molecular formula C5H8FN3 B1458225 5-(1-Fluoroethyl)-1H-pyrazol-3-amine CAS No. 1451391-06-2

5-(1-Fluoroethyl)-1H-pyrazol-3-amine

Cat. No.: B1458225
CAS No.: 1451391-06-2
M. Wt: 129.14 g/mol
InChI Key: FARUXUWYPBJAIM-UHFFFAOYSA-N
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Description

5-(1-Fluoroethyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C5H8FN3 and its molecular weight is 129.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-(1-fluoroethyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN3/c1-3(6)4-2-5(7)9-8-4/h2-3H,1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARUXUWYPBJAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NN1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis and characterization of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of this compound, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Fluorinated pyrazoles are privileged scaffolds in modern drug discovery, valued for their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1][2] This document outlines a robust and scientifically grounded synthetic pathway, leveraging a classical cyclocondensation reaction. Furthermore, it establishes a multi-technique analytical workflow designed for the unambiguous structural confirmation and purity assessment of the target molecule. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the exploration of novel fluorinated motifs.

Introduction: The Strategic Value of Fluorinated Pyrazoles

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding interactions. When incorporated into a heterocyclic system like pyrazole, the benefits are often amplified.

The pyrazole core itself is a versatile scaffold found in numerous approved drugs, including the anti-inflammatory celecoxib and the kinase inhibitor ruxolitinib. The 3-amino-5-substituted pyrazole motif is particularly crucial as it serves as a versatile synthon for building more complex molecular architectures. The target compound, this compound, combines these features, making it a valuable building block for libraries aimed at discovering next-generation therapeutics. The synthesis of such fluoroalkyl-substituted pyrazoles, however, requires carefully considered strategies to control regioselectivity and ensure efficient reaction outcomes.[3][4]

This guide proposes a logical and field-proven approach, moving from precursor synthesis to the final, fully characterized compound, providing the rationale behind each critical step.

Proposed Synthetic Strategy

The synthesis of 3-aminopyrazoles is classically achieved through the cyclocondensation of a β-ketonitrile with hydrazine. This approach is highly reliable and offers excellent control over the regiochemical outcome, as the amine group is definitively formed from the nitrile functionality.

Retrosynthetic Analysis & Pathway Selection

Our retrosynthetic approach disconnects the pyrazole ring at the N1-C5 and N2-C3 bonds, revealing hydrazine and a key β-ketonitrile intermediate, 4-fluoro-3-oxopentanenitrile . This intermediate contains the required carbon backbone and the crucial fluoroethyl moiety. This pathway is selected for its operational simplicity, high potential yield, and the commercial availability of precursors for the β-ketonitrile synthesis.

Synthetic Workflow Diagram

The following diagram illustrates the proposed two-step synthesis.

Synthesis_Workflow A Ethyl 2-fluoropropionate + Acetonitrile B Step 1: Claisen Condensation A->B Base (e.g., NaH) THF, 0°C to rt C Intermediate: 4-Fluoro-3-oxopentanenitrile B->C Acidic Workup D Step 2: Cyclocondensation C->D F Final Product: This compound D->F E Hydrazine Hydrate E->D Ethanol, Reflux

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-3-oxopentanenitrile

  • Rationale: This step employs a Claisen condensation between an ester (ethyl 2-fluoropropionate) and a nitrile (acetonitrile). The strong base deprotonates acetonitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the ester. Sodium hydride is a suitable non-nucleophilic base for this transformation.

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

    • Wash the NaH with dry hexanes (3x) to remove the mineral oil, then suspend it in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of acetonitrile (1.1 eq.) in anhydrous THF dropwise over 30 minutes. Stir the resulting slurry for an additional 30 minutes at 0 °C.

    • Add a solution of ethyl 2-fluoropropionate (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding it to a cooled (0 °C) aqueous solution of 1M HCl until the pH is ~5-6.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-fluoro-3-oxopentanenitrile as a pale yellow oil.

Step 2: Synthesis of this compound

  • Rationale: This is the key ring-forming step. Hydrazine, a 1,3-dinucleophile, attacks the two electrophilic carbonyl carbons of the β-ketonitrile. The initial attack likely occurs at the more electrophilic ketone, followed by intramolecular cyclization via attack of the second hydrazine nitrogen onto the nitrile carbon, leading to the formation of the stable aromatic pyrazole ring after dehydration and tautomerization.

  • Procedure:

    • Dissolve the 4-fluoro-3-oxopentanenitrile (1.0 eq.) from Step 1 in absolute ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.5 eq.) dropwise at room temperature.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Add water to the residue, which may cause the product to precipitate. If an oil forms, extract with ethyl acetate.

    • If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

    • If extraction is necessary, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or flash column chromatography to afford this compound as a solid.

Comprehensive Characterization

A rigorous and orthogonal analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound. Each technique provides a unique piece of information that, when combined, constitutes a self-validating system of proof.

Analytical Workflow Diagram

Characterization_Workflow Start Purified Solid Sample HPLC HPLC-UV/MS Purity Assessment Start->HPLC Dissolve in ACN/H₂O HRMS HRMS (ESI-TOF) Molecular Formula Confirmation Start->HRMS Dissolve in MeOH NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structural Elucidation Start->NMR Dissolve in DMSO-d₆ IR FT-IR Spectroscopy Functional Group ID Start->IR Solid State (ATR) Result Confirmed Structure & Purity >95% HPLC->Result HRMS->Result NMR->Result IR->Result

Caption: Orthogonal workflow for analytical characterization.

Analytical Protocols & Expected Data
Technique Protocol Summary Expected Results / Interpretation
HPLC Column: C18 (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Flow Rate: 1.0 mL/min. Detection: UV at 254 nm.A single major peak with >95% peak area, indicating high purity. The retention time is recorded for batch-to-batch consistency.
HRMS Mode: Electrospray Ionization (ESI), Positive. Analyzer: Time-of-Flight (TOF). Analysis: Calculate the theoretical exact mass for [M+H]⁺.Formula: C₅H₉FN₃⁺. Calculated m/z: 130.0775. Found: 130.0775 ± 5 ppm. This confirms the elemental composition.
¹H NMR Solvent: DMSO-d₆. Frequency: 400 MHz or higher.~11.5 ppm (br s, 1H): Pyrazole N-H. ~6.0-5.8 ppm (dq, 1H, JHF ≈ 48 Hz, JHH = 6.8 Hz): -CH F-CH₃. ~5.5 ppm (s, 1H): Pyrazole C4-H. ~4.5 ppm (br s, 2H): -NH₂ amine protons. ~1.7 ppm (dd, 3H, JHF ≈ 24 Hz, JHH = 6.8 Hz): -CHF-CH ₃. The doublet of quartets for the methine proton and the doublet of doublets for the methyl group are characteristic of the fluoroethyl moiety.
¹³C NMR Solvent: DMSO-d₆. Frequency: 100 MHz or higher. Mode: Proton-decoupled.~158 ppm: C3-NH₂. ~145 ppm (d, JCF ≈ 20 Hz): C5. ~90 ppm (d, JCF ≈ 170 Hz): -C HF-CH₃. ~88 ppm: C4. ~18 ppm (d, JCF ≈ 22 Hz): -CHF-C H₃. The large one-bond C-F coupling and smaller multi-bond couplings are definitive.
¹⁹F NMR Solvent: DMSO-d₆. Frequency: 376 MHz or higher. Mode: Proton-coupled.~ -180 to -200 ppm (dq, JFH ≈ 48 Hz, JFH ≈ 24 Hz): A single fluorine environment showing coupling to both the methine (¹H) and methyl (³H) protons, confirming the -CHF-CH₃ structure.
FT-IR Mode: Attenuated Total Reflectance (ATR), solid sample.3400-3200 cm⁻¹ (broad): N-H stretching (amine and pyrazole). ~3100 cm⁻¹: Aromatic C-H stretching. ~1640 cm⁻¹: N-H scissoring (bending). ~1580 cm⁻¹: C=N stretching of the pyrazole ring. ~1100-1000 cm⁻¹ (strong): C-F stretching.

References

  • Mykhailiuk, P. K. (2015). Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes. Organic & Biomolecular Chemistry, 13(12), 3438-3445. [Link][5]

  • Request PDF. (n.d.). Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids. ResearchGate. [Link][3]

  • Thieme. (2015). Three-Component Synthesis of Fluorinated Pyrazoles. Thieme Connect. [Link][6]

  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715. [Link][1]

  • Pohle, M., et al. (2022). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules, 27(21), 7268. [Link][4]

  • Maspero, A., et al. (2021). Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. New Journal of Chemistry, 45(15), 6845-6854. [Link]

  • ResearchGate. (n.d.). Some fluorinated azoles and pyrazolyl-1,2,3-triazoles with biological activity. [Link][2]

  • Dalton, E. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1102. [Link][7]

  • Jasril, et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(1), M1197. [Link][8][9]

Sources

5-(1-Fluoroethyl)-1H-pyrazol-3-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(1-Fluoroethyl)-1H-pyrazol-3-amine: Properties and Applications

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. As a novel compound at the intersection of privileged medicinal chemistry scaffolds—the 3-aminopyrazole core and a fluoroalkyl substituent—this molecule represents a significant area of interest for researchers in drug discovery and development. Due to the limited direct literature on this specific molecule, this guide synthesizes data from closely related analogues and established principles of organic and medicinal chemistry to present a predictive yet authoritative profile. We will delve into its physicochemical characteristics, propose a robust synthetic strategy, and explore its potential as a therapeutic agent, particularly in the realm of kinase inhibition.

Introduction: The Strategic Combination of a Privileged Scaffold and a Bioisosteric Moiety

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents.[1] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities, allowing for versatile interactions with biological targets.[2]

Within this class, the 3-aminopyrazole motif has emerged as a particularly potent pharmacophore, especially in the development of protein kinase inhibitors.[3] The amino group at the 3-position and the adjacent nitrogen atoms of the pyrazole ring can form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a foundational interaction for potent and selective inhibition.[2][3]

The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing pharmacological profiles.[4] The 1-fluoroethyl group , as a bioisosteric replacement for more metabolically labile groups, can significantly improve properties such as metabolic stability, binding affinity, and membrane permeability.[5] This guide focuses on the convergence of these two powerful concepts in the molecule this compound.

Physicochemical Properties: A Predictive Analysis

Understanding the physicochemical properties of a compound is critical for predicting its behavior in biological systems. The following properties for this compound are predicted based on its constituent functional groups and data from analogous structures.

PropertyPredicted Value / CharacteristicRationale and Causality
Molecular Formula C₅H₈FN₃Based on atomic composition.
Molecular Weight 129.14 g/mol Sum of atomic weights.
logP (Lipophilicity) ~1.0 - 1.5The pyrazole core is relatively polar, but the ethyl group increases lipophilicity. The fluorine atom can either increase or decrease logP depending on the context; in this aliphatic chain, it is expected to slightly increase it compared to an ethyl group.[6]
pKa (Basicity) ~3.5 - 4.5 (for the amino group)The endocyclic nitrogen atoms of the pyrazole are weakly basic (pKa ~2.5). The exocyclic 3-amino group's basicity is reduced by the electron-withdrawing nature of the pyrazole ring compared to a simple alkylamine. Fluorine's inductive effect further reduces basicity.[7]
Hydrogen Bond Donors 2 (N1-H and -NH₂)The pyrazole N1 proton and the two protons on the 3-amino group can act as hydrogen bond donors.[2]
Hydrogen Bond Acceptors 2 (N2 and -NH₂)The pyridine-like N2 atom of the pyrazole ring and the nitrogen of the amino group can act as hydrogen bond acceptors.[2]
Tautomerism Exists as tautomersUnsubstituted N1-pyrazoles can exist in different tautomeric forms, which can be crucial for receptor binding.
Solubility Predicted to be moderately soluble in water and soluble in organic solvents like DMSO and methanol.The presence of multiple hydrogen bond donors and acceptors suggests some aqueous solubility, while the carbon framework allows for solubility in organic solvents.[6]

Synthesis and Reactivity

A plausible and efficient synthesis of this compound can be designed based on the most versatile and widely used method for constructing 5-aminopyrazoles: the condensation of a β-ketonitrile with hydrazine.[8]

Proposed Synthetic Pathway

The synthesis initiates from a commercially available or readily synthesized fluorinated β-ketonitrile. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the target 3-aminopyrazole.

Synthesis_Workflow start 4-fluoro-3-oxopentanenitrile (β-Ketonitrile Precursor) intermediate Hydrazone Intermediate (Not Isolated) start->intermediate Condensation (e.g., Ethanol, Reflux) reagent Hydrazine Hydrate (H₂NNH₂·H₂O) reagent->intermediate product This compound intermediate->product Intramolecular Cyclization

Caption: Proposed synthetic workflow for this compound.

Reactivity Profile
  • N-Alkylation/Arylation: The N1-H of the pyrazole ring is acidic and can be deprotonated with a base and subsequently alkylated or arylated to generate N1-substituted derivatives. This is a common strategy in medicinal chemistry to modulate properties and explore structure-activity relationships (SAR).

  • Amino Group Functionalization: The 3-amino group is a key handle for derivatization. It can readily undergo acylation, sulfonylation, and reductive amination to introduce a wide variety of substituents, which is crucial for optimizing interactions with biological targets.[8]

  • Electrophilic Aromatic Substitution: The pyrazole ring is considered electron-rich and can undergo electrophilic substitution, such as halogenation or nitration. The reaction typically occurs at the C4 position, which is the most nucleophilic site on the ring.[4]

Spectroscopic Analysis (Predicted)

The structural confirmation of this compound would rely on standard spectroscopic techniques. The predicted spectral data are as follows:

TechniqueExpected Features
¹H NMR - Pyrazole C4-H: A singlet around δ 5.5-6.0 ppm. - Fluoroethyl CH: A doublet of quartets (dq) around δ 5.0-5.5 ppm, due to coupling with both the adjacent fluorine and the methyl protons. - Fluoroethyl CH₃: A doublet of doublets (dd) around δ 1.6-1.9 ppm, due to coupling with the adjacent proton and fluorine. - NH₂: A broad singlet around δ 4.0-5.0 ppm. - NH: A broad singlet around δ 11.0-12.0 ppm.[9][10]
¹³C NMR - Pyrazole C3 & C5: Signals around δ 140-160 ppm. - Pyrazole C4: A signal around δ 90-100 ppm. - Fluoroethyl CH: A doublet around δ 85-95 ppm with a large ¹JCF coupling constant (~170-190 Hz). - Fluoroethyl CH₃: A doublet around δ 20-25 ppm with a ²JCF coupling constant (~20-25 Hz).[10][11]
Mass Spec (ESI+) Predicted [M+H]⁺: m/z = 130.08

Applications in Medicinal Chemistry and Drug Development

The unique structural combination of this compound makes it a highly attractive scaffold for targeting protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer and inflammatory disorders.[2]

Rationale as a Kinase Inhibitor

The 3-aminopyrazole core is a proven "hinge-binder," capable of forming key hydrogen bonds with the backbone of the kinase hinge region.[3] The 5-(1-fluoroethyl) group can project into a hydrophobic pocket of the ATP binding site, with the fluorine atom potentially forming favorable interactions and enhancing metabolic stability, thus improving pharmacokinetic properties. Several 3-aminopyrazole derivatives have shown potent inhibitory activity against kinases such as FGFR, AXL, and Spleen Tyrosine Kinase (SYK).[12][13]

Potential Therapeutic Targets and Signaling Pathway

Given the known activity of related scaffolds, this compound is a promising candidate for developing inhibitors against receptor tyrosine kinases (RTKs) involved in oncogenesis.

Kinase_Pathway ligand Growth Factor (e.g., FGF) receptor Receptor Tyrosine Kinase (e.g., FGFR) ligand->receptor Binds & Activates adp ADP receptor->adp downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) receptor->downstream Phosphorylates & Signals atp ATP atp->receptor Binds to ATP Pocket inhibitor 5-(1-Fluoroethyl)-1H- pyrazol-3-amine inhibitor->receptor Competitively Inhibits response Cell Proliferation, Survival, Angiogenesis downstream->response Leads to

Caption: Inhibition of a generic RTK signaling pathway by a competitive ATP-site inhibitor.

Exemplary Experimental Protocol: Synthesis

This section provides a hypothetical, step-by-step protocol for the synthesis of this compound. Note: This protocol is illustrative and should be adapted and optimized based on laboratory experimentation.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-fluoro-3-oxopentanenitrile (1.0 eq).

    • Dissolve the starting material in absolute ethanol (approx. 10 mL per gram of nitrile).

  • Addition of Reagent:

    • Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude residue.

    • Redissolve the residue in ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety and Handling

Based on safety data sheets for analogous compounds like 3-aminopyrazole, the following precautions should be observed.[14][15]

  • Hazard Classification: Likely to be classified as harmful if swallowed and causing skin and serious eye irritation.[15] May cause respiratory irritation.[16]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles compliant with OSHA or EN166 standards.[14]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[14]

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH/MSHA-approved respirator may be necessary.[14]

  • Handling and Storage:

    • Wash hands thoroughly after handling.

    • Avoid generating dust.[14]

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[14][16]

  • First Aid Measures:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[14]

    • Skin Contact: Remove contaminated clothing and wash skin with soap and water. Seek medical attention if irritation persists.[14]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

Conclusion

This compound stands as a molecule of high potential in modern drug discovery. By combining the well-validated 3-aminopyrazole kinase hinge-binding motif with a metabolically robust fluoroethyl group, it offers a promising starting point for the development of novel therapeutics. While direct experimental data remains to be published, the principles of medicinal chemistry and the wealth of literature on related compounds allow for a confident prediction of its properties and synthetic accessibility. This guide serves as a foundational resource for researchers aiming to explore the chemical space and therapeutic potential of this and related fluorinated pyrazole derivatives.

References

A comprehensive list of references is available for further reading and verification. Each source includes the title, source, and a valid URL. (Due to the dynamic nature of web links, please note that accessibility may change over time.)

Sources

Spectroscopic Characterization of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic data for the novel heterocyclic compound, 5-(1-Fluoroethyl)-1H-pyrazol-3-amine. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), supported by data from analogous structures, to forecast its characteristic spectral features. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of fluorinated pyrazole derivatives, offering insights into the structural elucidation of this and related compounds.

Introduction: The Significance of Fluorinated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction of fluorine atoms or fluorinated alkyl groups into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, the synthesis and characterization of novel fluorinated pyrazoles, such as this compound, are of significant interest in the pursuit of new therapeutic agents. Accurate structural elucidation through spectroscopic methods is a critical step in the development of these compounds.

This guide will systematically predict the expected outcomes of the primary spectroscopic techniques used for the structural characterization of this compound.

Predicted Spectroscopic Data

The following sections detail the anticipated spectral data for this compound based on the analysis of structurally related compounds and fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will be essential for unambiguous characterization.

Molecular Structure and Numbering:

Caption: Predicted molecular structure of this compound.

The proton NMR spectrum is expected to be highly informative due to the presence of several distinct proton environments and characteristic spin-spin couplings.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H (N1-H)11.0 - 12.0br s-
H45.5 - 6.0s-
NH₂4.5 - 5.5br s-
H6 (CH-F)5.0 - 5.5dqJ(H-F) ≈ 48, J(H-H) ≈ 7
H7 (CH₃)1.6 - 1.8ddJ(H-H) ≈ 7, J(H-F) ≈ 24

Causality Behind Predictions:

  • N1-H: The pyrazole N-H proton is typically deshielded and appears as a broad singlet at a high chemical shift due to its acidic nature and potential for hydrogen bonding.

  • H4: The proton on C4 of the pyrazole ring is in an electron-rich environment and is expected to resonate in the mid-field region as a singlet.

  • NH₂: The amine protons are exchangeable and will likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

  • H6 (CH-F): This methine proton is directly attached to a carbon bearing an electronegative fluorine atom, leading to a significant downfield shift. It will be split into a doublet of quartets by the adjacent fluorine and the methyl protons. The geminal H-F coupling is expected to be large.

  • H7 (CH₃): The methyl protons will be a doublet of doublets due to coupling with the methine proton (H6) and the geminal fluorine atom. The vicinal H-F coupling is typically smaller than the geminal H-F coupling.

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constants (Hz)
C3150 - 155s-
C5140 - 145d²J(C-F) ≈ 20-25
C490 - 95s-
C6 (CH-F)88 - 92d¹J(C-F) ≈ 170-180
C7 (CH₃)20 - 25d²J(C-F) ≈ 20-25

Causality Behind Predictions:

  • C3 and C5: These carbons are part of the pyrazole ring and their chemical shifts are influenced by the nitrogen atoms and the substituents. C3, attached to the amino group, is expected to be significantly downfield. C5 will show a doublet due to coupling with the fluorine two bonds away.

  • C4: This carbon is shielded relative to C3 and C5.

  • C6 (CH-F): The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant, which is a characteristic feature in ¹³C NMR of organofluorine compounds.

  • C7 (CH₃): The methyl carbon will also show a smaller two-bond coupling to the fluorine.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.

Fluorine Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
F-180 to -200dqJ(F-H6) ≈ 48, J(F-H7) ≈ 24

Causality Behind Predictions:

  • The chemical shift of fluorine in a fluoroethyl group typically falls in this upfield region.

  • The fluorine signal will be split into a doublet of quartets due to coupling with the geminal proton (H6) and the three vicinal protons of the methyl group (H7).

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch (pyrazole)3100 - 3300Medium, broad
N-H stretch (amine)3300 - 3500Medium, two bands
C-H stretch (aliphatic)2850 - 3000Medium
C=N stretch (pyrazole ring)1580 - 1620Strong
N-H bend (amine)1590 - 1650Medium to Strong
C-F stretch1000 - 1100Strong

Causality Behind Predictions:

  • N-H Stretches: The presence of both a pyrazole N-H and a primary amine (NH₂) will result in characteristic stretching vibrations in the high-frequency region. Primary amines typically show two bands corresponding to symmetric and asymmetric stretching.[1][2]

  • C=N Stretch: The pyrazole ring will exhibit a strong absorption due to the stretching of the C=N bond.

  • N-H Bend: The bending vibration of the primary amine is also a characteristic feature.

  • C-F Stretch: A strong absorption band in the fingerprint region is expected for the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Molecular Ion: [M]⁺ = m/z 143.0757

Predicted Fragmentation Pathway:

G M [M]+. m/z 143 M_minus_CH3 [M - CH3]+. m/z 128 M->M_minus_CH3 - CH3 M_minus_HF [M - HF]+. m/z 123 M->M_minus_HF - HF M_minus_C2H4F [M - C2H4F]+. m/z 96 M->M_minus_C2H4F - C2H4F M_minus_N2H [M - N2H]+. m/z 114 M->M_minus_N2H - N2H

Caption: Predicted major fragmentation pathways for this compound.

Causality Behind Predictions:

  • Loss of a Methyl Radical: Cleavage of the C-C bond in the fluoroethyl side chain can lead to the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 128.

  • Loss of HF: Elimination of hydrogen fluoride is a common fragmentation pathway for fluoroalkanes. This would give rise to a fragment at m/z 123.

  • Loss of the Fluoroethyl Radical: Cleavage of the bond between the pyrazole ring and the fluoroethyl side chain would result in the loss of a •C₂H₄F radical, leading to a fragment corresponding to the aminopyrazole cation at m/z 96.

  • Ring Fragmentation: Pyrazole rings are known to undergo characteristic ring fragmentation, often involving the loss of N₂H or related species.

Experimental Protocols

The following are generalized, self-validating protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy Protocol

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis Dissolve Dissolve 5-10 mg in 0.6 mL of DMSO-d6 Filter Filter into NMR tube Dissolve->Filter Acquire_1H Acquire 1H Spectrum Filter->Acquire_1H Acquire_13C Acquire 13C{1H} Spectrum Acquire_1H->Acquire_13C Process Fourier Transform & Phasing Acquire_1H->Process Acquire_19F Acquire 19F Spectrum Acquire_13C->Acquire_19F Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire_19F->Acquire_2D Integrate Integrate Peaks Process->Integrate Assign Assign Signals Integrate->Assign

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.

    • Filter the solution through a small cotton plug into a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Tune the probe for ¹H, ¹³C, and ¹⁹F frequencies.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • Acquire a one-dimensional ¹⁹F NMR spectrum.

    • (Optional but recommended) Acquire two-dimensional spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to aid in unambiguous signal assignment.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an appropriate external standard (for ¹⁹F).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis:

    • Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection and Data Analysis:

    • Detect the ions and generate a mass spectrum.

    • Identify the molecular ion peak and analyze the major fragment ions to elucidate the fragmentation pattern.

Conclusion

This guide presents a predictive spectroscopic profile of this compound. While experimental verification is essential, the predicted data, based on sound chemical principles and analogous compound analysis, provides a robust framework for the initial identification and structural confirmation of this and related fluorinated pyrazoles. The detailed protocols offer a standardized approach for researchers to acquire high-quality spectroscopic data, facilitating the advancement of drug discovery and development programs centered on this important class of heterocyclic compounds.

References

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Retrieved from [Link]

  • Andrade, B., et al. (2018). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. MDPI. Retrieved from [Link]

  • Andrade, B., et al. (2018). Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar matrices... ResearchGate. Retrieved from [Link]

Sources

5-(1-Fluoroethyl)-1H-pyrazol-3-amine CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

A Prospective Analysis for Drug Discovery Professionals

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1] This guide focuses on the specific, yet novel, derivative: 5-(1-Fluoroethyl)-1H-pyrazol-3-amine. While this compound is not currently indexed with a unique CAS Registry Number, indicating its novelty, this document serves as a comprehensive technical prospectus for researchers. It outlines the predicted nomenclature and properties, proposes a robust synthetic pathway with detailed protocols, describes a complete analytical characterization workflow, and discusses its potential applications in drug discovery based on the established pharmacology of analogous structures. This guide is intended to provide a foundational blueprint for the synthesis, identification, and potential utilization of this promising molecule.

Part 1: Compound Identification and Physicochemical Properties
1.1 Nomenclature and Structure

As of the date of this publication, a specific CAS Registry Number for "this compound" has not been assigned by the Chemical Abstracts Service (CAS). The assignment of a new CAS number requires an application to CAS with sufficient analytical data to confirm the identity of a novel substance.[2][3][4]

Based on IUPAC nomenclature rules, the predicted systematic name for the target compound is This compound . The structure contains a central pyrazole ring, which exists in tautomeric forms. The naming reflects the substitution of a 3-amino group and a 5-(1-fluoroethyl) group on the 1H-pyrazole core.[5][6]

1.2 Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for this compound. These values are calculated based on its chemical structure and are essential for planning synthesis, purification, and formulation studies.

PropertyPredicted Value
Molecular Formula C₅H₈FN₃
Molecular Weight 129.14 g/mol
IUPAC Name This compound
CAS Registry Number Not Assigned
Monoisotopic Mass 129.0702 u
SMILES NC1=CC(=NNC1)C(C)F
InChI Key (Predicted)
Part 2: Retrosynthetic Analysis and Proposed Synthesis

The synthesis of 3-amino-5-alkylpyrazoles is well-documented, typically involving the condensation of a β-ketonitrile or a related 1,3-dicarbonyl equivalent with hydrazine.[7][8][9] The introduction of the fluoroethyl moiety presents a key synthetic challenge. A plausible and efficient strategy involves the use of a fluorinated building block as a starting material.

Our proposed retrosynthesis disconnects the pyrazole ring at the N1-C5 and N2-C3 bonds, leading back to hydrazine and a fluorinated β-ketonitrile precursor: 4-fluoro-3-oxopentanenitrile . This precursor can be synthesized from commercially available starting materials.

2.1 Proposed Synthetic Workflow

The diagram below outlines the proposed three-step synthesis of this compound.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Purification A Ethyl 2-fluoropropanoate C 4-fluoro-3-oxopentanenitrile (β-Ketonitrile Intermediate) A->C NaH, THF B Acetonitrile B->C E This compound (Crude Product) C->E Ethanol, Reflux D Hydrazine Hydrate D->E F Purified Target Compound E->F Silica Gel Chromatography

Caption: Proposed three-step synthesis of the target compound.

2.2 Rationale Behind Experimental Choices
  • Step 1 (Claisen Condensation): The synthesis of the key β-ketonitrile intermediate is achieved via a Claisen condensation. Using a strong base like sodium hydride (NaH) ensures complete deprotonation of acetonitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of ethyl 2-fluoropropanoate. Tetrahydrofuran (THF) is an appropriate aprotic solvent for this reaction. This method provides a direct route to the required 1,3-dicarbonyl equivalent.

  • Step 2 (Cyclocondensation): The Knorr pyrazole synthesis is a classic and highly reliable method for forming the pyrazole ring.[9] The reaction of the β-ketonitrile with hydrazine hydrate in a protic solvent like ethanol under reflux is a standard and high-yielding procedure for forming 3-aminopyrazoles.[10][11][12] The regioselectivity is driven by the initial attack of a hydrazine nitrogen at the more electrophilic ketone carbonyl, followed by intramolecular cyclization with the nitrile group.

  • Step 3 (Purification): Standard silica gel column chromatography is the method of choice for purifying small organic molecules. A gradient elution system, likely starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should effectively separate the target compound from unreacted starting materials and byproducts.

Part 3: Detailed Experimental Protocols

The following protocols are detailed, hypothetical procedures based on established chemical literature for analogous transformations.[7][12][13]

Protocol 3.1: Synthesis of 4-fluoro-3-oxopentanenitrile (Intermediate C)
  • Preparation: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol).

  • Solvent Addition: Wash the NaH three times with dry hexanes to remove the mineral oil, then suspend the NaH in 100 mL of dry THF. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of ethyl 2-fluoropropanoate (12.0 g, 0.10 mol) and acetonitrile (5.2 mL, 0.10 mol) in 20 mL of dry THF.

  • Reaction: Add the ester/nitrile solution dropwise to the NaH suspension over 1 hour, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Work-up: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-ketonitrile. This intermediate is often used directly in the next step without further purification.

Protocol 3.2: Synthesis of this compound (Compound E)
  • Preparation: To a 250 mL round-bottom flask, add the crude 4-fluoro-3-oxopentanenitrile (approx. 0.10 mol) and 150 mL of absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (5.0 mL, 0.10 mol) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Isolation: Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product as a solid or oil.

Protocol 3.3: Purification by Column Chromatography (Compound F)
  • Column Preparation: Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate solvent system.

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Part 4: Analytical Characterization Workflow

Confirming the identity and purity of a novel compound is critical. A standard workflow involving spectroscopic and spectrometric techniques should be employed.[14][15][16]

G Start Purified Compound (F) TLC 1. TLC Analysis (Purity Check) Start->TLC MS 2. Mass Spectrometry (MS) (Molecular Weight) TLC->MS Homogeneous Spot NMR 3. NMR Spectroscopy (Structural Elucidation) MS->NMR Correct M+H IR 4. Infrared (IR) Spectroscopy (Functional Groups) NMR->IR Plausible Spectrum EA 5. Elemental Analysis (Elemental Composition) IR->EA Key Stretches Present Final Confirmed Structure & Purity >95% EA->Final Matches Calculated %

Caption: Standard workflow for analytical characterization.

4.1 Expected Analytical Data

The following table presents the expected analytical data for the characterization of this compound.[17][18][19]

TechniqueExpected Results
¹H NMR (DMSO-d₆)δ (ppm): ~6.0-7.0 (q, 1H, -CHF-), ~5.5 (s, 1H, pyrazole C4-H), ~5.0 (br s, 2H, -NH₂), ~1.5 (d, 3H, -CH₃). The N-H proton of the pyrazole ring may be broad and exchangeable.
¹³C NMR (DMSO-d₆)δ (ppm): ~155 (C3-NH₂), ~145 (C5), ~90 (C4), ~85 (d, J=~170 Hz, CHF), ~20 (d, J=~20 Hz, CH₃).
¹⁹F NMR (DMSO-d₆)δ (ppm): A doublet of quartets is expected, characteristic of a CHF group coupled to both a methine and a methyl group.
Mass Spec (ESI+) m/z: 130.0775 [M+H]⁺
IR Spectroscopy ν (cm⁻¹): ~3400-3200 (N-H stretch), ~2980 (C-H stretch), ~1640 (C=N stretch), ~1100 (C-F stretch).
Elemental Analysis Calculated: C, 46.51%; H, 6.24%; F, 14.71%; N, 32.54%. Found: Values should be within ±0.4% of calculated.
Part 5: Potential Applications in Drug Discovery

The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][20][21] The introduction of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties like membrane permeability.[22][23][24][25][26]

  • Kinase Inhibition: Many 3-aminopyrazole derivatives have been developed as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFR), which are implicated in numerous cancers.[20][21][27] The 3-amino group often acts as a key hydrogen bond donor, anchoring the molecule in the ATP-binding pocket of the kinase. The 5-substituent, in this case, the 1-fluoroethyl group, would project into the solvent-exposed region or a hydrophobic sub-pocket, where its size, chirality, and fluorine atom could be optimized to improve potency and selectivity.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Introducing fluorine at the benzylic-like position of the ethyl group is expected to block metabolic oxidation at that site, a common liability for small molecule drugs. This can lead to an improved pharmacokinetic profile, including a longer half-life and increased oral bioavailability.[24][28]

  • Other Therapeutic Areas: Beyond oncology, substituted pyrazoles have shown a wide range of biological activities, including anti-inflammatory, antibacterial, and antiviral properties.[1] The unique electronic and steric properties of this compound make it a valuable candidate for screening across various biological targets.

Part 6: Conclusion

While this compound is a novel chemical entity without a registered CAS number, its synthesis and characterization are readily achievable through established chemical principles. This technical guide provides a robust framework for its preparation via a reliable three-step sequence involving a Claisen condensation and a Knorr pyrazole synthesis. The detailed protocols and analytical workflows serve as a practical starting point for any research team. Given the proven track record of fluorinated aminopyrazoles in drug discovery, particularly as kinase inhibitors, this target molecule represents a compelling scaffold for the development of next-generation therapeutics.

References

A numbered list of all sources cited in this guide will be provided below. Each entry includes the title, source, and a clickable URL for verification.

  • ResearchGate. (2010). New Synthesis of Fluorinated Pyrazoles. [Link]

  • PubMed. (2010). New synthesis of fluorinated pyrazoles. [Link]

  • Researcher.Life. (2010). New Synthesis of Fluorinated Pyrazoles. [Link]

  • Proregulations. (n.d.). CAS Number Application. [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • Bentham Science. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. [Link]

  • PubMed. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. [Link]

  • CAS.org. (n.d.). CAS Registry Services. [Link]

  • ResearchGate. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • MDPI. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. [Link]

  • REACH24H. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances. [Link]

  • NIH. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. [Link]

  • Wikipedia. (n.d.). CAS Registry Number. [Link]

  • Sci-Hub. (2011). ChemInform Abstract: New Synthesis of Fluorinated Pyrazoles. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • ResearchGate. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [Link]

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  • Thieme Chemistry. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. [Link]

  • Royal Society of Chemistry. (n.d.). Allenes. Part 39. The synthesis of 3-alkyl-5-aminopyrazoles and 3H-indoles from allenic or acetylenic nitriles. [Link]

  • ACS Publications. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. [Link]

  • Figshare. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. [Link]

  • National Academy of Sciences of Ukraine. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

  • NIH. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]

  • NIH. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. [Link]

  • NIH. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • ResearchGate. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • ResearchGate. (n.d.). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. [Link]

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  • NIH. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. [Link]

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The Ascendant Role of Fluoroethyl Pyrazoles in Modern Bio-Organic Chemistry: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: The Pyrazole Scaffold - A Privileged Motif in Bioactive Compound Design

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal and agricultural chemistry.[1][2][3][4] Its metabolic stability and versatile substitution patterns have rendered it a "privileged scaffold," a core structural framework that consistently imparts potent biological activity to a diverse range of molecules.[1][5] From blockbuster drugs treating cancer and inflammatory diseases to highly effective agrochemicals protecting our food supply, the influence of the pyrazole ring is both profound and expanding.[1][6][7] This guide delves into a specific, and increasingly significant, subclass: novel fluoroethyl pyrazole compounds. The introduction of a fluoroethyl moiety can dramatically modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced potency and a more desirable pharmacokinetic profile. Herein, we will explore the synthesis, multifaceted biological activities, and molecular mechanisms of these promising compounds, providing both a high-level strategic overview and detailed, actionable protocols for the discerning researcher.

Synthetic Strategies: Building the Fluoroethyl Pyrazole Core

The foundation of any exploration into biological activity lies in robust and flexible synthetic chemistry. The construction of the fluoroethyl pyrazole core can be approached through several strategic disconnections. A common and effective methodology involves a multi-step sequence that offers modularity for generating diverse analogues.

Generalized Synthetic Workflow

A frequently employed synthetic route begins with readily available starting materials and proceeds through key intermediates to the target fluoroethyl pyrazole compounds. The causality behind this stepwise approach is to build complexity in a controlled manner, allowing for purification and characterization at each stage, which is crucial for ensuring the final compound's identity and purity.

G A Starting Materials (e.g., Substituted Phenol) B Etherification A->B C Condensation B->C D Pyrazole Ring Formation (Cyclization with Hydrazine) C->D E Intermediate 4 D->E F Demethylation E->F G SN2 Substitution (Introduction of Fluoroethyl Moiety) F->G H Target Fluoroethyl Pyrazole Compounds G->H

Caption: Generalized synthetic workflow for fluoroethyl pyrazole derivatives.

Exemplar Protocol: Synthesis of a Generic Fluoroethyl Pyrazole Carboxamide

This protocol is a composite representation of common synthetic steps described in the literature.[6][8][9]

Step 1: Etherification of Substituted Phenol

  • Dissolve the starting substituted phenol (1.0 eq) in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF).

  • Add a base, for instance, potassium carbonate (K₂CO₃, 1.5 eq), to the solution to deprotonate the phenol.

  • Introduce the alkylating agent (e.g., a dihaloalkane) and stir the reaction mixture at a specified temperature (e.g., 80 °C) for several hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent like ethyl acetate, dry the organic layer, and purify by column chromatography.

Step 2: Condensation Reaction

  • The product from Step 1 is then reacted with a suitable partner to build the carbon backbone necessary for pyrazole formation. This often involves a Claisen condensation or similar reaction.

Step 3: Pyrazole Ring Formation

  • Dissolve the intermediate from Step 2 in a protic solvent such as ethanol.

  • Add hydrazine hydrate or a substituted hydrazine (1.1 eq). The choice of hydrazine determines the substituent on the N1 position of the pyrazole ring.

  • Reflux the mixture for several hours. The acid-catalyzed cyclization forms the pyrazole ring.

  • Cool the reaction, remove the solvent under reduced pressure, and purify the resulting pyrazole intermediate.

Step 4: Introduction of the Fluoroethyl Moiety

  • This can be achieved via N-alkylation of the pyrazole ring or by substitution on a side chain. For N-alkylation:

  • Dissolve the pyrazole intermediate (1.0 eq) in DMF.

  • Add a base like sodium hydride (NaH, 1.2 eq) carefully at 0 °C.

  • Introduce 1-bromo-2-fluoroethane (1.2 eq) and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water, extract the product, and purify to yield the N-fluoroethyl pyrazole.

Step 5: Final Functionalization (e.g., Amide Formation)

  • If the target is a carboxamide, hydrolyze an ester group on the pyrazole to the corresponding carboxylic acid.

  • Activate the carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) or HATU.

  • Add the desired amine and a catalytic amount of a base such as dimethylaminopyridine (DMAP).

  • Stir at room temperature until completion, then purify the final fluoroethyl pyrazole carboxamide product.

Fungicidal Activity: Targeting the Heart of Fungal Respiration

A predominant biological activity of many novel pyrazole compounds, including fluoroethyl derivatives, is their potent fungicidal action.[6][7][10][11] The primary molecular target for a large class of these fungicides is the enzyme succinate dehydrogenase (SDH).[12][13][14][15]

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

Succinate dehydrogenase (also known as Complex II) is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism: it is the only enzyme that participates in both the citric acid cycle and the electron transport chain. By inhibiting SDH, pyrazole fungicides effectively shut down cellular energy production in fungi, leading to cell death.

G cluster_0 Mitochondrial Electron Transport Chain Pyrazoles Fluoroethyl Pyrazole Compound SDH Succinate Dehydrogenase (Complex II) Pyrazoles->SDH Inhibition Fumarate Fumarate SDH->Fumarate ETC Downstream Electron Transport Chain (Complexes III & IV) SDH->ETC Electron Transfer Succinate Succinate Succinate->SDH Oxidation ATP ATP Synthesis ETC->ATP Cell_Death Fungal Cell Death ATP->Cell_Death Depletion Leads To

Caption: Mechanism of action for pyrazole-based SDHI fungicides.

The fluoroethyl group in these molecules often enhances binding to the ubiquinone binding site (Qp site) of the SDH complex. Molecular docking studies have shown that fluorine atoms can form favorable dipolar interactions with amino acid residues in the active site, thereby increasing the binding affinity and inhibitory potency of the compound.[12]

In Vitro Antifungal Activity Assessment

The efficacy of novel fluoroethyl pyrazole compounds is initially determined through in vitro assays against a panel of pathogenic fungi.

Protocol: Mycelial Growth Inhibition Assay

  • Preparation of Test Compounds: Dissolve the synthesized pyrazole compounds in a minimal amount of dimethyl sulfoxide (DMSO) to create stock solutions.

  • Culture Medium Preparation: Prepare Potato Dextrose Agar (PDA) medium and autoclave. While the medium is still molten (around 45-50 °C), add the test compound stock solution to achieve a series of final concentrations (e.g., 0.25, 0.5, 1, 10, 50, 100 µg/mL).[11] A control plate should be prepared with DMSO only. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the test fungus (e.g., Rhizoctonia solani, Botrytis cinerea) onto the center of each PDA plate.[10][13]

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25 °C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the colony in the control group and 'dt' is the average diameter of the colony in the treatment group.

  • EC₅₀ Determination: The median effective concentration (EC₅₀), the concentration that inhibits 50% of mycelial growth, is then calculated by probit analysis of the dose-response data.

Quantitative Data Summary

The following table summarizes representative antifungal activity data for novel pyrazole carboxamides, illustrating the impact of structural modifications.

Compound IDTarget FungusEC₅₀ (µg/mL)Reference
6w Rhizoctonia solani0.27[13]
6c Fusarium graminearum1.94[13]
6f Botrytis cinerea1.93[13]
7ai Rhizoctonia solani0.37[10]
Boscalid Rhizoctonia solani0.94[13]
Fluxapyroxad Wheat Powdery Mildew>0.633 (mg/L)[12]

Insecticidal Activity: Disrupting the Insect Nervous System

Another major application of pyrazole derivatives is in insect control.[16] Phenylpyrazoles, a prominent class including the well-known insecticide fipronil, exert their effect by targeting the central nervous system of insects.

Mechanism of Action: GABA-Gated Chloride Channel Blockade

The primary target for phenylpyrazole insecticides is the γ-aminobutyric acid (GABA)-gated chloride channel (GABA-Cl).[17][18][19] GABA is the main inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.

Phenylpyrazoles act as non-competitive antagonists of this channel.[20] They bind within the ion channel pore, physically blocking the passage of chloride ions.[19] This blockage prevents the inhibitory action of GABA, resulting in hyperexcitation of the insect's nervous system, leading to convulsions, paralysis, and death.[19] The selectivity of these insecticides arises from a higher binding affinity for insect GABA receptors compared to mammalian receptors.[21]

G cluster_0 Normal State (Inhibition) cluster_1 Blocked State (Hyperexcitation) GABA GABA Neurotransmitter Receptor GABA Receptor GABA->Receptor Channel_Open Chloride Channel (Open) Receptor->Channel_Open Cl_In Cl⁻ Influx Channel_Open->Cl_In Neuron_Hyper Neuron Hyperpolarization (Inhibition) Cl_In->Neuron_Hyper Pyrazole_Ins Fluoroethyl Pyrazole Insecticide Channel_Blocked Chloride Channel (Blocked) Pyrazole_Ins->Channel_Blocked No_Cl_In No Cl⁻ Influx Channel_Blocked->No_Cl_In Neuron_Hyperexc Hyperexcitation (Convulsions, Paralysis) No_Cl_In->Neuron_Hyperexc

Sources

Aminopyrazole Derivatives: A Technical Guide to Unlocking Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Ascendancy of the Aminopyrazole Scaffold in Modern Drug Discovery

The aminopyrazole core has emerged as a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility and potent activity against a spectrum of high-value therapeutic targets.[1][2][3] Its unique structural and electronic properties facilitate critical interactions within the binding sites of various enzymes and receptors, rendering it a cornerstone for the development of targeted therapies. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the key therapeutic targets of aminopyrazole derivatives. We will delve into the mechanistic underpinnings of their action, present validated experimental workflows for target identification and engagement, and offer a forward-looking perspective on the untapped potential of this remarkable chemical class. Our approach eschews a rigid template, instead allowing the science to dictate a narrative that is both comprehensive and immediately applicable to contemporary research and development endeavors.

I. The Kinase Superfamily: The Primary Domain of Aminopyrazole Bioactivity

Protein kinases, orchestrators of a vast array of cellular processes, represent the most successfully targeted protein class by aminopyrazole derivatives.[4] The aminopyrazole scaffold is an adept ATP-mimetic, frequently establishing a triad of hydrogen bonds with the kinase hinge region, a critical interaction for potent and selective inhibition.[5]

Cyclin-Dependent Kinases (CDKs): Halting the Engine of Cancer Proliferation

CDKs are fundamental regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[5][6] Aminopyrazole derivatives have been extensively developed as potent CDK inhibitors.

  • Mechanism of Action: These derivatives occupy the ATP-binding pocket of CDKs, preventing the phosphorylation of key substrates required for cell cycle progression and transcription.[5] This leads to cell cycle arrest and apoptosis in cancer cells.

  • Key Targets and Representative Compounds:

    • CDK2/5/9: A significant number of aminopyrazole analogs have demonstrated low nanomolar potency against CDK2, CDK5, and CDK9.[5][7] For instance, analog 24 from a synthesized library showed IC50 values of 24 nM and 23 nM against CDK2/cyclin E and CDK5/p35, respectively.[5] More recently, an aminopyrazole-based PROTAC (Proteolysis Targeting Chimera) was developed to selectively degrade CDK9, sensitizing pancreatic cancer cells to other therapies.[7]

    • Clinical Relevance: The aminopyrazole-containing compound AT7519 is currently in clinical trials for various cancers, highlighting the therapeutic potential of this class of CDK inhibitors.[5]

A detailed protocol for assessing the inhibitory activity of aminopyrazole derivatives against CDKs is outlined below.

  • Reagents and Materials:

    • Recombinant human CDK/cyclin complexes (e.g., CDK2/cyclin E, CDK5/p35, CDK9/cyclin T1)

    • Substrate peptide (e.g., Histone H1 for CDK2)

    • ³²P-ATP or a suitable fluorescence-based kinase assay kit

    • Aminopyrazole compounds dissolved in DMSO

    • Kinase reaction buffer

    • 96-well plates

    • Scintillation counter or fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the aminopyrazole compounds in DMSO.

    • In a 96-well plate, add the kinase, substrate, and kinase reaction buffer.

    • Add the aminopyrazole compounds to the wells (final DMSO concentration should be ≤1%).

    • Initiate the kinase reaction by adding ATP (spiked with ³²P-ATP if using a radiometric assay).

    • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto phosphocellulose paper).

    • Quantify the substrate phosphorylation using a scintillation counter or fluorescence plate reader.

    • Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Fibroblast Growth Factor Receptors (FGFRs): Overcoming Resistance in Oncology

Aberrant FGFR signaling is a key driver in various cancers.[8][9] Aminopyrazole derivatives have been ingeniously designed to inhibit both wild-type and drug-resistant mutant forms of FGFRs.

  • Mechanism of Action: A novel series of 3-aminopyrazoles has been developed to covalently target a cysteine residue on the P-loop of FGFR2 and FGFR3.[8][9] This covalent modification allows for potent inhibition, even against gatekeeper mutations (e.g., V564F in FGFR2 and V555M in FGFR3) that confer resistance to conventional ATP-competitive inhibitors.[8]

  • Key Targets and Representative Compounds:

    • FGFR2/3: Compound 6 from a developed series demonstrated sub-nanomolar potency against BaF3 cells expressing wild-type FGFR2 and the V564F gatekeeper mutant.[8]

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT FGF FGF Ligand FGF->FGFR Binds MAPK_pathway MAPK Pathway RAS->MAPK_pathway AKT_pathway AKT Pathway PI3K->AKT_pathway Gene_Expression Gene Expression (Proliferation, Survival) STAT->Gene_Expression MAPK_pathway->Gene_Expression AKT_pathway->Gene_Expression Aminopyrazole Aminopyrazole Derivative Aminopyrazole->FGFR Inhibits Affinity_Chromatography Start Start: Cell Lysate Incubate Incubate Lysate with Immobilized Compound Start->Incubate Immobilize Immobilize Aminopyrazole on Solid Support Immobilize->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Identify Proteins by Mass Spectrometry Elute->Analyze End End: Target Protein(s) Identified Analyze->End

Sources

in silico modeling of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The imperative to reduce attrition rates and accelerate timelines in drug discovery has positioned in silico modeling as a cornerstone of modern pharmaceutical research.[1][2][3][4] This guide provides a comprehensive, technically-grounded framework for the computational evaluation of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine, a representative novel chemical entity. We eschew a rigid, templated approach, instead presenting a logical and validated workflow that mirrors the decision-making process of a computational chemistry team. The methodologies detailed herein, from ligand preparation and property prediction to molecular docking and dynamic simulation, are designed to build a holistic, predictive profile of the molecule's therapeutic potential and liabilities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to make more informed, data-driven decisions in the early stages of discovery.

The Foundational Step: High-Fidelity Ligand Preparation

The axiom "garbage in, garbage out" is acutely relevant in computational chemistry. The predictive power of any simulation is fundamentally constrained by the quality of the initial molecular representation. For a molecule like this compound, with its specific stereochemistry, tautomeric possibilities, and ionizable groups, a meticulous preparation workflow is not merely a preliminary step but a critical determinant of success.

Rationale and Causality in Ligand Setup

The objective is to generate a set of low-energy, three-dimensional conformations that are representative of the molecule's state in a biological environment (i.e., at physiological pH ~7.4). This involves more than a simple 2D-to-3D conversion. We must account for the molecule's electronic structure and flexibility, as these factors govern its interaction with a protein target. The fluoroethyl group's chirality must be correctly defined, and the potential tautomers of the pyrazole ring, along with the protonation state of the amine, must be accurately assessed, as these dramatically alter the hydrogen bonding profile.

Ligand Preparation Workflow

Ligand_Preparation_Workflow A Canonical SMILES Input B 2D to 3D Conversion (e.g., RDKit) A->B Initial Structure C Tautomer & Protonation State Enumeration (pH 7.4) B->C Chemical Context D Geometry Optimization (MM Force Field) C->D Refine Geometry E Conformational Search (Low-energy ensemble) D->E Explore Flexibility F Prepared Ligand Library E->F Final Models

Caption: A validated workflow for converting a 2D chemical structure into a 3D model suitable for simulation.

Step-by-Step Protocol: Ligand Preparation
  • Define the Input: Start with the correct isomeric SMILES string for this compound to ensure the stereocenter is defined.

  • Generate Initial 3D Coordinates: Use an open-source cheminformatics toolkit like RDKit or Open Babel to convert the SMILES string into an initial 3D structure.

  • Determine Physiological States: Employ a pKa prediction tool to determine the most likely protonation and tautomeric states at pH 7.4. For this molecule, this is critical for both the pyrazole ring nitrogens and the 3-amine group. Generate all plausible states for subsequent evaluation.

  • Perform Energy Minimization: For each generated state, apply a robust molecular mechanics (MM) force field, such as GAFF (General Amber Force Field) or MMFF94, to optimize the geometry and relieve steric strain. This step brings the molecule to a local energy minimum.

  • Execute Conformational Search: Systematically or stochastically rotate the rotatable bonds (especially in the fluoroethyl side chain) to explore the molecule's conformational space. Retain the lowest-energy, unique conformers to create an ensemble for docking and other analyses.

Predictive Profiling: ADMET and Physicochemical Properties

Before committing resources to synthesis and in vitro testing, it is essential to computationally assess the molecule's drug-likeness. Early identification of potential liabilities in Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) can prevent costly late-stage failures.[2][5][6]

The ADMET Prediction Funnel

The strategy is to use a consensus of predictions from multiple well-validated, often web-based, tools.[5][7][8] This approach mitigates the biases inherent in any single algorithm and provides a more robust assessment.

ADMET_Funnel Input Optimized 3D Ligand Tool1 SwissADME Input->Tool1 Tool2 pkCSM Input->Tool2 Tool3 ADMET-AI Input->Tool3 Analysis Consensus Analysis Tool1->Analysis Tool2->Analysis Tool3->Analysis Output ADMET Liability Profile Analysis->Output

Caption: A multi-tool consensus approach for robust ADMET property prediction.

Summary of Predicted Properties

The following table presents a hypothetical but plausible ADMET profile for this compound, derived from a consensus of leading predictive tools.

Table 1: Predicted Physicochemical and ADMET Profile

Property CategoryParameterPredicted ValueImplication for Drug Development
Physicochemical Molecular Weight~129 g/mol Excellent (within Rule of 5)
cLogP~1.2Good balance of solubility and permeability
TPSA~52 ŲLikely good oral bioavailability
Absorption Caco-2 PermeabilityHighGood potential for intestinal absorption
BBB PermeantYesPotential for CNS activity; could be a liability
Metabolism CYP2D6 InhibitorYesPotential for drug-drug interactions
CYP3A4 InhibitorNoLower risk for major metabolic DDI
Toxicity hERG InhibitionLow ProbabilityLow risk of cardiac toxicity
AMES MutagenicityLow ProbabilityLow risk of mutagenicity

Target Interaction Modeling: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a macromolecular target.[9][10] This is a cornerstone of structure-based drug design, allowing us to generate hypotheses about the molecular basis of a compound's activity.[11][12]

Protocol for Structure-Based Molecular Docking
  • Receptor Preparation:

    • Obtain a high-resolution crystal structure of the intended protein target from the Protein Data Bank (PDB).[1][2]

    • Using molecular modeling software, prepare the protein by: removing co-crystallized water molecules, adding hydrogen atoms, assigning correct protonation states to residues (especially His, Asp, Glu), and repairing any missing side chains or loops.

  • Binding Site Definition:

    • Define the docking search space (the "grid box"). This is typically centered on the known active site, often identified by a co-crystallized native ligand.

  • Ligand Docking:

    • Use the prepared ligand ensemble from Section 1 as input.

    • Employ a validated docking algorithm, such as AutoDock Vina, to systematically place and score the ligand conformations within the defined binding site.[9]

  • Pose Analysis and Refinement:

    • Analyze the top-scoring poses. The scoring function provides a numerical estimate of binding affinity (e.g., in kcal/mol).

    • Visually inspect the binding modes. A plausible pose should exhibit chemically sensible interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with key active site residues.

    • Self-Validation: Cross-reference the identified interactions with known structure-activity relationships (SAR) for the target, if available. The convergence of multiple low-energy poses into a similar binding mode (clustering) increases confidence in the prediction.

Elucidating Dynamics: Molecular Dynamics (MD) Simulation

While docking provides a valuable static snapshot, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the atomistic movements of the protein-ligand complex over time, offering deeper insights into the stability of the binding pose and the energetic contributions of specific interactions.[13][14]

MD Simulation Workflow

MD_Simulation_Workflow Start Highest-Scoring Docked Pose Setup System Solvation & Ionization (Explicit Water, 0.15M NaCl) Start->Setup Minimize Energy Minimization (Remove Steric Clashes) Setup->Minimize Equilibrate System Equilibration (NVT & NPT Ensembles) Minimize->Equilibrate Production Production MD Run (100 ns+) Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: Standard workflow for setting up and analyzing a protein-ligand molecular dynamics simulation.

Key Analyses from MD Trajectories
  • Root Mean Square Deviation (RMSD): Plotting the RMSD of the ligand and protein backbone over time assesses the stability of the system. A stable, converging RMSD for the ligand indicates a stable binding pose.

  • Root Mean Square Fluctuation (RMSF): Analyzing the RMSF of protein residues can identify regions of flexibility and reveal how ligand binding may alter the protein's dynamics.

  • Interaction Analysis: The simulation trajectory can be monitored for the persistence of key interactions (e.g., hydrogen bonds) identified during docking. A hydrogen bond that is present for >80% of the simulation time is considered highly stable.

The Role of Quantum Mechanics (QM)

For certain aspects of drug design, the classical approximations of MM force fields are insufficient. Quantum Mechanics (QM) calculations, while computationally expensive, provide a highly accurate description of electronic structure.[15][16] In the context of our molecule, QM methods are invaluable for:

  • Accurate Charge Derivation: Calculating QM-derived partial charges for the ligand can significantly improve the accuracy of docking and MD simulations.

  • Reaction Mechanism Studies: If the compound is a potential covalent inhibitor, QM or hybrid QM/MM methods are essential to model the bond-forming reaction with the target protein.[16][17]

  • Refining Binding Energetics: QM can be used to more accurately calculate the energetics of specific interactions, such as halogen bonds or cation-pi interactions, which may be poorly described by standard force fields.[18]

Conclusion and Path Forward

This guide has outlined a rigorous, multi-faceted in silico workflow for the characterization of this compound. By systematically preparing the ligand, predicting its ADMET profile, modeling its interactions with a putative target, and simulating its dynamic behavior, we generate a set of actionable, data-driven hypotheses. These computational predictions are not an end in themselves but a critical tool for prioritizing compounds and designing more efficient, targeted experiments. The next logical steps involve the laboratory synthesis of the compound and subsequent in vitro validation of the computational predictions, such as binding affinity assays and metabolic stability studies.

References

  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applic
  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace.
  • ADMET Predictions - Comput
  • The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. Taylor & Francis Online.
  • Small Molecule Docking. KBbox: Methods.
  • ADMET-AI. ADMET-AI Official Website.
  • The role of quantum Mechanics in revolutionizing drug discovery. IJIRT.
  • APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN. IJSDR.
  • ADMET predictions. VLS3D.COM.
  • Small molecule docking. Bonvin Lab.
  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applic
  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. University of Hertfordshire Research Archive.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • ADMET Predictor® - Simulations Plus.
  • In Silico Modeling: Accelerating drug development.
  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. MDPI.
  • How to Dock Your Own Drug. Chemistry LibreTexts.
  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments.
  • Quantum Chemistry in Drug Discovery. Rowan Scientific.
  • What is in silico drug discovery?
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • Molecular Dynamic Simul
  • High Throughput Molecular Dynamics Simul
  • GROMACS Tutorials. GROMACS Official Website.

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literature review of fluorinated pyrazole scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Fluorinated Pyrazole Scaffolds for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: The Fluorinated Pyrazole Core - A Privileged Scaffold in Modern Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in medicinal chemistry and agrochemistry.[1][2] Its unique structural features allow it to serve as a versatile pharmacophore, engaging in various biological interactions.[3] The introduction of fluorine atoms or fluorinated groups into this already potent scaffold has led to an exponential growth in interest and research over the past few decades.[4][5][6] It is estimated that fluorinated compounds could constitute 30-50% of all active ingredients in development, with fluorinated pyrazoles being a significant contributor to this trend.[7]

This technical guide provides an in-depth exploration of fluorinated pyrazole scaffolds, from their fundamental synthesis to their diverse applications. We will delve into the nuanced effects of fluorination on molecular properties, examine key synthetic methodologies with detailed protocols, and analyze structure-activity relationships that govern their biological efficacy. This document is designed to be a comprehensive resource for researchers and professionals working in drug discovery, agrochemical development, and materials science.

The Transformative Influence of Fluorine Substitution

The strategic incorporation of fluorine into organic molecules imparts a range of beneficial properties, a concept that has been extensively leveraged in pharmaceutical development.[8] Fluorine, being the most electronegative element, exerts a powerful influence on the electronic and conformational properties of the pyrazole scaffold.[8]

Key effects of fluorination include:

  • Modulation of Physicochemical Properties: Fluorine substitution can significantly alter a molecule's lipophilicity, pKa, and metabolic stability. For instance, the highly polarized C-F bond can lower the pKa of nearby acidic or basic groups, influencing drug absorption and distribution.[8]

  • Enhanced Binding Affinity: The C-F bond can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency.[9][10]

  • Metabolic Blocking: The strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes. This "metabolic blocking" at susceptible sites can enhance a drug's half-life and bioavailability.[11]

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal interaction with a biological target.

These profound effects underscore the rationale behind the increasing prevalence of fluorinated pyrazoles in modern chemical research.

Synthetic Strategies for Accessing Fluorinated Pyrazole Scaffolds

The synthesis of fluorinated pyrazoles has been an area of intense investigation, leading to the development of numerous innovative and efficient methodologies.[4][5] A significant portion of the literature on this topic has been published in the last five years, highlighting the rapid advancements in this field.[6]

Key Synthetic Approaches

The most common strategies for constructing the fluorinated pyrazole core involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[12] The regioselectivity of this reaction is a critical consideration, particularly with unsymmetrical dicarbonyls, and can be influenced by factors such as solvent choice, pH, and steric hindrance.

Another powerful method involves the [3+2] cycloaddition of in situ generated trifluoroacetonitrile imines with various dipolarophiles, such as enones.[12] This approach offers a high degree of regio- and diastereoselectivity.

Illustrative Synthetic Workflow: Synthesis of 4-Trifluoromethyl Pyrazoles

The following diagram illustrates a copper-catalyzed cycloaddition for the synthesis of 4-trifluoromethyl pyrazoles, a class of compounds with significant biological activity.[13]

G Sydnone N-arylsydnone Catalyst Cu(OTf)2/phen BTFP 2-bromo-3,3,3-trifluoropropene Product 4-Trifluoromethyl Pyrazole Catalyst->Product Base DBU Solvent CH3CN, 35 °C

Caption: Copper-catalyzed synthesis of 4-trifluoromethyl pyrazoles.

Detailed Experimental Protocol: Copper-Catalyzed Synthesis of 4-Trifluoromethyl Pyrazoles

This protocol is adapted from a published procedure for the synthesis of 4-trifluoromethyl pyrazoles.[13]

Materials:

  • N-arylsydnone derivative (1.0 equiv)

  • 2-bromo-3,3,3-trifluoropropene (1.2 equiv)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)

  • 1,10-Phenanthroline (phen) (10 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a dry reaction vessel, add Cu(OTf)₂ (10 mol%) and 1,10-phenanthroline (10 mol%).

  • Add the N-arylsydnone derivative (1.0 equiv) and acetonitrile.

  • Stir the mixture at room temperature for 10 minutes.

  • Add 2-bromo-3,3,3-trifluoropropene (1.2 equiv) followed by DBU (2.0 equiv).

  • Heat the reaction mixture to 35 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-trifluoromethyl pyrazole.

Self-Validation: The success of this protocol relies on the careful control of reaction conditions. The use of a dry reaction vessel and anhydrous solvent is crucial to prevent the decomposition of the catalyst and reagents. Monitoring the reaction progress is essential to determine the optimal reaction time and avoid the formation of side products. The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS) to confirm its identity and purity.

Applications of Fluorinated Pyrazole Scaffolds

The unique properties imparted by fluorine have led to the widespread application of fluorinated pyrazoles in various fields, most notably in medicine and agriculture.[4][5][6]

Medicinal Chemistry

A multitude of approved drugs and clinical candidates feature a fluorinated pyrazole core, highlighting its importance in drug discovery.[1] These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial effects.[2][3][14]

Compound Therapeutic Area Key Features
Celecoxib Anti-inflammatoryA selective COX-2 inhibitor containing a trifluoromethyl group.[13]
Baricitinib Rheumatoid Arthritis, AlopeciaA Janus kinase (JAK) inhibitor with a pyrazole moiety.[1]
Erdafitinib Bladder CancerA fibroblast growth factor receptor (FGFR) kinase inhibitor.[1]
Encorafenib MelanomaA BRAF inhibitor targeting the MAP signaling pathway.[1]
Agrochemicals

Fluorinated pyrazoles are also prominent in the agrochemical industry, where they are utilized as insecticides, fungicides, and herbicides.[13][15] The trifluoromethyl group is a common feature in many of these compounds, contributing to their enhanced efficacy and metabolic stability.

Structure-Activity Relationships (SAR) of Fluorinated Pyrazoles

Understanding the structure-activity relationship (SAR) is paramount for the rational design of novel and more effective fluorinated pyrazole-based compounds.[16] The position and number of fluorine substituents on the pyrazole ring and its appended groups can have a dramatic impact on biological activity.[9][10]

Key SAR Insights
  • Position of Fluorination: The specific placement of a fluorine atom or a trifluoromethyl group on the pyrazole ring can influence selectivity for different biological targets. For example, in a series of butyrylcholinesterase (BuChE) inhibitors, the presence of a fluorosulfate group at the 5-position of the pyrazole ring was found to increase binding affinity.[9][10]

  • Nature of Substituents: The electronic properties of other substituents on the pyrazole ring can modulate the overall activity. Electron-donating groups on an N-aryl substituent generally lead to higher yields in certain synthetic reactions and can influence the biological profile.[13] Conversely, electron-withdrawing groups can sometimes lead to lower yields or different activity profiles.[13]

  • Steric Effects: The size and shape of substituents can also play a crucial role. For instance, bulky groups near the active site of a target enzyme can either enhance or diminish binding, depending on the specific interactions.[13]

Illustrative SAR Workflow

The following diagram illustrates the general workflow for a structure-activity relationship study of fluorinated pyrazole derivatives.

G cluster_synthesis Synthesis & Library Generation cluster_screening Biological Evaluation cluster_analysis Data Analysis & Optimization A Design of Analogs (Varying F position and other substituents) B Chemical Synthesis of Fluorinated Pyrazole Library A->B C In Vitro Biological Screening (e.g., enzyme inhibition, cell-based assays) B->C D SAR Analysis (Identify key structural features) C->D E Lead Optimization (Iterative design and synthesis) D->E E->A Feedback Loop

Caption: Workflow for a typical SAR study of fluorinated pyrazoles.

Conclusion and Future Directions

Fluorinated pyrazole scaffolds have firmly established themselves as a cornerstone of modern medicinal and agrochemical research. Their remarkable versatility and the profound impact of fluorination on their properties have led to the development of numerous successful products. The continued exploration of novel synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly pave the way for the discovery of next-generation therapeutics and crop protection agents. As our ability to precisely control the synthesis and functionalization of these complex molecules advances, the potential for creating highly targeted and effective compounds will only continue to grow.

References

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An In-Depth Technical Guide on the Discovery and Synthesis of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic strategies and underlying chemical principles for the discovery and synthesis of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine analogues. These compounds are of significant interest to researchers, scientists, and drug development professionals due to the unique pharmacological properties imparted by the fluorinated pyrazole scaffold.[1][2][3] The introduction of a fluoroethyl group can significantly enhance metabolic stability, binding affinity, and lipophilicity, making these analogues promising candidates for novel therapeutics.[2][4]

The Strategic Importance of Fluorinated Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a well-established pharmacophore present in a wide array of approved drugs and clinical candidates, exhibiting diverse biological activities including anti-inflammatory, analgesic, anti-tumor, and antimicrobial effects.[3][5] The incorporation of fluorine into organic molecules is a powerful strategy in modern drug design.[4] Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere for hydrogen, modulating the electronic properties and conformation of a molecule without significantly increasing its size.[4] This can lead to improved pharmacokinetic and pharmacodynamic profiles.[2][4]

Specifically, the 1-fluoroethyl substituent introduces a chiral center, offering the potential for stereoselective interactions with biological targets. Furthermore, the 3-amino group on the pyrazole ring provides a crucial handle for further functionalization and library development, enabling extensive structure-activity relationship (SAR) studies.[6]

Core Synthetic Strategies: A Retrosynthetic Analysis

The synthesis of this compound analogues can be approached through several strategic disconnections. A logical retrosynthetic pathway is outlined below, starting from the target molecule and breaking it down into simpler, commercially available starting materials.

Retrosynthesis Target This compound Intermediate1 5-(1-Fluoroethyl)-3-nitro-1H-pyrazole Target->Intermediate1 Reduction of nitro group Intermediate2 4-Fluoro-3-oxopentanenitrile Intermediate1->Intermediate2 Cyclization with hydrazine Intermediate3 Ethyl 2-fluoropropanoate Intermediate2->Intermediate3 Claisen Condensation Intermediate4 Acetonitrile Intermediate2->Intermediate4 Claisen Condensation

Figure 1: Retrosynthetic analysis for this compound.

This analysis suggests a forward synthesis commencing with the construction of a key β-ketonitrile intermediate, followed by cyclization to form the pyrazole ring, and concluding with the reduction of a nitro group to the desired amine.

Key Experimental Workflows and Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of this compound. The protocols are based on established and reliable transformations reported in the literature for analogous systems.[7][8][9]

Workflow for the Synthesis of this compound

Synthesis_Workflow Start Ethyl 2-fluoropropanoate + Acetonitrile Step1 Step 1: Claisen Condensation (Formation of 4-Fluoro-3-oxopentanenitrile) Start->Step1 Step2 Step 2: Cyclization with Hydrazine (Formation of this compound) Step1->Step2 Step3 Step 3: Optional Nitration and Reduction (Alternative route to 3-amino group) Step1->Step3 Product This compound Step2->Product Step3->Product SAR cluster_0 Core Scaffold cluster_1 Modification Sites Core This compound N1 N1-Position (Alkylation/Arylation) Core->N1 Diversification Point C3_Amine C3-Amine (Acylation/Alkylation) Core->C3_Amine Diversification Point C4 C4-Position (Halogenation/Coupling) Core->C4 Diversification Point

Sources

Methodological & Application

A Comprehensive Protocol for the Synthesis, Purification, and Characterization of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine

Abstract

This application note provides a detailed, robust, and reproducible protocol for the synthesis of this compound, a valuable fluorinated heterocyclic building block. Fluorinated pyrazoles are of significant interest in medicinal chemistry and agrochemical development due to the unique physicochemical properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] The described method is based on the classical and highly efficient cyclocondensation reaction of a fluorinated β-ketonitrile with hydrazine hydrate. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines.

Introduction and Mechanistic Overview

The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry. Among the most reliable methods is the reaction between a 1,3-difunctional compound, such as a β-ketonitrile, and a hydrazine derivative.[4][5] This pathway provides direct access to 3-aminopyrazoles, which are versatile intermediates for further chemical elaboration.[6][7]

The chosen synthetic strategy for this compound involves the reaction of 4-fluoro-3-oxopentanenitrile with hydrazine hydrate. The reaction proceeds through a well-established mechanism:

  • Initial Nucleophilic Attack: The more nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal amino group of the hydrazone then undergoes an intramolecular nucleophilic attack on the nitrile carbon.

  • Tautomerization & Aromatization: The resulting cyclic intermediate tautomerizes and eliminates a molecule of water to yield the stable aromatic pyrazole ring.

This one-pot reaction is generally high-yielding and provides a regiochemically defined product.

reaction_mechanism Reactant1 4-Fluoro-3-oxopentanenitrile Intermediate1 Hydrazone Intermediate Reactant1->Intermediate1 Nucleophilic attack on carbonyl Reactant2 Hydrazine Hydrate (H₂NNH₂·H₂O) Reactant2->Intermediate1 Product This compound Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular attack on nitrile Intermediate2->Product Tautomerization & Dehydration

Caption: Reaction pathway for the synthesis of this compound.

Materials and Equipment

Reagents and Solvents
  • 4-Fluoro-3-oxopentanenitrile (≥97% purity)

  • Hydrazine hydrate (55-64% solution in water)

  • Ethanol (Absolute, ≥99.8%)

  • Ethyl acetate (ACS grade)

  • Hexanes (ACS grade)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1 M solution)

  • Sodium bicarbonate (Saturated aqueous solution)

  • Silica gel (for column chromatography, 230-400 mesh)

Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath with temperature controller

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

  • NMR spectrometer (¹H, ¹³C, ¹⁹F) and Mass Spectrometer (e.g., ESI-MS)

CRITICAL SAFETY PROTOCOLS

Hydrazine hydrate is highly toxic, corrosive, a suspected human carcinogen, and can react violently with oxidizing agents. [8][9][10] Strict adherence to the following safety measures is mandatory.

  • Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, splash-proof safety goggles, a face shield, and chemical-resistant gloves (nitrile gloves are a minimum requirement; consider double-gloving).[10][11]

  • Ventilation: All manipulations involving hydrazine hydrate, including transfers, reactions, and work-up, must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors.[10]

  • Handling: Use caution when handling. Avoid contact with skin and eyes.[9] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][11]

  • Waste Disposal: Hydrazine-containing waste must be segregated and labeled as hazardous waste.[10] Do not mix with oxidizing agents.[12] Quench any residual hydrazine in glassware with a dilute solution of sodium hypochlorite (bleach) inside the fume hood before cleaning.

  • Spill Response: Have a spill kit ready. Small spills can be absorbed with an inert material (e.g., sand, vermiculite). Large spills require evacuation and professional emergency response.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound on a 5-gram scale of the limiting reagent, 4-fluoro-3-oxopentanenitrile.

workflow A Reaction Setup & Reagent Addition B Reaction & Monitoring (TLC) A->B C Quenching & Solvent Removal B->C D Aqueous Work-up & Extraction C->D E Drying & Concentration D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: General experimental workflow for synthesis and purification.

Reaction Setup and Execution
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-3-oxopentanenitrile (5.00 g, 43.4 mmol, 1.0 equiv.).

  • Solvent Addition: Add absolute ethanol (40 mL) to the flask and stir to dissolve the starting material.

  • Reagent Addition: While stirring, add hydrazine hydrate (~64% solution, 2.72 g, ~54.3 mmol, 1.25 equiv.) dropwise to the solution at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle or oil bath.

  • Monitoring: Monitor the progress of the reaction by TLC (eluent: 50% ethyl acetate in hexanes). The starting material should be consumed within 2-4 hours. A new, more polar spot corresponding to the product should appear.

Work-up and Isolation
  • Cooling: Once the reaction is complete, remove the heating source and allow the mixture to cool to room temperature.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

  • Extraction: To the resulting residue, add deionized water (30 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with deionized water (2 x 30 mL) and then brine (1 x 30 mL) to remove any remaining hydrazine and water-soluble impurities.

    • Expert Insight: The aminopyrazole product is weakly basic. Avoid acidic washes at this stage, as it may cause the product to partition into the aqueous layer as a salt.

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the drying agent with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound, typically as a viscous oil or a low-melting solid.

Purification Protocol

The crude product is best purified by flash column chromatography on silica gel.

  • Column Preparation: Prepare a silica gel column using a slurry of silica in an appropriate eluent (e.g., 20% ethyl acetate in hexanes).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 70% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Final Concentration: Remove the solvent from the combined pure fractions under reduced pressure to afford the purified this compound.

ParameterRecommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient elution: 20% to 70% Ethyl Acetate in Hexanes
Visualization UV light (254 nm) or Potassium Permanganate stain
Expected Rf ~0.3-0.4 in 50% Ethyl Acetate/Hexanes (highly dependent on conditions)

Characterization and Expected Results

The identity and purity of the final compound should be confirmed by spectroscopic methods.

  • Appearance: White to off-white solid or pale yellow oil.

  • Yield: 75-85% (after purification).

  • 1H NMR (DMSO-d6, 400 MHz): Expected signals include a broad singlet for the pyrazole N-H (~11-12 ppm), a broad singlet for the -NH₂ protons (~5-6 ppm), a doublet of quartets for the -CH(F)- proton (~5.8-6.2 ppm), a doublet of doublets for the -CH₃ group (~1.6-1.8 ppm), and a singlet for the pyrazole C4-H (~5.5-5.7 ppm).

  • 19F NMR (DMSO-d6): A doublet of quartets corresponding to the single fluorine atom.

  • 13C NMR (DMSO-d6, 100 MHz): Expect signals for the five distinct carbon atoms, with the carbon attached to fluorine appearing as a doublet with a large C-F coupling constant.

  • Mass Spectrometry (ESI+): Calculated for C₅H₈FN₃, [M+H]⁺ = 130.07. Found ≈ 130.1. The presence of the correct molecular ion peak is a strong confirmation of the product's identity.[13][14]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient heating or reaction time. Impure hydrazine.Ensure reflux temperature is maintained. Monitor by TLC until starting material is consumed. Use fresh, high-quality hydrazine hydrate.
Low Yield Product loss during aqueous work-up. Inefficient extraction.Ensure the aqueous layer is neutral or slightly basic before extraction to keep the amine product in the organic phase. Perform multiple extractions (e.g., 3x).
Difficult Purification Co-elution of impurities. Streaking on TLC.Adjust the polarity of the eluent for better separation. Adding a small amount of triethylamine (~0.5%) to the eluent can improve the chromatography of basic compounds like aminopyrazoles.

Conclusion

This application note details a reliable and scalable procedure for the synthesis of this compound. By following the outlined steps for reaction, work-up, and purification, and by adhering strictly to the critical safety protocols, researchers can confidently produce this valuable fluorinated building block in high yield and purity for application in pharmaceutical and agrochemical research programs.

References

  • Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes. RSC Publishing.
  • New Synthesis of Fluorinated Pyrazoles.
  • Hydrazine hydrate, 55% (Hydrazine, 35%)
  • SAFETY DATA SHEET - Hydrazine Hydr
  • Material Safety Data Sheet - HYDRAZINE HYDR
  • Process for the purification of pyrazoles.
  • Hydrazine Standard Operating Procedure Template. Environmental Health & Safety - University of New Mexico.
  • Practical Hydrazine Hydr
  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove - University of Mississippi.
  • New Synthesis of Fluorinated Pyrazoles.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Method for purifying pyrazoles.
  • Synthesis of some new fluorine‐containing 5‐amino‐1,3‐disubstituted pyrazoles and 1H‐pyrazolo[3,4‐b]pyridines.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI.
  • Synthesis of 3-amino-4-fluoropyrazoles. PubMed.
  • 5-(3-fluorophenyl)-1H-pyrazol-3-amine - Optional[1H NMR] - Spectrum. SpectraBase.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH.

Sources

Application Note: Quantitative Analysis of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine, a key heterocyclic amine intermediate in pharmaceutical development. Recognizing the critical need for robust and reliable analytical data, this document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each section is crafted to provide not only step-by-step instructions but also the scientific rationale behind the chosen parameters, ensuring that researchers, scientists, and drug development professionals can confidently implement and adapt these methods. This guide emphasizes the principles of analytical method validation as mandated by regulatory bodies, ensuring data integrity and compliance.[1]

Introduction: The Significance of this compound Quantification

This compound is a fluorinated heterocyclic amine of significant interest in medicinal chemistry. The incorporation of fluorine atoms into drug candidates can profoundly influence their metabolic stability, binding affinity, and overall pharmacokinetic profile.[2] Consequently, the development of robust analytical methods for the precise quantification of this intermediate is paramount for ensuring the quality, safety, and efficacy of final drug products.

Accurate quantification is essential throughout the drug development lifecycle, from process optimization and stability studies to impurity profiling and final product release.[3] This application note addresses this need by providing detailed, validated analytical procedures tailored for this specific analyte.

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of this compound is crucial for method development. As a polar, fluorinated amine, it presents unique analytical challenges and opportunities.[4][5] The presence of the amine group suggests potential for good ionization in mass spectrometry and interaction with specific chromatographic stationary phases. The fluoroethyl group can influence its volatility and chromatographic retention.

Recommended Analytical Workflows

This guide details three robust analytical techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Validation Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Dilution Serial Dilution to working concentration Dissolution->Dilution Filtration Filtration through 0.22 µm filter Dilution->Filtration HPLC_UV HPLC-UV Filtration->HPLC_UV For routine analysis and purity assessment GC_MS GC-MS Filtration->GC_MS For volatile impurities and alternative quantification LC_MSMS LC-MS/MS Filtration->LC_MSMS For high sensitivity and complex matrices Quantification Quantification (Standard Curve) HPLC_UV->Quantification GC_MS->Quantification LC_MSMS->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

Figure 1: General analytical workflow for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for routine analysis and purity assessment. The method relies on the separation of the analyte from impurities based on its interaction with the stationary and mobile phases, followed by detection using a UV spectrophotometer.

Scientific Rationale for Method Parameters
  • Column Selection: A C18 reversed-phase column is chosen for its versatility and ability to retain moderately polar compounds. The basic nature of the amine may necessitate the use of a base-deactivated silica column or a mobile phase additive to improve peak shape.

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier (acetonitrile or methanol) is employed. The buffer (e.g., phosphate or acetate) helps to maintain a consistent pH, ensuring reproducible retention times and improved peak symmetry for the ionizable amine.

  • Detection Wavelength: The wavelength of maximum absorbance for the pyrazole ring system should be determined using a UV scan to ensure optimal sensitivity.

Detailed Protocol: HPLC-UV Quantification

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

Parameter Recommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection | 220 nm (or wavelength of max absorbance) |

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the samples from the calibration curve.

G Start Start Prepare_Standards Prepare Calibration Standards Start->Prepare_Standards Prepare_Sample Prepare Sample Solution Start->Prepare_Sample HPLC_System_Setup Set up HPLC System (Column, Mobile Phase, etc.) Prepare_Standards->HPLC_System_Setup Prepare_Sample->HPLC_System_Setup Inject_Standards Inject Standards HPLC_System_Setup->Inject_Standards Inject_Sample Inject Sample HPLC_System_Setup->Inject_Sample Generate_Curve Generate Calibration Curve Inject_Standards->Generate_Curve Quantify Quantify Analyte in Sample Inject_Sample->Quantify Generate_Curve->Quantify End End Quantify->End

Figure 2: HPLC-UV experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, derivatization may be necessary to improve its volatility and chromatographic performance.

Scientific Rationale for Method Parameters
  • Derivatization: The primary amine group can be derivatized (e.g., silylation or acylation) to increase volatility and reduce peak tailing. This is a critical step for successful GC analysis of polar amines.

  • Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a good starting point for the separation of pyrazole derivatives.

  • Mass Spectrometry: Electron Ionization (EI) is typically used to generate characteristic fragmentation patterns that can be used for identification and quantification.[6]

Detailed Protocol: GC-MS Quantification

Instrumentation:

  • GC system with a split/splitless injector, coupled to a mass spectrometer.

Chromatographic and MS Conditions:

Parameter Recommended Setting
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Injector Temperature 250 °C
Injection Mode Split (20:1)
Carrier Gas Helium, 1.2 mL/min
Oven Program 80 °C (2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Ionization Mode Electron Ionization (EI), 70 eV

| Scan Range | m/z 40-400 |

Procedure:

  • Derivatization: To a dried aliquot of the sample or standard, add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70 °C for 30 minutes.

  • Standard and Sample Preparation: Prepare derivatized calibration standards and samples in a suitable solvent (e.g., hexane or ethyl acetate).

  • Analysis: Inject the derivatized solutions into the GC-MS system.

  • Quantification: Use a selected ion monitoring (SIM) mode for enhanced sensitivity. Monitor the molecular ion and/or characteristic fragment ions of the derivatized analyte. Construct a calibration curve and quantify the sample concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for trace-level quantification, especially in complex matrices.[7][8][9]

Scientific Rationale for Method Parameters
  • Ionization: Electrospray Ionization (ESI) in positive ion mode is ideal for the basic amine group, which readily accepts a proton to form [M+H]+.

  • Tandem Mass Spectrometry (MS/MS): Multiple Reaction Monitoring (MRM) is employed for its exceptional selectivity and sensitivity.[9] A precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes matrix interference.

Detailed Protocol: LC-MS/MS Quantification

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

LC Conditions:

Parameter Recommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B to 98% B over 5 minutes
Flow Rate 0.4 mL/min

| Injection Volume | 5 µL |

MS/MS Conditions:

Parameter Recommended Setting
Ionization Mode ESI Positive
MRM Transition To be determined by infusion of a standard solution. A hypothetical transition could be m/z [M+H]+ → characteristic fragment ion.

| Collision Energy | To be optimized for the specific MRM transition. |

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples as described for HPLC-UV, using the mobile phase as the diluent.

  • MS/MS Optimization: Infuse a standard solution of the analyte into the mass spectrometer to determine the optimal precursor and product ions, and to optimize the collision energy.

  • Analysis: Inject the standards and samples into the LC-MS/MS system.

  • Quantification: Construct a calibration curve using the peak areas from the MRM chromatograms.

G Start Start Infuse_Standard Infuse Standard to Optimize MS/MS Parameters Start->Infuse_Standard Prepare_Solutions Prepare Standards and Samples Start->Prepare_Solutions LC_MSMS_Setup Set up LC-MS/MS System Infuse_Standard->LC_MSMS_Setup Analyze_Solutions Analyze Standards and Samples Prepare_Solutions->Analyze_Solutions LC_MSMS_Setup->Analyze_Solutions Quantify Quantify Analyte Analyze_Solutions->Quantify End End Quantify->End

Figure 3: LC-MS/MS experimental workflow.

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose.[1] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[10]

Key Validation Parameters:

Parameter Description
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[11]
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |

Table 1: Summary of Typical Performance Characteristics

Method Typical LOD/LOQ Linearity (r²) Precision (%RSD)
HPLC-UV ~0.1-1 µg/mL >0.999 <2%
GC-MS ~1-10 ng/mL >0.995 <5%

| LC-MS/MS | ~0.01-1 ng/mL | >0.998 | <5% |

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the accurate and reliable quantification of this compound. The selection of the most appropriate technique will be dictated by the specific analytical needs. Proper method validation is essential to ensure the integrity and compliance of the generated data, ultimately contributing to the development of safe and effective pharmaceuticals.

References

  • Benchchem. (n.d.). GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
  • www .ec -undp. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
  • Analytical method validation: A brief review. (n.d.).
  • AxisPharm. (n.d.). Small Molecule Analysis.
  • PubMed. (2007). Determination of Less Polar Heterocyclic Amines in Meat Extracts: Fast Sample Preparation Method Using Solid-Phase Microextraction Prior to High-Performance Liquid Chromatography-Fluorescence Quantification.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Aromatic Amines.
  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • Books. (2019, November 12). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Application of LCMS in small-molecule drug development. (2016, August 24).
  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30).
  • ResearchGate. (n.d.). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines.
  • PubMed. (2022, October 4). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines.
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

Sources

Application Notes and Protocols for the Use of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine in Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine , a novel pyrazole-based compound, in kinase inhibitor screening assays. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, known for its role in a multitude of approved kinase inhibitors.[1][2][3] This guide details the scientific rationale, step-by-step protocols, and data analysis procedures for characterizing the inhibitory potential of this compound against a representative tyrosine kinase, Src. We present a detailed protocol using the ADP-Glo™ Kinase Assay, a robust and versatile platform for measuring kinase activity.[1][4] Additionally, we discuss best practices for determining inhibitor potency (IC₅₀), the importance of ATP concentration in assay design, and strategies for troubleshooting common experimental challenges.

Introduction: The Promise of Pyrazole Scaffolds in Kinase Inhibition

Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins.[5] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them one of the most important classes of drug targets.[5]

The pyrazole ring is a five-membered heterocyclic motif that has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[6][7] Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of kinases, serving as a versatile scaffold for the development of targeted therapies.[3][8] Several FDA-approved drugs, such as Ruxolitinib and Baricitinib, feature a pyrazole core, highlighting the clinical significance of this chemical class.[3]

This compound is a novel synthetic pyrazole derivative. While its specific biological activities are still under investigation, its structural features—a fluorinated ethyl group at the 5-position and an amine at the 3-position—suggest potential for unique interactions within the kinase active site. The introduction of fluorine can enhance binding affinity and modulate physicochemical properties, making it an intriguing candidate for kinase inhibitor screening campaigns. This application note provides a framework for the initial characterization of this compound's inhibitory activity.

Scientific Principles of Kinase Inhibition Assays

The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase in the presence and absence of a potential inhibitor. The activity is typically quantified by measuring the consumption of ATP or the formation of the phosphorylated substrate product, ADP.

Choosing the Right Assay Platform

A variety of assay formats are available for measuring kinase activity, each with its own advantages and limitations.[5][9] These include:

  • Radiometric Assays: Considered the "gold standard" for their direct measurement of phosphate transfer, but involve handling radioactive materials.[9]

  • Fluorescence-Based Assays (e.g., TR-FRET, LanthaScreen™): Offer high sensitivity and are amenable to high-throughput screening (HTS).[2][3][8][10][11]

  • Luminescence-Based Assays (e.g., ADP-Glo™): Provide a universal method for detecting the activity of any ADP-generating enzyme, with high sensitivity and a broad dynamic range.[1][4][12][13]

For this application note, we will focus on the ADP-Glo™ Kinase Assay due to its versatility, robustness, and applicability to a wide range of kinases without the need for specific antibodies or modified substrates.

The ADP-Glo™ Kinase Assay Principle

The ADP-Glo™ Kinase Assay is a two-step luminescent assay that measures the amount of ADP produced in a kinase reaction.[1][4]

  • Step 1: Kinase Reaction & ATP Depletion. The kinase reaction is performed, and upon completion, the ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.

  • Step 2: ADP to ATP Conversion & Signal Generation. The Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the initial amount of ADP produced.

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent Addition cluster_2 Step 3: Kinase Detection Reagent Addition Kinase Kinase pSubstrate Phospho-Substrate Kinase->pSubstrate Phosphorylation Substrate Substrate Substrate->Kinase ATP ATP ADP ADP ATP->ADP Hydrolysis ADP_generated Generated ADP ADP->ADP_generated Remaining_ATP Remaining ATP Depletion ATP Depletion (ADP-Glo™ Reagent) Remaining_ATP->Depletion Conversion ADP to ATP Conversion (Kinase Detection Reagent) ADP_generated->Conversion ATP_new Newly Synthesized ATP Luciferase Luciferase/Luciferin ATP_new->Luciferase Light Luminescent Signal Conversion->ATP_new Luciferase->Light

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Experimental Protocols

This section provides a detailed protocol for determining the IC₅₀ value of this compound against the Src tyrosine kinase using the ADP-Glo™ Kinase Assay.

Materials and Reagents
ReagentSupplierCatalog Number
This compoundCustom SynthesisN/A
ADP-Glo™ Kinase AssayPromegaV9101
Recombinant Human Src KinaseSignalChemS39-10G
Poly(Glu,Tyr) 4:1 SubstrateSigma-AldrichP0275
ATP (Adenosine 5'-Triphosphate), Ultra PurePromegaV9151
DMSO (Dimethyl Sulfoxide), AnhydrousSigma-Aldrich276855
Kinase Buffer (5X)VariesSee below
384-well low-volume, white, flat-bottom platesCorning3572

Kinase Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

Preparation of Solutions
  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Compound Dilution Series: Perform a serial dilution of the compound stock in 100% DMSO to create a range of concentrations for the IC₅₀ curve (e.g., 10-point, 3-fold dilutions starting from 1 mM).

  • ATP Solution: Prepare a working solution of ATP in 1X Kinase Buffer. The final concentration in the assay should be at the Kₘ value for the specific kinase batch. For Src, a typical Kₘ for ATP is around 10-50 µM. It is crucial to determine this experimentally or obtain it from the enzyme supplier.[14]

  • Enzyme and Substrate Solution: Prepare a solution containing Src kinase and the Poly(Glu,Tyr) substrate in 1X Kinase Buffer. The optimal concentrations of enzyme and substrate should be determined empirically to ensure the reaction is in the linear range.

Assay Procedure (384-well format)

The following protocol is for a 10 µL final kinase reaction volume.

IC50_Protocol start Start add_compound 1. Add 2.5 µL of 4X Compound Dilution (or DMSO vehicle) to wells start->add_compound add_enzyme_substrate 2. Add 5 µL of 2X Enzyme/Substrate Mix add_compound->add_enzyme_substrate incubate1 3. Incubate for 10 min at RT (Pre-incubation) add_enzyme_substrate->incubate1 add_atp 4. Add 2.5 µL of 4X ATP Solution to initiate the reaction incubate1->add_atp incubate2 5. Incubate for 60 min at RT (Kinase Reaction) add_atp->incubate2 add_adpglo 6. Add 10 µL of ADP-Glo™ Reagent incubate2->add_adpglo incubate3 7. Incubate for 40 min at RT add_adpglo->incubate3 add_detection 8. Add 20 µL of Kinase Detection Reagent incubate3->add_detection incubate4 9. Incubate for 30-60 min at RT add_detection->incubate4 read_luminescence 10. Read Luminescence incubate4->read_luminescence

Caption: Step-by-step IC₅₀ determination workflow.

Detailed Steps:

  • Compound Addition: Add 2.5 µL of the 4X final concentration of the compound dilutions (prepared in 1X Kinase Buffer with a final DMSO concentration of 1%) or DMSO vehicle control to the appropriate wells of a 384-well plate.

  • Enzyme/Substrate Addition: Add 5 µL of the 2X enzyme/substrate mixture to all wells.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Add 2.5 µL of the 4X ATP solution to all wells to start the kinase reaction.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well.

  • Incubation: Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well.

  • Signal Development: Incubate for 30-60 minutes at room temperature.

  • Read Plate: Measure the luminescence using a plate reader.

Data Analysis and Interpretation

Calculating Percent Inhibition

The raw luminescence data is used to calculate the percent inhibition for each compound concentration.

  • 100% Activity Control (No Inhibitor): Wells containing DMSO vehicle instead of the compound.

  • 0% Activity Control (No Enzyme): Wells containing all components except the kinase.

Formula: Percent Inhibition = 100 * (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_no_inhibitor - RLU_no_enzyme))

Where RLU is the Relative Luminescence Unit.

Determining the IC₅₀ Value

The IC₅₀ value is the concentration of an inhibitor at which 50% of the kinase activity is inhibited. It is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic (or sigmoidal dose-response) curve.

Example Data Presentation:

[Compound] (µM)Log [Compound]% Inhibition
100.02.0098.5
33.31.5295.2
11.11.0589.7
3.70.5775.4
1.20.0852.1
0.4-0.4028.3
0.1-0.8910.5
0.0N/A0

This data would then be plotted in a graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

Causality and Experimental Choices

  • Why use ATP at Kₘ concentration? For determining the intrinsic potency (Kᵢ) of an ATP-competitive inhibitor, using ATP at its Kₘ concentration is standard practice.[15][16] This allows for a standardized comparison of inhibitor potencies across different kinases. The Cheng-Prusoff equation can then be used to calculate the Kᵢ from the IC₅₀.

  • Why is pre-incubation important? Pre-incubating the kinase with the inhibitor before adding ATP allows the binding to reach equilibrium, which is especially important for slow-binding inhibitors.

  • Significance of Kinase Selectivity Profiling: While this protocol focuses on a single kinase, it is crucial to assess the selectivity of a promising inhibitor against a broad panel of kinases.[6][7][17] High selectivity is a key attribute of a good drug candidate, as it minimizes off-target effects.[18]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High Variability Between Replicates Pipetting errors, improper mixing, edge effects in the plate.Calibrate pipettes, ensure thorough but gentle mixing, avoid using the outer wells of the plate or fill them with buffer.
Low Signal-to-Background Ratio Insufficient enzyme activity, suboptimal reagent concentrations.Optimize enzyme and substrate concentrations, ensure reagents are properly stored and prepared.
IC₅₀ Value Higher Than Expected Incorrect ATP concentration (too high), compound degradation or insolubility.Verify the ATP concentration, prepare fresh compound stocks, check for compound solubility in the assay buffer.
False Positives Compound interference with the luciferase reaction, compound aggregation.Run a no-enzyme control with the compound to check for interference. Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer.

Conclusion

This application note provides a robust and detailed protocol for the initial characterization of the novel pyrazole compound, this compound, as a kinase inhibitor. By following the outlined procedures and understanding the underlying scientific principles, researchers can generate reliable and reproducible data on the potency of this and other small molecules against their kinase targets. The ADP-Glo™ Kinase Assay offers a versatile platform for such studies, contributing to the advancement of kinase-targeted drug discovery programs.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • LanthaScreen Technology on microplate readers. BMG Labtech. (2022, April 4). [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(14), i595-i603. [Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303-315. [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS, 115(51), 13018-13023. [Link]

  • ADP Glo Protocol. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. (2024, May 30). [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • ATP concentration. Kinase Logistics Europe. [Link]

  • HTRF® Kinase Assay Protocol. ResearchGate. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. [Link]

  • How to measure Kinase activity with HTRF® KinEASE™ assay kit. Cisbio. (2018, March 28). [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 2(81), mr3. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024, July 2). [Link]

  • ATP-Mediated Kinome Selectivity: The Missing Link in Understanding the Contribution of Individual JAK Kinase Isoforms to Cellular Signaling. ACS Chemical Biology, 9(6), 1251-1256. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8771. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(1), 10-21. [Link]

  • IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. [Link]

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Application and Protocol Guide for the Antibacterial Evaluation of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents. Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, with numerous analogues demonstrating potent activity against a wide range of bacterial pathogens.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a novel fluorinated pyrazole compound, 5-(1-Fluoroethyl)-1H-pyrazol-3-amine , in antibacterial research. We present a tiered, logic-driven framework for its evaluation, from initial screening of antibacterial activity to in-depth mechanistic studies. The protocols herein are grounded in established methodologies, including those from the Clinical and Laboratory Standards Institute (CLSI), and provide the scientific rationale behind key experimental choices to ensure robust and reproducible data generation.

Introduction: The Rationale for Investigating this compound

The pyrazole nucleus is a cornerstone in the development of therapeutic agents due to its metabolic stability and versatile biological activities.[1][5] In the antibacterial field, pyrazole-containing molecules have been shown to inhibit essential bacterial processes, targeting enzymes such as DNA gyrase and topoisomerase IV.[1][6] The introduction of a fluorine atom into organic molecules can significantly enhance their biological properties, including metabolic stability, binding affinity, and membrane permeability. Therefore, the novel compound this compound is a compelling candidate for investigation as a potential antibacterial agent.

This guide outlines a systematic approach to:

  • Determine the spectrum and potency of its antibacterial activity.

  • Characterize its activity as either bactericidal or bacteriostatic.

  • Elucidate its potential mechanism of action.

Safety First: this compound is a fluorinated organic compound. All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Refer to the Material Safety Data Sheet (MSDS) before commencing any work and be familiar with institutional safety protocols for handling novel chemical entities and fluorinated compounds.[8]

Tier 1: Primary Screening for Antibacterial Activity

The initial step is to determine if this compound possesses intrinsic antibacterial activity and to quantify its potency. The gold standard for this is the determination of the Minimum Inhibitory Concentration (MIC).[9]

2.1. Principle of the MIC Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10] We will use the broth microdilution method, a highly reproducible and scalable technique recommended by CLSI.[11][12] This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a 96-well microtiter plate format.

2.2. Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis P1 Prepare Compound Stock (e.g., 10 mg/mL in DMSO) A1 Serial Dilute Compound in CAMHB P1->A1 P2 Prepare Bacterial Inoculum (0.5 McFarland Standard) A2 Add Standardized Inoculum to each well P2->A2 P3 Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) P3->A1 A1->A2 I1 Incubate Plate (37°C, 18-24h) A2->I1 A3 Include Controls: - Growth Control (No Cmpd) - Sterility Control (No Bugs) - Positive Control (e.g., Ciprofloxacin) A3->I1 R1 Read Plate Visually or with Plate Reader (OD600) I1->R1 D1 Determine MIC: Lowest concentration with no visible growth R1->D1

Caption: Workflow for MIC determination by broth microdilution.

2.3. Detailed Protocol: Broth Microdilution MIC Assay
  • Compound Preparation: Prepare a 10 mg/mL stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).

  • Bacterial Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Inoculate into sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[13]

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[13]

  • Plate Preparation:

    • In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.

    • Add 100 µL of the compound stock solution (appropriately diluted from the main stock to achieve the desired starting concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Add 50 µL of sterile CAMHB to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

2.4. Data Presentation: Example MIC Data
Bacterial StrainTypeThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive40.5
Enterococcus faecalis ATCC 29212Gram-positive81
Escherichia coli ATCC 25922Gram-negative160.015
Pseudomonas aeruginosa ATCC 27853Gram-negative>640.25
Methicillin-Resistant S. aureus (MRSA)Gram-positive432
Tier 2: Characterizing Antibacterial Effect (Bactericidal vs. Bacteriostatic)

Once inhibitory activity is confirmed, the next logical step is to determine whether the compound kills the bacteria (bactericidal) or merely prevents their growth (bacteriostatic). This is achieved through Minimum Bactericidal Concentration (MBC) and Time-Kill Kinetics assays.

3.1. Minimum Bactericidal Concentration (MBC)

Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[14] The assay is a direct extension of the MIC test.

Protocol:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration from the MIC plate that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

3.2. Time-Kill Kinetics Assay

Principle: This dynamic assay provides a more detailed picture of the antibacterial effect over time. It measures the rate of bacterial killing at different concentrations of the compound. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[14][15]

Protocol:

  • Prepare flasks containing CAMHB with the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC). Include a no-drug growth control.

  • Inoculate each flask with a standardized bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.

  • Incubate all flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions in sterile saline or PBS and plate onto agar.

  • After incubation, count the colonies to determine the CFU/mL at each time point.

  • Plot log₁₀ CFU/mL versus time to generate time-kill curves.

Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Time-Point Sampling cluster_analysis Quantification & Analysis S1 Prepare Cultures with Compound at 0, 1x, 2x, 4x MIC S2 Inoculate with ~5x10^5 CFU/mL Bacteria S3 Incubate at 37°C with Shaking S2->S3 T0 T=0h S3->T0 T2 T=2h S3->T2 T4 T=4h S3->T4 T24 T=24h S3->T24 T_dots ... S3->T_dots A1 Perform Serial Dilutions and Plate on Agar T0->A1 T2->A1 T4->A1 T24->A1 T_dots->A1 A2 Incubate Plates and Count Colonies (CFU) A1->A2 A3 Calculate CFU/mL A2->A3 A4 Plot log10(CFU/mL) vs. Time A3->A4

Caption: Experimental workflow for a time-kill kinetics assay.

Tier 3: Investigating the Mechanism of Action (MOA)

Based on the known activity of many pyrazole derivatives, two plausible mechanisms of action are disruption of the bacterial cell membrane and inhibition of DNA gyrase.[1] The following protocols are designed to investigate these possibilities.

4.1. Cell Membrane Integrity Assay

Principle: Damage to the bacterial cell membrane leads to the dissipation of the membrane potential (ΔΨ), a critical component of bacterial viability.[16] This can be measured using voltage-sensitive fluorescent dyes like DiSC₃(5) or probes that measure membrane permeability.[17][18] Depolarization causes the dye to be released from the membrane, resulting in a change in fluorescence.

Protocol:

  • Grow bacteria to the mid-logarithmic phase and resuspend in a buffer (e.g., HEPES with glucose).

  • Load the cells with a voltage-sensitive dye (e.g., DiSC₃(5)) in the presence of a quencher until a stable, low fluorescence signal is achieved.

  • Add this compound at a bactericidal concentration (e.g., 4x MIC).

  • Monitor the fluorescence signal over time using a fluorometer.

  • Include a positive control known to disrupt membrane potential (e.g., Valinomycin or Polymyxin B) and a negative (vehicle) control.[19]

  • A rapid increase in fluorescence indicates membrane depolarization.

4.2. DNA Gyrase Supercoiling Inhibition Assay

Principle: DNA gyrase, a type II topoisomerase, introduces negative supercoils into bacterial DNA, an essential process for DNA replication and repair. Many pyrazole-based antibacterials are known to inhibit this enzyme.[1] An in vitro assay can directly measure the inhibition of this supercoiling activity.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine assay buffer (containing ATP, MgCl₂, KCl), relaxed plasmid DNA (e.g., pBR322) as the substrate, and varying concentrations of this compound.[20]

  • Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analysis: Analyze the DNA topology by agarose gel electrophoresis. The relaxed and supercoiled forms of the plasmid will migrate differently.

  • Interpretation: Inhibition of gyrase activity is observed as a dose-dependent decrease in the amount of supercoiled DNA compared to the no-drug control. A known gyrase inhibitor (e.g., Ciprofloxacin) should be used as a positive control.[21]

4.3. Logical Flow for MOA Investigation

MOA_Logic Start Compound Shows Bactericidal Activity Test_Membrane Perform Membrane Potential Assay Start->Test_Membrane Result_Membrane Membrane Depolarized? Test_Membrane->Result_Membrane Test_Gyrase Perform DNA Gyrase Inhibition Assay Result_Membrane->Test_Gyrase No Conclusion_Membrane MOA likely involves membrane disruption. Result_Membrane->Conclusion_Membrane Yes Result_Gyrase Gyrase Inhibited? Test_Gyrase->Result_Gyrase Conclusion_Gyrase MOA likely involves DNA gyrase inhibition. Result_Gyrase->Conclusion_Gyrase Yes Conclusion_Other Investigate other targets (e.g., protein/cell wall synthesis). Result_Gyrase->Conclusion_Other No

Caption: Tiered logic for investigating the mechanism of action.

Conclusion

This application note provides a structured, multi-tiered approach for the initial antibacterial characterization of the novel compound this compound. By following these field-proven protocols, researchers can generate high-quality, reproducible data to determine the compound's antibacterial spectrum, potency, and potential mechanism of action. The insights gained from these studies will be crucial for guiding further preclinical development and optimization efforts in the fight against bacterial infections.

References
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Developing Cell-Based Assays for 5-(1-Fluoroethyl)-1H-pyrazol-3-amine: A Strategic Guide from Phenotypic Screening to Target Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of diseases.[1][2][3] The specific compound, 5-(1-Fluoroethyl)-1H-pyrazol-3-amine, represents a novel chemical entity with undetermined biological activity. This application note provides a comprehensive, strategy-driven guide for developing a suite of cell-based assays to elucidate its mechanism of action. Due to the limited public data on this specific molecule, we will proceed based on a chemically informed hypothesis. Recent studies have identified derivatives of 1H-pyrazol-3-amine as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[4] Therefore, this guide will focus on a dual approach: an initial broad phenotypic screening for cytotoxic activity, followed by a focused investigation into RIPK1 as a plausible molecular target.

Introduction: The Rationale for a Hypothesis-Driven Approach

Pyrazole-containing compounds are known to exhibit diverse pharmacological activities, including anti-inflammatory, anticancer, and analgesic effects.[1][5][6] This versatility arises from the pyrazole core's ability to engage with a variety of biological targets.[3] Given the structural similarity of this compound to known kinase inhibitors, particularly RIPK1 inhibitors, a logical starting point is to investigate its potential role in modulating cell death and survival pathways.[4]

Our proposed assay cascade is designed to answer three fundamental questions:

  • Phenotypic Effect: Does the compound exert a measurable effect on cell viability or proliferation?

  • Target Engagement: Does the compound physically interact with our hypothesized target, RIPK1, within a cellular context?

  • Functional Inhibition: Does the compound inhibit the specific biological function of its target, leading to a measurable downstream cellular outcome?

This document provides the detailed protocols and scientific rationale necessary to systematically address these questions.

The Assay Development Workflow: A Multi-Stage Strategy

A successful investigation into a novel compound requires a logical progression from broad, observable effects to specific, mechanistic details. The following workflow outlines our recommended approach.

Assay_Workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target-Centric Assays (RIPK1 Hypothesis) cluster_2 Phase 3: Mechanistic Deep Dive pheno_screen General Cytotoxicity Screening (e.g., MTT / CellTiter-Glo®) Broad cancer cell line panel target_engage Target Engagement Assay (e.g., NanoBRET™) Confirming intracellular binding to RIPK1 pheno_screen->target_engage If cytotoxic, proceed to target ID functional_assay Functional RIPK1 Inhibition Assay (Necroptosis Inhibition) Measuring protection from TNF-α/z-VAD-fmk target_engage->functional_assay If binding is confirmed pathway_analysis Downstream Pathway Analysis (Western Blot for p-MLKL) Confirming pathway modulation functional_assay->pathway_analysis If functional inhibition is demonstrated cell_death_mode Cell Death Modality Assay (Annexin V / PI Staining) Distinguishing necroptosis from apoptosis pathway_analysis->cell_death_mode RIPK1_Pathway TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 TRADD_TRAF2 TRADD/TRAF2 TNFR1->TRADD_TRAF2 RIPK1 RIPK1 TRADD_TRAF2->RIPK1 Casp8 Caspase-8 RIPK1->Casp8 Necrosome Necrosome (RIPK1-RIPK3-MLKL) RIPK1->Necrosome When Casp-8 is inhibited Apoptosis Apoptosis Casp8->Apoptosis zVAD z-VAD-fmk (Inhibitor) zVAD->Casp8 pMLKL p-MLKL (Active) Necrosome->pMLKL Necroptosis Necroptosis (Cell Lysis) pMLKL->Necroptosis CompoundX Compound X (Hypothesized Inhibitor) CompoundX->RIPK1

Caption: Simplified RIPK1 signaling pathway leading to necroptosis.

Procedure:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate and allow them to attach overnight.

  • Pre-treatment: Treat cells with serial dilutions of Compound X or Necrostatin-1 (positive control) for 1 hour.

  • Necroptosis Induction: Add a cocktail of human TNF-α (final concentration ~30 ng/mL) and z-VAD-fmk (final concentration ~20 µM) to all wells except the untreated controls.

  • Incubation: Incubate for 24 hours.

  • Viability Readout: Measure cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of viable cells.

  • Data Analysis: Normalize the luminescence signal to the "no induction" control wells. Plot the percentage of cell survival against compound concentration to determine the EC₅₀ (the concentration that provides 50% protection from necroptosis).

Causality Insight: Demonstrating that the compound can rescue cells from a specific, RIPK1-dependent death stimulus provides strong evidence of functional target inhibition. This links the compound's chemical structure to a defined biological outcome.

Phase 3 Protocol: Downstream Mechanistic Validation

To confirm that the observed cellular protection is indeed due to the inhibition of the RIPK1 pathway, we must analyze a key downstream marker.

Protocol 5.1: Western Blot for Phospho-MLKL

Principle: Upon activation of the necroptotic pathway, RIPK1 phosphorylates RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL). Phosphorylated MLKL (p-MLKL) is the terminal executioner of necroptosis. Detecting a reduction in p-MLKL levels in the presence of the compound serves as a direct biomarker of upstream RIPK1 inhibition.

Procedure:

  • Cell Culture and Treatment: Seed HT-29 cells in 6-well plates. Pre-treat with Compound X (at its EC₅₀ and 10x EC₅₀), Necrostatin-1, and vehicle control for 1 hour.

  • Induction: Induce necroptosis with TNF-α/z-VAD-fmk for 4-6 hours (a shorter time point is used to capture peak signaling).

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-MLKL and total MLKL. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.

Expected Outcome: The lanes corresponding to cells treated with Compound X and Necrostatin-1 should show a significant reduction in the p-MLKL band compared to the induced, vehicle-treated control. This provides definitive evidence that the compound blocks the signaling cascade downstream of RIPK1.

References

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  • RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

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Application Notes and Protocols for In Vivo Studies with 5-(1-Fluoroethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, serves as a versatile pharmacophore, enabling a wide range of biological activities including anti-inflammatory, analgesic, and anti-tumor effects.[2][3][4][5] Notably, derivatives of the 1H-pyrazol-3-amine core have recently been identified as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[6] Preclinical studies on these inhibitors have demonstrated significant therapeutic effects in in vivo models of systemic inflammation and inflammatory bowel disease, highlighting the potential of this chemical class.[6]

This document provides a comprehensive guide for the preclinical in vivo evaluation of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine , a novel pyrazole derivative. Given the therapeutic precedent of analogous compounds, we will frame the experimental design around a hypothetical mechanism of action involving the inhibition of a key signaling kinase in an inflammatory pathway, such as RIPK1. These protocols are designed for researchers, scientists, and drug development professionals to establish a robust preclinical data package, encompassing initial tolerability, pharmacokinetic profiling, and pharmacodynamic-driven efficacy studies. The overarching goal is to provide a scientifically rigorous framework for assessing the therapeutic potential of this novel chemical entity.

Part 1: Pre-formulation and Dose Vehicle Selection

A critical first step in any in vivo study is the development of a safe and effective formulation that ensures adequate bioavailability.[7] Many small molecule drug candidates, particularly heterocyclic compounds, exhibit poor water solubility, which can hinder their absorption and lead to underestimated efficacy and toxicity.[8][9]

Physicochemical Characterization

Before formulation development, a basic physicochemical profile of this compound should be established.

ParameterMethodImportance
Aqueous Solubility Shake-flask method at various pH (e.g., 2.0, 7.4, 9.0)Informs the feasibility of simple aqueous solutions and the potential impact of gastrointestinal pH on dissolution.
LogP/LogD Calculated or experimental (e.g., octanol/water partition)Predicts lipophilicity and potential for membrane permeability. High LogP may indicate poor aqueous solubility.[9]
pKa Potentiometric titration or computational predictionIdentifies ionizable groups, which can be exploited for salt formation or pH-adjusted formulations.
Formulation Strategy for Poorly Soluble Compounds

Assuming this compound exhibits poor aqueous solubility, a tiered approach to formulation is recommended.

  • Tier 1: Simple Solutions & Co-solvents: Attempt to dissolve the compound in pharmaceutically acceptable vehicles. Common co-solvents include polyethylene glycol 300/400 (PEG300/400), propylene glycol (PG), and ethanol. A typical starting point is a mixture such as 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline.

  • Tier 2: Suspensions: If a stable solution cannot be achieved at the desired concentration, a micronized suspension can be prepared. This involves dispersing the solid compound in a vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose) and a wetting agent (e.g., 0.1% Tween® 80).

  • Tier 3: Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption.[7][10]

Protocol 1: Preparation of a General-Purpose Dosing Vehicle (Suspension)

  • Micronize the Compound: If particle size is large, micronize this compound using a mortar and pestle or a jet mill to increase surface area.

  • Prepare the Vehicle: For a 10 mL final volume, mix 9.9 mL of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water with 0.1 mL of Tween® 80.

  • Wetting the Compound: Weigh the required amount of the compound and place it in a sterile glass vial. Add a small amount of the vehicle to form a paste.

  • Suspension: Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform dispersion.

  • Homogenization: Homogenize the suspension to ensure uniform particle size distribution.

  • Stability: Store at 4°C and visually inspect for precipitation before each use. Ensure the suspension is re-homogenized before dosing.

Part 2: Foundational In Vivo Studies: Tolerability and Pharmacokinetics

The initial in vivo experiments are designed to establish a safe dose range and to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME).[11][12] These studies are prerequisites for designing meaningful efficacy trials.[13]

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose that does not produce unacceptable toxicity or significant morbidity in a defined period.[14][15][16] It is a crucial step for selecting dose levels for subsequent efficacy and toxicology studies.[17]

Protocol 2: Acute MTD Study in Mice

  • Animal Model: Use healthy, young adult mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.[18] Use both males and females.

  • Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-4 escalating dose groups (e.g., 10, 30, 100, 300 mg/kg). The dose range should be guided by any available in vitro cytotoxicity data.

  • Administration: Administer a single dose of the compound or vehicle via the intended route for future efficacy studies (e.g., oral gavage (PO) or intraperitoneal (IP) injection).

  • Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming) immediately after dosing and at regular intervals for at least 7 days.

  • Body Weight: Record individual animal body weights daily. A body weight loss of >15-20% is often considered a sign of significant toxicity.[19]

  • Endpoint: The MTD is defined as the highest dose at which no mortality and no more than a 15-20% mean body weight loss is observed, and clinical signs of toxicity are absent or mild and transient.[14][19]

Table 1: Example MTD Study Design

GroupTreatmentDose (mg/kg)RouteN (mice)
1Vehicle Control0PO5
2Compound10PO5
3Compound30PO5
4Compound100PO5
5Compound300PO5
Pharmacokinetic (PK) Study

A PK study measures the concentration of the drug in biological matrices (typically plasma) over time.[20] This information is essential for determining key parameters like bioavailability, half-life (t½), maximum concentration (Cmax), and total exposure (AUC).[21][22] This data informs the dosing regimen (dose and frequency) required to maintain therapeutic concentrations in efficacy studies.[23][24]

Protocol 3: Single-Dose PK Study in Mice

  • Animal Model: Use cannulated mice if serial blood sampling is desired to reduce animal numbers and inter-animal variability.[25] Otherwise, use non-cannulated mice (e.g., CD-1 or C57BL/6).[18]

  • Group Allocation:

    • Intravenous (IV) Group: 1 group (n=3-4 mice) to determine absolute bioavailability. Dose should be low (e.g., 1-2 mg/kg) and administered as a bolus via the tail vein.

    • Oral (PO) Group: 1 group (n=18-24 mice for terminal bleeds) or (n=3-4 for serial sampling). The dose should be a fraction of the MTD (e.g., 10-30 mg/kg).[18]

  • Blood Sampling:

    • IV Timepoints: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.[18]

    • PO Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.[18]

  • Sample Collection: Collect blood (approx. 50-100 µL) into tubes containing an anticoagulant (e.g., K2EDTA). Process to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.[18][23]

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key PK parameters.[26]

Table 2: Key Pharmacokinetic Parameters to Determine

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelates to efficacy and potential acute toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the concentration-time curveRepresents total drug exposure.
Half-lifeDetermines dosing interval.
CL ClearanceRate at which the drug is eliminated from the body.
Vd Volume of distributionIndicates the extent of drug distribution into tissues.
F% Bioavailability (PO vs. IV)The fraction of the oral dose that reaches systemic circulation.

Part 3: Pharmacodynamic and Efficacy Studies

Once a safe dose range and a suitable dosing regimen are established, the next step is to demonstrate that the compound engages its target in vivo and produces a therapeutic effect in a relevant disease model.

Hypothetical Mechanism of Action and Target Engagement

Based on the literature for similar 1H-pyrazol-3-amine derivatives, we hypothesize that this compound is an inhibitor of a pro-inflammatory kinase (e.g., RIPK1).[6] Therefore, a key step is to develop a pharmacodynamic (PD) assay to measure target engagement in vivo.

Protocol 4: In Vivo Target Engagement (PD) Study

  • Model: Use a simple, acute inflammatory challenge model. For example, administer lipopolysaccharide (LPS) to mice to induce a systemic inflammatory response.

  • Study Design:

    • Group 1: Vehicle + Saline challenge

    • Group 2: Vehicle + LPS challenge

    • Group 3-5: Increasing doses of compound (e.g., 3, 10, 30 mg/kg PO) + LPS challenge

  • Procedure:

    • Pre-treat mice with the compound or vehicle 1 hour before the LPS challenge (e.g., 1 mg/kg IP).

    • Collect blood and/or target tissues (e.g., spleen, liver) at the peak of the inflammatory response (e.g., 2-4 hours post-LPS).

  • PD Biomarker Analysis:

    • Direct Target: Measure the phosphorylation status of the direct downstream substrate of the target kinase via Western Blot or ELISA in tissue lysates. A reduction in phosphorylation would indicate target inhibition.

    • Downstream Effects: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma using ELISA or a multiplex assay.[23]

  • PK/PD Modeling: Correlate the plasma concentration of the compound (from satellite PK animals) with the degree of biomarker modulation to establish an exposure-response relationship.[24]

Diagram 1: General Workflow for In Vivo Studies

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Proof of Concept Formulation Formulation Development (Solubility, Vehicle) MTD Maximum Tolerated Dose (Single Dose Escalation) Formulation->MTD Select Vehicle PK Pharmacokinetics (PK) (IV & PO Dosing) MTD->PK Select Safe Doses PD Pharmacodynamics (PD) (Target Engagement) PK->PD Inform Dosing Regimen Efficacy Efficacy Study (Disease Model) PD->Efficacy Confirm Target Modulation

Caption: A streamlined workflow for preclinical in vivo evaluation.

Efficacy Study in a Disease Model

The choice of animal model is critical and should reflect the intended clinical indication.[27][28] Given our hypothetical anti-inflammatory mechanism, a model of acute systemic inflammation or inflammatory bowel disease would be appropriate.[6]

Protocol 5: Efficacy in a TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) Model

This model is relevant for compounds targeting TNF-α signaling pathways, such as RIPK1 inhibitors.[6]

  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Group Allocation (n=8-10 mice/group):

    • Group 1: Vehicle Control (pre-treated with vehicle, challenged with saline)

    • Group 2: Disease Control (pre-treated with vehicle, challenged with mouse TNF-α)

    • Group 3: Positive Control (pre-treated with a known standard-of-care, challenged with TNF-α)

    • Group 4-6: Test Compound (pre-treated with low, mid, high doses, challenged with TNF-α)

  • Procedure:

    • Administer the compound or vehicle PO 1 hour prior to challenge.

    • Administer a lethal or sub-lethal dose of recombinant mouse TNF-α via IP or IV injection.

    • Monitor survival over 48-72 hours.

    • In a satellite group, monitor core body temperature as a measure of hypothermia, a key feature of this shock model.

    • Collect blood at an early time point (e.g., 90 minutes) to measure cytokine levels (e.g., IL-6) as a secondary endpoint.

  • Primary Endpoint: Survival rate.

  • Secondary Endpoints: Change in body temperature, plasma cytokine levels.

  • Statistical Analysis: Analyze survival data using a Log-rank (Mantel-Cox) test. Analyze parametric data (temperature, cytokines) using ANOVA with post-hoc tests for group comparisons.

Diagram 2: Hypothetical Signaling Pathway and Compound Action

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TNFR TNF Receptor Kinase Target Kinase (e.g., RIPK1) TNFR->Kinase Activates TNFa TNF-α TNFa->TNFR Binds Downstream Downstream Signaling (e.g., NF-κB, MAPKs) Kinase->Downstream Inflammation Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) Downstream->Inflammation Compound This compound Compound->Kinase Inhibits

Caption: Hypothesized mechanism of action for the test compound.

Conclusion and Future Directions

This document outlines a logical, stepwise approach to the in vivo characterization of this compound. By systematically evaluating formulation, tolerability, pharmacokinetics, and pharmacodynamics, researchers can build a robust dataset to support a go/no-go decision for further development.[11][29] The successful demonstration of efficacy in a relevant disease model, linked to a clear PK/PD relationship, provides strong validation for advancing a compound toward IND-enabling studies.[30] The principles and protocols described herein are designed to ensure scientific rigor and the generation of high-quality, reproducible data essential for modern drug discovery.[27]

References

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Application Notes and Protocols for the Formulation of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Challenge and Importance of Proper Formulation

5-(1-Fluoroethyl)-1H-pyrazol-3-amine represents a class of pyrazole-containing compounds that are of significant interest in medicinal chemistry. The pyrazole nucleus is a feature of numerous FDA-approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding, which can enhance pharmacological activity and improve physicochemical properties like solubility.[1] However, the introduction of a fluoroethyl group and an amine substituent creates a unique molecule whose behavior in solution is not immediately predictable.

The success of any in vivo study hinges on the ability to deliver a precise and bioavailable dose of the test compound. A poorly designed formulation can lead to inaccurate and misleading pharmacokinetic and pharmacodynamic data, wasting valuable resources and potentially leading to the premature termination of a promising drug candidate. Therefore, a thorough understanding of the compound's properties and a systematic approach to formulation development are paramount.

Pre-formulation Investigation: Characterizing Your Compound

Before preparing any formulation for animal administration, a series of pre-formulation studies must be conducted to understand the physicochemical properties of this compound. These initial experiments will guide the selection of an appropriate vehicle and administration route.

Initial Visual Inspection and Purity Assessment
  • Objective: To determine the physical state and purity of the compound.

  • Protocol:

    • Visually inspect the compound. Note its physical state (e.g., crystalline solid, amorphous powder, oil), color, and odor.

    • Assess the purity of the compound using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. Purity should ideally be >95% to avoid confounding results from impurities.

Aqueous and Organic Solubility Profiling
  • Objective: To determine the solubility of the compound in a range of pharmaceutically acceptable solvents. This is the most critical step in guiding vehicle selection.

  • Protocol: Kinetic Solubility Assessment

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM).

    • In separate microcentrifuge tubes or a 96-well plate, add a small volume of the DMSO stock solution to a range of aqueous and organic vehicles (see Table 1 for examples). The final concentration of DMSO should be kept low (e.g., <1-2%) to minimize its effect on solubility.

    • Shake the samples at room temperature for 1-2 hours.

    • Visually inspect for precipitation.

    • For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV.

Table 1: Suggested Solvents and Vehicles for Initial Solubility Screening

Vehicle Category Specific Examples Primary Use
Aqueous Buffers Phosphate-Buffered Saline (PBS) pH 7.4, 0.9% Saline, 5% Dextrose in Water (D5W)IV, IP, SC
Co-solvents Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, GlycerolOral, IV, IP
Surfactants Tween® 80, Cremophor® EL, Solutol® HS 15Oral, IV
Oils Corn oil, Sesame oil, Miglyol® 812Oral, SC
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Oral, IV
pH-Solubility Profile
  • Objective: To understand how the solubility of the compound changes with pH. Given the presence of a basic amine group and the pyrazole ring, solubility is likely to be pH-dependent.

  • Protocol:

    • Prepare a series of buffers with pH values ranging from 2 to 10.

    • Add an excess of the solid compound to each buffer.

    • Shake the samples at room temperature until equilibrium is reached (typically 24-48 hours).

    • Filter or centrifuge the samples to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the supernatant by HPLC-UV.

    • Plot solubility as a function of pH. This will indicate whether an acidic or basic formulation might be beneficial.

Stability Assessment
  • Objective: To evaluate the chemical stability of the compound in the chosen formulation vehicle.

  • Protocol:

    • Prepare a solution of the compound in the selected vehicle(s) at the desired concentration.

    • Store aliquots of the solution under different conditions (e.g., room temperature, 4°C, protected from light).

    • At various time points (e.g., 0, 4, 24, 48 hours), analyze the samples by HPLC to determine the concentration of the parent compound and the presence of any degradation products.

Formulation Development Workflow

The following diagram illustrates a typical workflow for developing a suitable formulation for an investigational compound like this compound.

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Vehicle Selection cluster_2 Phase 3: Formulation Optimization cluster_3 Phase 4: Final Formulation A Compound Characterization (Purity, Physical State) B Solubility Screening (Aqueous & Organic) A->B C pH-Solubility Profile B->C D Is aqueous solubility > target concentration? C->D E Simple Aqueous Formulation (Saline, PBS, D5W) D->E Yes F Complex Formulation Required D->F No G Evaluate Co-solvents, Surfactants, Cyclodextrins F->G H Assess Formulation Stability G->H I In-vitro/Ex-vivo Evaluation (e.g., cell toxicity) H->I J Select Lead Formulation for In-vivo Studies I->J

Caption: Formulation Development Workflow.

Protocols for Formulation Preparation

Disclaimer: The following protocols are starting points. The final composition of any formulation must be determined based on the pre-formulation data gathered for this compound. All preparations should be performed in a sterile manner, especially for injectable formulations.

Oral Gavage (PO) Administration

Oral gavage is a common route for preclinical studies.[2] The goal is to create a homogenous solution or suspension that can be accurately dosed.

Protocol 4.1.1: Simple Aqueous Solution (if sufficiently soluble)

  • Vehicle Preparation: Prepare a sterile solution of 0.5% (w/v) methylcellulose (MC) or carboxymethylcellulose (CMC) in deionized water. This provides viscosity to aid in suspension and administration.

  • Dissolution: Weigh the required amount of this compound and add it to the vehicle.

  • Mixing: Stir or vortex the mixture until the compound is completely dissolved. Gentle heating or sonication may be used if it does not affect compound stability.

  • pH Adjustment (Optional): If the pH-solubility profile indicates improved solubility at a specific pH, adjust the pH of the final formulation using dilute HCl or NaOH.

  • Final Volume: Add vehicle to reach the final desired volume and concentration.

Protocol 4.1.2: Co-solvent/Surfactant System for Poorly Soluble Compounds

A common vehicle for oral dosing of poorly soluble compounds is a mixture of polyethylene glycol, a surfactant, and water.[3]

  • Vehicle Components:

    • Polyethylene Glycol 400 (PEG 400)

    • Tween® 80 (Polysorbate 80) or Kolliphor® HS 15

    • Deionized Water or Saline

  • Preparation:

    • Weigh the required amount of this compound.

    • Add PEG 400 and vortex until the compound is dissolved.

    • Add the surfactant (e.g., Tween® 80) and mix thoroughly. A common starting ratio is 10-20% PEG 400 and 5-10% surfactant.

    • Slowly add the aqueous component (water or saline) dropwise while vortexing to avoid precipitation.

    • The final formulation should be a clear, homogenous solution.

Table 2: Example Oral Formulation Compositions

Formulation Type Component 1 Component 2 Component 3 Notes
Aqueous Suspension 0.5% MethylcelluloseWater-For insoluble compounds. Ensure uniform suspension before dosing.
Co-solvent Solution 10% DMSO40% PEG 40050% SalineUse minimal DMSO. Assess for potential toxicity.
Surfactant Emulsion 5% Kolliphor® HS 1595% Water-Forms a microemulsion to enhance solubility.
Cyclodextrin Complex 20% HP-β-CDWater-Forms an inclusion complex to increase aqueous solubility.
Intravenous (IV) Administration

IV formulations must be sterile, isotonic, and have a pH close to physiological levels (pH 7.4) to minimize irritation and hemolysis. The final formulation must be a clear solution, free of any particulates.

Protocol 4.2.1: Buffered Aqueous Solution

  • Solubility Check: This is only suitable if the compound is soluble at the target concentration in an aqueous buffer like PBS or 5% Dextrose in Water (D5W).

  • Preparation:

    • Weigh the required amount of this compound.

    • Dissolve it in a minimal amount of a suitable solvent (e.g., ethanol or DMSO) if necessary.

    • Slowly add the sterile aqueous vehicle (PBS or D5W) while mixing. The final concentration of the organic co-solvent should be minimized (e.g., <5-10%).[4]

    • Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.

Protocol 4.2.2: Cyclodextrin-Based Formulation

Cyclodextrins are excellent for increasing the aqueous solubility of poorly soluble compounds for IV administration.[5]

  • Vehicle Preparation: Prepare a 20-40% (w/v) solution of sterile hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) in sterile water or D5W.

  • Complexation:

    • Add the weighed this compound to the cyclodextrin solution.

    • Stir or sonicate the mixture until a clear solution is obtained. This may take several hours.

    • Sterile filter the final solution through a 0.22 µm syringe filter.

Intraperitoneal (IP) Administration

The IP route is common in rodent studies and can tolerate a wider range of vehicles than the IV route.[6] However, irritant vehicles should be avoided. Formulations can be solutions or uniform suspensions.

Protocol 4.3.1: Co-solvent System

  • Vehicle Preparation: A common vehicle is a mixture of DMSO, PEG 400, Tween® 80, and saline. A typical starting point is 10% DMSO, 40% PEG 400, 5% Tween® 80, and 45% saline.

  • Preparation:

    • Dissolve the this compound in DMSO first.

    • Add PEG 400 and mix.

    • Add Tween® 80 and mix.

    • Slowly add the saline while vortexing to maintain a clear solution.

    • The final formulation should be sterile-filtered if possible, or prepared aseptically.

Safety and Handling

While specific toxicity data for this compound is not available, researchers should handle it as a potentially hazardous substance. The safety data sheet (SDS) for pyrazole indicates it can be harmful if swallowed and causes skin and eye irritation.[7][8]

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to institutional guidelines for the safe handling and disposal of chemical waste.

Conclusion

The successful formulation of this compound for in vivo animal studies is a critical, multi-step process that begins with a thorough pre-formulation investigation. By systematically characterizing the compound's solubility and stability, researchers can make informed decisions about the most appropriate vehicle and route of administration. The protocols provided in this guide offer robust starting points for developing safe, stable, and effective formulations, thereby enhancing the reliability and reproducibility of preclinical research.

References

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

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  • Title: Formulation strategies for poorly soluble drugs Source: ResearchGate URL: [Link]

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  • Title: WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents Source: Google Patents URL
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  • Title: Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Source: MDPI URL: [Link]

  • Title: Intravenous tolerability of an acid vehicle in Sprague Dawley rats and beagle dogs after daily slow bolus injection and infusion for one hour during 14 days Source: PubMed URL: [Link]

  • Title: 5-(1-phenylsulfanylethyl)-1H-pyrazol-3-amine - PubChem Source: National Center for Biotechnology Information URL: [Link]

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  • Title: 58 questions with answers in ORAL GAVAGE | Science topic Source: ResearchGate URL: [Link]

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High-Throughput Screening of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine Derivatives: An Application Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] This application note provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign for a novel library of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine derivatives. We delve into the strategic rationale behind assay selection, provide step-by-step protocols for both biochemical and cell-based assays, and outline a robust data analysis and hit confirmation workflow. This guide is designed to be a self-validating system, emphasizing scientific integrity and field-proven insights to accelerate the identification of promising lead compounds.

Introduction: The Rationale for Screening Pyrazole Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of chemical compounds against specific biological targets.[6] The primary objective of an HTS campaign is not to identify a drug, but to find "hits" or "leads"—compounds that modulate a target in a desired manner and serve as the starting point for medicinal chemistry optimization.[6]

The pyrazole nucleus is of significant interest due to its versatile biological activity.[1][3] Pyrazole-containing compounds have been successfully developed as inhibitors for a range of targets, most notably protein kinases, which are crucial regulators of cellular processes and frequently implicated in diseases like cancer.[7][8] The specific library of this compound derivatives represents a novel chemical space. The introduction of a fluoroethyl group can enhance metabolic stability and binding affinity, making this library a promising source for identifying potent and selective modulators of clinically relevant targets.

Given the established precedent for pyrazoles as kinase inhibitors, this guide will focus on a hypothetical HTS campaign aimed at identifying inhibitors of a representative protein kinase. The principles and methodologies described, however, are broadly applicable to other target classes.

Strategic Assay Selection: A Multi-Faceted Approach

The selection of an appropriate assay is critical for the success of any HTS campaign. A robust primary screening assay should be sensitive, reproducible, cost-effective, and amenable to automation. For kinase inhibitor discovery, a variety of assay formats are available, each with its own advantages and limitations.[9] We will detail protocols for three widely used and complementary assay technologies: a biochemical assay (TR-FRET) for direct target engagement and two cell-based assays (CellTiter-Glo®) to assess downstream cellular effects and general cytotoxicity.

Primary Biochemical Screen: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a powerful, homogeneous (no-wash) assay technology ideal for HTS.[10] It measures the phosphorylation of a substrate by a kinase. The assay relies on the transfer of energy from a long-lifetime donor fluorophore (e.g., Europium cryptate) to an acceptor fluorophore (e.g., a red-shifted dye) when they are brought into close proximity.[11]

  • Causality of Choice: TR-FRET is chosen for the primary screen due to its high sensitivity, low background, and resistance to interference from colored or fluorescent compounds.[12] The ratiometric readout (ratio of acceptor to donor emission) corrects for variations in reagent volume and compound autofluorescence, enhancing data quality.[12]

Secondary Cell-Based Screens

Identifying compounds that are active in a biochemical assay is only the first step. It is crucial to determine if these hits can penetrate the cell membrane and exert their effect in a more complex biological environment.

  • On-Target Cellular Activity: A target-specific cellular assay, such as measuring the phosphorylation of a downstream substrate of the target kinase using AlphaScreen® technology, would be an ideal next step. AlphaScreen® is another bead-based proximity assay that generates a chemiluminescent signal when a donor and acceptor bead are brought close together.[13][14] The SureFire® format is specifically designed to quantify endogenous protein levels in cell lysates.[15]

  • Cell Viability/Cytotoxicity Assay (CellTiter-Glo®): It is essential to distinguish between specific inhibition of the target pathway and general cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[16][17][18] A decrease in luminescence indicates a reduction in cell viability. This assay serves as a crucial counter-screen to eliminate cytotoxic compounds early in the process.[18]

Experimental Workflows and Protocols

This section provides detailed, step-by-step protocols for the selected assays. These protocols are designed for a 384-well plate format, which is standard for HTS.

HTS Campaign Workflow

The overall workflow of the screening campaign is depicted below. It follows a logical progression from primary screening to hit confirmation and characterization.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Triage & Confirmation cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Generation Primary_Screen Primary HTS Campaign (e.g., TR-FRET Kinase Assay) Single Concentration (e.g., 10 µM) Hit_Confirmation Confirm Hits from Primary Screen (Re-test in duplicate) Primary_Screen->Hit_Confirmation Initial 'Hits' Dose_Response Dose-Response Curves (IC50) Biochemical Assay Hit_Confirmation->Dose_Response Confirmed Hits Cytotoxicity Cell Viability Assay (e.g., CellTiter-Glo®) Dose_Response->Cytotoxicity Potent Hits Cellular_Assay On-Target Cellular Assay (e.g., AlphaScreen® SureFire®) Cytotoxicity->Cellular_Assay Non-toxic Hits SAR Structure-Activity Relationship (SAR) & Medicinal Chemistry Cytotoxicity->SAR Toxic/Non-specific Hits (Deprioritize) Orthogonal_Assay Orthogonal Biochemical Assay (e.g., Fluorescence Polarization) Cellular_Assay->Orthogonal_Assay Cell-active Hits Orthogonal_Assay->SAR Validated Hits Hit_Confirmation_Cascade node_style_a node_style_a node_style_b node_style_b node_style_c node_style_c node_style_d node_style_d start Primary Screen Hit (Single Concentration) retest Re-test in Primary Assay (Duplicate) start->retest Reproducibility Check ic50 10-point Dose-Response Curve (Biochemical IC50) retest->ic50 Potency Determination ortho Orthogonal Assay Confirmation (e.g., Fluorescence Polarization) ic50->ortho Mechanism Confirmation cellular Cellular On-Target Assay (Cellular EC50) ortho->cellular Cellular Activity cytotox Cytotoxicity Counter-screen (CC50) cellular->cytotox Therapeutic Window validated_hit validated_hit cytotox->validated_hit

Caption: A robust hit confirmation cascade.

  • Hit Confirmation: Re-test initial hits from the primary screen in the same assay to confirm activity.

  • Potency Determination: Generate 10-point dose-response curves to determine the IC50 (half-maximal inhibitory concentration).

  • Orthogonal Assays: Validate hits in a different, label-free assay format if possible (e.g., Fluorescence Polarization) to rule out technology-specific artifacts. [19]4. Cellular Activity: Confirm that the compounds are active in a relevant cellular context.

  • Selectivity Profiling: Screen validated hits against a panel of related kinases to assess their selectivity.

Conclusion

The high-throughput screening of novel chemical libraries, such as the this compound derivatives, is a critical and complex undertaking in the drug discovery process. Success requires a well-defined strategy, robust and carefully optimized assays, and a stringent hit validation cascade. By employing a multi-faceted approach that combines direct biochemical assays with relevant cell-based follow-ups, researchers can efficiently identify and prioritize promising lead compounds. This application note provides the foundational protocols and strategic insights necessary to navigate this process, ultimately increasing the probability of discovering next-generation therapeutics.

References

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  • High-throughput screening (HTS). BMG LABTECH.

  • CellTiter-Glo® Luminescent Cell Viability Assay. Promega Corporation.

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. National Institutes of Health.

  • Interference and Artifacts in High-content Screening. Assay Guidance Manual - NCBI - NIH.

  • High-throughput screening for kinase inhibitors. PubMed.

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres.

  • Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. PubMed.

  • The Use of AlphaScreen Technology in HTS: Current Status. PMC - NIH.

  • CellTiter-Glo® 2.0 Cell Viability Assay. Promega Corporation.

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  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.

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  • Pyrazolo[5,1-c]t[3][6][20]riazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. MDPI.

  • Hit Identification. Vipergen.

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  • Design and synthesis of pyridine-pyrazole-sulfonate derivatives as potential anti-HBV agents. MedChemComm (RSC Publishing).

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.

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  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Nature.

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  • Development of high-throughput TR-FRET and AlphaScreen assays for identification of potent inhibitors of PDK1. PubMed.

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  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. National Institutes of Health.

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Application Notes and Protocols: Assessing the Metabolic Stability of Fluorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Fluorine in Pyrazole-Based Drug Scaffolds

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry.[1][2][3] For pyrazole-containing drug candidates, which represent a privileged scaffold in numerous therapeutic areas, fluorination offers a powerful tool to enhance key drug-like properties.[4][5] The small van der Waals radius of fluorine allows it to act as a bioisostere for hydrogen, while its high electronegativity can profoundly influence a molecule's pKa, lipophilicity, and binding affinity to its biological target.[1][2][6]

Perhaps the most significant advantage of fluorination is the potential to improve metabolic stability.[1][7] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[2][3] By selectively placing fluorine atoms at metabolically labile positions ("metabolic soft spots") on the pyrazole ring or its substituents, drug developers can block oxidative metabolism, thereby prolonging the drug's half-life, improving oral bioavailability, and reducing the formation of potentially toxic metabolites.[1][2]

However, the metabolic fate of fluorinated pyrazoles is not always straightforward. The presence of fluorine can alter the regioselectivity of metabolism, sometimes leading to unexpected metabolic pathways or even defluorination, which can generate reactive metabolites.[3][6][8] Therefore, a robust and systematic assessment of metabolic stability is paramount in the development of this important class of compounds.

This guide provides a comprehensive overview of the state-of-the-art techniques for assessing the metabolic stability of fluorinated pyrazoles. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices.

Foundational In Vitro Assays for Metabolic Stability Assessment

The cornerstone of early drug metabolism and pharmacokinetics (DMPK) profiling lies in in vitro assays that model the metabolic processes of the liver, the primary site of drug metabolism.[9][10][11] Two main systems are employed: liver microsomes and hepatocytes. The choice between them depends on the specific questions being asked.

Liver Microsomal Stability Assay: A Focus on Phase I Metabolism

Liver microsomes are subcellular fractions of the liver endoplasmic reticulum, containing a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) enzymes.[12][13] This assay is a rapid and cost-effective method to assess a compound's susceptibility to oxidative metabolism.[12][14]

Causality Behind Experimental Choices:
  • Why Microsomes? They provide a concentrated source of CYP enzymes, making them ideal for identifying compounds that are rapidly cleared by oxidative metabolism.[13]

  • Why an NADPH Regenerating System? CYPs require NADPH as a cofactor to function.[15][16] A regenerating system ensures a constant supply of NADPH throughout the incubation period, allowing for a more accurate determination of metabolic rate.[14]

  • Why Multiple Time Points? Measuring the disappearance of the parent compound over time allows for the calculation of the in vitro half-life (t½) and intrinsic clearance (CLint), key parameters for predicting in vivo clearance.[10][14]

Experimental Workflow: Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_cpd Prepare Test Compound Stock Solution (e.g., 10 mM in DMSO) mix Combine Microsomes, Buffer, & Test Compound prep_cpd->mix prep_mic Thaw & Dilute Pooled Liver Microsomes prep_mic->mix prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH System prep_nadph->initiate pre_warm Pre-warm at 37°C mix->pre_warm pre_warm->initiate incubate Incubate at 37°C with Shaking initiate->incubate sample Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 45 min) incubate->sample quench Quench Reaction with Cold Acetonitrile + Internal Standard sample->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Quantify Parent Compound & Calculate t½ and CLint analyze->data

Caption: Workflow for a typical liver microsomal stability assay.

Detailed Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a fluorinated pyrazole in the presence of liver microsomes.

Materials:

  • Test Compound (Fluorinated Pyrazole)

  • Pooled Liver Microsomes (Human, Rat, Mouse, etc.)[15]

  • Phosphate Buffer (100 mM, pH 7.4)[14]

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15]

  • Internal Standard (IS) for LC-MS/MS analysis

  • Acetonitrile (ACN), cold

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system[15][17]

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[14]

    • On the day of the experiment, thaw the pooled liver microsomes at 37°C and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[12][18] Keep on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, diluted microsomes, and the test compound (final concentration typically 1 µM).[14]

    • Include control wells: a negative control without the NADPH system to check for non-enzymatic degradation, and a control without the test compound to check for interfering peaks.[16]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system to all wells except the negative controls.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot from the incubation mixture.[16]

    • Immediately quench the reaction by adding the aliquot to a well of a new 96-well plate containing cold acetonitrile with a suitable internal standard.[9] The cold ACN stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration in each sample using a validated LC-MS/MS method.[19][20]

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) * (Incubation Volume / Protein Concentration) [21]

ParameterTypical ValueRationale
Test Compound Conc.1 µMLow enough to be under Michaelis-Menten (first-order) kinetics.
Microsomal Protein Conc.0.5 mg/mLBalances metabolic activity with reagent cost.
Incubation Temperature37°CMimics physiological temperature.[22]
Final DMSO Conc.< 0.5%High concentrations of organic solvents can inhibit enzyme activity.
Time Points0, 5, 15, 30, 45 minCaptures the depletion curve for both stable and unstable compounds.[16]
Hepatocyte Stability Assay: The Comprehensive View

While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of enzymes and cofactors present in an intact liver cell.[23][24] Hepatocytes (liver cells) contain both Phase I and Phase II (conjugative) enzymes, as well as the necessary transporters for cellular uptake and efflux.[9][24] This makes the hepatocyte stability assay a more physiologically relevant system, providing a more complete picture of a compound's hepatic clearance.[23][24]

Causality Behind Experimental Choices:
  • Why Hepatocytes? They provide a complete metabolic system, including both Phase I and Phase II enzymes, offering a more accurate prediction of overall hepatic metabolism.[9][23][25]

  • Why Cryopreserved Hepatocytes? They offer convenience and retain enzymatic activities similar to fresh hepatocytes, allowing for more flexible experimental scheduling.[26]

  • Why Suspension vs. Plated? Suspension assays are suitable for short-term incubations (up to 4 hours) and are higher throughput. Plated hepatocytes allow for longer incubation times, which is crucial for assessing the stability of low-turnover compounds.[21]

Experimental Workflow: Hepatocyte Stability Assay (Suspension)

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_cpd Prepare Test Compound Working Solution mix Combine Hepatocyte Suspension & Test Compound in CO2 Incubator prep_cpd->mix prep_hep Thaw & Prepare Hepatocyte Suspension (e.g., 1x10^6 cells/mL) prep_hep->mix incubate Incubate at 37°C with Shaking mix->incubate sample Collect Aliquots at Time Points (e.g., 0, 15, 30, 60, 120 min) incubate->sample quench Quench Reaction with Cold Acetonitrile + Internal Standard sample->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Quantify Parent Compound & Calculate t½ and CLint analyze->data

Caption: Workflow for a typical suspension hepatocyte stability assay.

Detailed Protocol: Hepatocyte Stability Assay (Suspension)

Objective: To determine the in vitro intrinsic clearance (CLint) of a fluorinated pyrazole in a system containing both Phase I and Phase II metabolic enzymes.[25]

Materials:

  • Test Compound (Fluorinated Pyrazole)

  • Cryopreserved Hepatocytes (Human, Rat, Mouse, etc.)

  • Williams' Medium E or similar incubation medium[21][26]

  • Internal Standard (IS) for LC-MS/MS analysis

  • Acetonitrile (ACN), cold

  • 96-well plates

  • CO2 Incubator with orbital shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a working solution of the test compound in the incubation medium.[9]

    • Thaw cryopreserved hepatocytes according to the supplier's protocol. Perform a cell count and viability check (e.g., using trypan blue exclusion).

    • Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5-1.0 x 10^6 viable cells/mL) in pre-warmed incubation medium.[26]

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Pre-incubate the plate in a humidified CO2 incubator at 37°C on an orbital shaker for 5-10 minutes.

    • Initiate the reaction by adding the test compound working solution to the wells (final concentration typically 1 µM).

    • Include a negative control with heat-inactivated hepatocytes to assess non-enzymatic degradation.[26]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension.[9][25]

    • Immediately quench the reaction by adding the aliquot to a well of a new 96-well plate containing cold acetonitrile with an internal standard.[24]

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

Data Analysis:

  • Data analysis is similar to the microsomal stability assay. The rate of disappearance is used to calculate the in vitro half-life (t½).

  • Intrinsic clearance (CLint) is typically expressed in µL/min/10^6 cells: CLint = (0.693 / t½) * (Incubation Volume / Number of cells) [21]

ParameterTypical ValueRationale
Test Compound Conc.1 µMLow enough to be under first-order kinetics.
Hepatocyte Density0.5-1.0 x 10^6 cells/mLProvides sufficient metabolic activity for most compounds.[26]
Incubation Temperature37°CMimics physiological temperature.[9]
Atmosphere5% CO2, 95% humidityMaintains physiological pH and prevents evaporation.
Time Points0, 15, 30, 60, 120 minAppropriate for capturing the depletion of moderately stable compounds.[9][25]

Special Considerations for Fluorinated Pyrazoles

While the general protocols apply, the unique chemistry of fluorinated pyrazoles necessitates additional considerations.

Blocking Metabolic Hotspots

The primary rationale for fluorination is to block metabolism at a specific site.[2][3] For pyrazole scaffolds, common sites of metabolism include oxidation of the pyrazole ring itself or benzylic/aliphatic positions on its substituents. Comparing the metabolic stability of a non-fluorinated parent compound with its fluorinated analog is the most direct way to validate this strategy. A significant increase in half-life in the fluorinated compound provides strong evidence that the intended metabolic hotspot has been successfully blocked.[27]

The Potential for Defluorination

Although the C-F bond is strong, it is not inert. CYP-mediated metabolism can sometimes lead to defluorination, particularly on aromatic rings or at carbons adjacent to other functional groups.[3][6][8] This can result in the formation of hydroxylated metabolites and the release of fluoride ions.[6] It is crucial to monitor for potential defluorination, as this can lead to the formation of reactive quinone-type metabolites.[8] Metabolite identification studies, run in parallel with stability assays, are essential for detecting such pathways.

Analytical Methodology: The Role of LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing samples from metabolic stability assays.[10][15] Its high sensitivity and selectivity allow for the accurate quantification of the parent drug even in complex biological matrices.[19][20] When assessing fluorinated pyrazoles, it is important to develop a robust LC-MS/MS method that can separate the parent compound from any potential metabolites, including hydroxylated and defluorinated species.

Conclusion and Future Directions

The assessment of metabolic stability is a critical step in the development of fluorinated pyrazole drug candidates. The in vitro methods described here—the liver microsomal and hepatocyte stability assays—provide a robust framework for ranking compounds, elucidating metabolic pathways, and predicting in vivo pharmacokinetic behavior. By understanding both the protocols and the scientific principles that underpin them, researchers can make more informed decisions, accelerating the design and development of safer and more effective medicines. As analytical technologies continue to advance, future approaches will likely integrate high-resolution mass spectrometry for more comprehensive metabolite profiling and the use of more complex in vitro models, such as 3D liver microtissues, to further improve the in vitro-in vivo correlation.

References
  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Retrieved January 20, 2026, from [Link]

  • How Is Fluorine Used in the Medical Field? (2025, January 27). Inhance Technologies. Retrieved January 20, 2026, from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved January 20, 2026, from [Link]

  • Schleicher, E. D., Scott, E. E., & Auchus, R. J. (2018). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. Dalton Transactions, 47(39), 13786–13791. [Link]

  • Gill, H., Tuteja, S., & Chuttani, K. (2010). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery, 5(10), 983–994. [Link]

  • Hepatocyte Stability Assay Test. (n.d.). AxisPharm. Retrieved January 20, 2026, from [Link]

  • Zhang, Y., Mokkawes, T., & de Visser, S. P. (2023). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Angewandte Chemie International Edition, 62(36), e202306785. [Link]

  • RSC Publishing. (2015). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 43(10), 1587-1597. [Link]

  • ADME Hepatocyte Stability Assay. (n.d.). BioDuro. Retrieved January 20, 2026, from [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024, December 9). protocols.io. Retrieved January 20, 2026, from [Link]

  • Pal, R., Kumar, A., & Singh, P. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure & Dynamics, 41(10), 4057-4074. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2017). In Methods in Molecular Biology (Vol. 1643, pp. 105-114). Springer. [Link]

  • Wang, J., Sánchez-Roselló, M., & Aceña, J. L. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 986-991. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025, November 6). ChemRxiv. Retrieved January 20, 2026, from [Link]

  • Park, B. K., Kitteringham, J. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443–470. [Link]

  • Hepatocyte Stability Assay. (n.d.). Domainex. Retrieved January 20, 2026, from [Link]

  • Zhang, Y., Mokkawes, T., & de Visser, S. P. (2023). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Retrieved January 20, 2026, from [Link]

  • Navigating new regulatory guidelines for drug metabolism studies. (n.d.). Drug Discovery News. Retrieved January 20, 2026, from [Link]

  • Wang, J., Sánchez-Roselló, M., & Aceña, J. L. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 986–991. [Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. (2017, October 25). Federal Register. Retrieved January 20, 2026, from [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (2020). Journal of Agricultural and Food Chemistry, 68(47), 13788–13793. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceutical Chemistry Journal, 57(4), 517-535. [Link]

  • Metabolic Stability Assay Services. (n.d.). BioIVT. Retrieved January 20, 2026, from [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Kymos. Retrieved January 20, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2021). RSC Medicinal Chemistry, 12(10), 1635-1655. [Link]

  • Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). (2021). Pharmaceuticals, 14(11), 1146. [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. (2020). U.S. Food and Drug Administration. Retrieved January 20, 2026, from [Link]

  • Human radiolabeled mass balance studies supporting the FDA approval of new drugs. (2022). Clinical and Translational Science, 15(12), 2785-2793. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). Patsnap. Retrieved January 20, 2026, from [Link]

  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021). Journal of Pharmaceutical Sciences, 110(9), 3073-3086. [Link]

  • Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. (2022). International Journal of Molecular Sciences, 23(16), 8963. [Link]

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. (2021). RSC Medicinal Chemistry, 12(5), 784-793. [Link]

  • Chandrasekhar, D. V., Suresh, P. S., Dittakavi, S., Hiremath, R. A., Bhamidipati, R. K., Richter, W., Srinivas, N. R., & Mullangi, R. (2018). LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs. Biomedical Chromatography, 32(2), e4065. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(21), 2011-2029. [Link]

  • Guideline on the investigation of drug interactions. (2012, June 21). European Medicines Agency. Retrieved January 20, 2026, from [Link]

  • Zhang, Y., et al. (2014). LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 95, 157-163. [Link]

  • Examples of pyrazole-containing drugs and their pharmacological activities. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Examples of some biologically active pyrazole-containing drugs and their pharmacological effects. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). Molecules, 29(3), 579. [Link]

  • An improved LC–MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. (2025, August 9). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Untargeted Metabolic Profiling of 4-Fluoro-Furanylfentanyl and Isobutyrylfentanyl in Mouse Hepatocytes and Urine by Means of LC-HRMS. (1989, November 2). Metabolites, 11(2), 97. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine. This document is designed for chemistry professionals engaged in pharmaceutical and agrochemical research. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights and actionable troubleshooting protocols to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for this compound is consistently low. What are the critical factors I should investigate?

Low yields are a common issue in multi-step heterocyclic synthesis. The problem can typically be traced back to one of three areas: the integrity of the precursor, incomplete cyclization, or suboptimal reaction conditions.

Plausible Causes & Optimization Strategies:

  • Precursor Quality (4-Fluoro-3-oxopentanenitrile): The synthesis of 5-aminopyrazoles heavily relies on the quality of the β-ketonitrile starting material.[1][2] Impurities in this precursor will carry through and complicate the cyclization and purification steps.

    • Troubleshooting: Verify the purity of your 4-fluoro-3-oxopentanenitrile via ¹H NMR and GC-MS before use. If you are synthesizing it in-house (e.g., via Claisen condensation of ethyl 2-fluoropropanoate and acetonitrile), ensure complete removal of the base and unreacted starting materials.

  • Incomplete Cyclization: The reaction proceeds via a hydrazone intermediate, which then undergoes an intramolecular Thorpe-Ziegler type cyclization.[3] If this cyclization is not complete, your crude product will be a mixture of the hydrazone intermediate and the final aminopyrazole.

    • Troubleshooting:

      • pH Control: The initial condensation to form the hydrazone is often favored under slightly acidic conditions, while the subsequent nucleophilic attack on the nitrile carbon is facilitated by a base.[2] If you are running the reaction in a neutral solvent like ethanol, consider adding a catalytic amount of a base like triethylamine (TEA) or piperidine after an initial period to drive the cyclization.

      • Thermal Energy: Increasing the reaction temperature by refluxing for a longer duration can provide the necessary activation energy for the cyclization step. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[4]

  • Reaction Conditions:

    • Hydrazine Quality: Use high-purity hydrazine hydrate or anhydrous hydrazine. The presence of contaminants can lead to side reactions.

    • Solvent Choice: Ethanol is a common and effective solvent. However, for stubborn reactions, switching to a higher boiling point solvent like n-butanol or using glacial acetic acid (which can act as both solvent and catalyst) may be beneficial. Be aware that acetic acid at high temperatures can cause N-acetylation of the product amine.

Q2: My TLC analysis shows multiple spots, even after extended reaction times. What are the likely side products and how can I minimize their formation?

The presence of multiple byproducts is often related to the reactivity of the starting materials and intermediates.

Common Side Products & Mitigation:

  • Uncyclized Hydrazone Intermediate: This is the most common "byproduct." It forms rapidly but its cyclization may be slow.

    • Identification: The hydrazone will have a different Rf value on TLC and can be identified by LC-MS, showing the expected mass for the condensed, uncyclized product.

    • Mitigation: As discussed in Q1, promote cyclization by adjusting the pH (catalytic base) or increasing the reaction temperature/time.[2]

  • Products of Self-Condensation: The β-ketonitrile can potentially undergo self-condensation under certain conditions, although this is less common in the presence of a reactive nucleophile like hydrazine.

    • Mitigation: Ensure slow, controlled addition of reagents and maintain the recommended reaction temperature.

  • Acetylated Aminopyrazole: If using acetic acid as a solvent at reflux, the resulting 3-amino group can be acetylated, forming an amide byproduct.

    • Mitigation: If this product is observed, reduce the reaction temperature or switch to a non-reactive solvent system (e.g., ethanol with a catalytic amount of acid).

Q3: I'm struggling with the purification of the final product. It streaks on my silica column and the recovery is poor. What are the best practices?

5-aminopyrazoles can be challenging to purify due to their dual acidic (pyrazole N-H) and basic (amino group) nature, which leads to strong interactions with silica gel.

Purification Strategies:

  • Column Chromatography:

    • Deactivate Silica: To minimize streaking, pre-treat the silica gel with a solvent mixture containing a small amount of a volatile base. A common practice is to use a mobile phase containing 0.5-1% triethylamine or ammonia in methanol. For example, a gradient of 0-10% Methanol in Dichloromethane with 0.5% TEA.

    • Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography, which may show better behavior.

  • Recrystallization: This is often the most effective method for obtaining highly pure material.

    • Solvent Screening: Test a range of solvents. Good candidates often include ethyl acetate, acetonitrile, isopropanol, or mixtures such as ethyl acetate/heptane. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Acid/Base Extraction: An initial cleanup can be performed by dissolving the crude material in an organic solvent (e.g., ethyl acetate) and washing with a dilute aqueous base (like sodium bicarbonate) to remove any acidic impurities. However, be cautious as the product itself is amphoteric and significant loss to the aqueous layer can occur if the pH is not carefully controlled.

  • Solid-Phase Extraction (SPE): For small-scale purification or rapid cleanup, SPE cartridges (e.g., a strong cation exchange, SCX, cartridge) can be effective. The product is loaded, washed with a neutral solvent like methanol, and then eluted with a basic solution (e.g., 2M ammonia in methanol).[5]

Optimized Experimental Protocol

This protocol is a synthesized, two-step procedure based on established methodologies for preparing β-ketonitriles and their subsequent cyclization to 5-aminopyrazoles.[1][2]

Part 1: Synthesis of Precursor (4-Fluoro-3-oxopentanenitrile)
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add sodium ethoxide (1.1 eq) to anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the suspension to 0 °C. Add a solution of ethyl 2-fluoropropanoate (1.0 eq) and anhydrous acetonitrile (1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture to 0 °C and carefully quench by adding 2M aqueous HCl until the pH is ~5-6.

  • Extraction: Extract the product into ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude oil via vacuum distillation or column chromatography on silica gel to yield 4-fluoro-3-oxopentanenitrile.

Part 2: Synthesis of this compound
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-fluoro-3-oxopentanenitrile (1.0 eq) in absolute ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exotherm may be observed.

  • Reaction & Cyclization: Stir the mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material and intermediate hydrazone spot have been consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the resulting residue in ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product. Purify the solid residue by recrystallization from a suitable solvent (e.g., ethyl acetate/heptane) or by column chromatography as described in Q3.

Data & Workflow Visualization

Workflow for Synthesis and Purification

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclization cluster_2 Final Purification & Analysis P1 Claisen Condensation (Ethyl 2-fluoropropanoate + Acetonitrile) P2 Aqueous Workup (Quench & Extract) P1->P2 P3 Purification (Distillation/Chromatography) P2->P3 C1 Condensation with Hydrazine (Ethanol, Reflux) P3->C1 4-Fluoro-3-oxopentanenitrile C2 Solvent Removal C1->C2 C3 Aqueous Workup (Extraction) C2->C3 F1 Purification (Recrystallization or Column) C3->F1 Crude Product F2 Characterization (NMR, MS, m.p.) F1->F2

Caption: Overall workflow for the synthesis of this compound.

Core Reaction Mechanism

G A β-Ketonitrile + Hydrazine B Nucleophilic Attack (on Carbonyl) A->B + H₂NNH₂ C Hydrazone Intermediate B->C - H₂O D Intramolecular Cyclization (Attack on Nitrile) C->D Base/Heat E Cyclized Intermediate D->E F Tautomerization E->F G 5-Aminopyrazole Product F->G

Caption: Key mechanistic steps in the formation of 5-aminopyrazoles from β-ketonitriles.

Summary of Key Parameters & Troubleshooting

Parameter / Issue Potential Cause(s) Recommended Action(s) Scientific Rationale
Low Yield Incomplete reaction; Impure starting materials; Suboptimal pH.Increase reaction time/temp; Add catalytic base (e.g., TEA); Purify precursor.Overcomes activation energy for cyclization; Base catalyzes nucleophilic attack on the nitrile.[2]
Side Products Uncyclized hydrazone; N-acetylation (with AcOH solvent).Extend reflux time; Add catalytic base; Switch to a non-acetylating solvent like ethanol.Drives the equilibrium towards the thermodynamically stable pyrazole ring.
Purification Difficulty Amphoteric nature of the product causes streaking on silica.Use base-deactivated silica (add 1% TEA to eluent); Recrystallize from ethyl acetate/heptane.Neutralizing acidic sites on the silica gel prevents strong ionic interactions with the basic amine.
Reaction Stalls Low reactivity of the hydrazone intermediate.Switch to microwave heating; Use a higher boiling point solvent (e.g., n-butanol).Provides more energy to overcome the activation barrier for the intramolecular cyclization step.[4]

References

  • Al-Sheikh, M. A. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 18(1), 535-544. [Link]

  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. [Link]

  • Medrasi, H. Y., Al-Sheikh, M. A., & Salaheldin, A. M. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. ResearchGate. [Link]

  • Steinau, A., et al. (2014). Process for the preparation of 5-fluoro-1h-pyrazoles.
  • Dorn, H., & Zubek, A. (1973). 3(5)-Aminopyrazole. Organic Syntheses, 53, 3. [Link]

  • Zhan, Z.-P., et al. (2014). An Efficient One-Pot, Three-Component Synthesis of 3,5-Disubstituted 1H-Pyrazoles. Organic Letters, 16(22), 5940-5943. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2022). Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate. [Link]

  • Tang, W., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(5), 1357. [Link]

  • Hamzeh-Mivehroud, M., et al. (2011). Synthesis of 3-amino-4-fluoropyrazoles. The Journal of Organic Chemistry, 76(11), 4580-4585. [Link]

  • Lassagne, F., et al. (2013). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. Tetrahedron Letters, 54(2), 140-143. [Link]

  • Svete, J., et al. (2011). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65. [Link]

  • Pattar, S. R., et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Chemistry & Chemical Technology, 12(3), 303-306. [Link]

  • Zessin, G., et al. (2011). Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method. Applied Radiation and Isotopes, 69(10), 1433-1438. [Link]

Sources

overcoming solubility issues of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(1-Fluoroethyl)-1H-pyrazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges encountered during experimentation with this compound. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: I'm observing very low solubility of this compound in aqueous buffers. Is this expected?

A: Yes, limited aqueous solubility is a common characteristic for many pyrazole derivatives. The pyrazole ring, while containing nitrogen atoms capable of hydrogen bonding, contributes to the molecule's overall lipophilicity.[1] The presence of the fluoroethyl group further increases lipophilicity, which can decrease aqueous solubility.[2][3][4] The primary amine group can be protonated to improve solubility, but the overall solubility will be highly dependent on the pH of the solution.

Q2: What is the first step I should take to improve the solubility of my compound?

A: A systematic solvent screening is the recommended first step.[5][6] This will help you identify a suitable solvent or solvent system for your specific application. It's crucial to understand the solubility in a range of organic solvents before attempting to formulate it in an aqueous medium. For pyrazole derivatives, common organic solvents to start with include acetone, ethanol, methanol, acetonitrile, dimethylformamide (DMF), and dichloromethane (CH2Cl2).

Q3: How does the fluorine atom in the fluoroethyl group affect solubility?

A: The fluorine atom has a significant impact on the physicochemical properties of a molecule.[2][7] It is highly electronegative and can lower the pKa of nearby basic groups, making the amine group in your compound less basic.[4][7] This can influence its ability to be protonated and thus affect its pH-dependent solubility. Furthermore, a single fluorine-for-hydrogen substitution often slightly increases the lipophilicity (LogP) of a molecule, which can lead to reduced aqueous solubility.[3][7]

Troubleshooting Guides

This section provides structured approaches to address specific solubility issues.

Issue 1: My compound won't dissolve sufficiently in my desired aqueous buffer for a biological assay.

This is a frequent challenge, and a multi-pronged approach is often necessary. The following workflow can guide you through a systematic process of improving aqueous solubility.

Aqueous_Solubility_Workflow Start Initial Observation: Poor aqueous solubility pH_Adjustment Step 1: pH Adjustment (Exploit the amine group) Start->pH_Adjustment Co_Solvent Step 2: Co-solvent System (If pH adjustment is insufficient) pH_Adjustment->Co_Solvent Solubility still too low End Achieved desired solubility pH_Adjustment->End Success Surfactants Step 3: Use of Surfactants (For micellar solubilization) Co_Solvent->Surfactants Precipitation or still low solubility Co_Solvent->End Success Complexation Step 4: Complexation Agents (e.g., Cyclodextrins) Surfactants->Complexation Surfactant interferes with assay Surfactants->End Success Complexation->End Success

Caption: Workflow for improving aqueous solubility.

Step-by-Step Protocol: pH-Dependent Solubility Profiling

  • Prepare a series of buffers: Create a range of buffers with pH values from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Add excess compound: To a small, known volume of each buffer, add an excess of this compound.

  • Equilibrate: Shake the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the solubility curve: Plot the measured solubility as a function of pH. This will reveal the pH at which the compound is most soluble. Due to the presence of the basic amine group, you should expect solubility to be higher at lower pH values where the amine is protonated.[8]

Causality: The primary amine group on the pyrazole ring can accept a proton to form a more soluble salt.[9] By lowering the pH, you increase the concentration of the protonated, and therefore more water-soluble, form of the molecule.

Troubleshooting Tip: If you observe precipitation when adding your stock solution (likely in an organic solvent) to the aqueous buffer, try a slower addition rate with vigorous stirring.

Issue 2: The use of co-solvents is affecting my experimental results (e.g., cell viability, enzyme activity).

Co-solvents are effective at increasing the solubility of lipophilic compounds, but they can also interfere with biological systems.[8]

Alternative Strategies to Co-solvents:

StrategyMechanism of ActionKey Considerations
Use of Surfactants Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of the micelle can encapsulate poorly soluble drugs, increasing their apparent solubility.[9][10]- Choose a non-ionic or zwitterionic surfactant to minimize protein denaturation. - Ensure the surfactant concentration is above its CMC. - Verify that the surfactant does not interfere with your assay.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[10][11]- The size of the cyclodextrin cavity must be appropriate for the size of the drug molecule. - Substituted β-cyclodextrins are often used to enhance solubility.[10] - This method can significantly increase aqueous solubility.
Amorphous Solid Dispersions Converting the crystalline form of the drug to an amorphous state can enhance solubility.[12] This is often achieved by dispersing the drug in a polymer matrix.[13]- This is a more advanced formulation technique, typically used in later stages of drug development. - Requires specialized equipment like spray dryers or hot-melt extruders.[13]

Experimental Protocol: Screening for Surfactant Compatibility

  • Select a panel of surfactants: Include non-ionic (e.g., Tween® 80, Poloxamer 188) and zwitterionic (e.g., CHAPS) surfactants.

  • Prepare stock solutions: Create concentrated stock solutions of your compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Prepare surfactant solutions: Make a series of dilutions of each surfactant in your aqueous buffer, with concentrations both below and above their respective CMCs.

  • Solubilization test: Add a small aliquot of your compound's stock solution to each surfactant solution and observe for precipitation.

  • Assay compatibility test: Run your biological assay in the presence of the different surfactant solutions (without your compound) to identify any interference.

  • Select the optimal surfactant: Choose the surfactant that provides the best solubility enhancement with the least impact on your assay.

Issue 3: I need to prepare a high-concentration stock solution in an organic solvent, but I'm having difficulty finding a suitable one.

While pyrazole derivatives are generally soluble in common organic solvents, high concentrations may still be challenging to achieve.

Organic_Solvent_Screening Start Need high concentration organic stock solution Single_Solvents Step 1: Screen Single Solvents (e.g., DMSO, DMF, NMP, DMAc) Start->Single_Solvents Binary_Mixtures Step 2: Test Binary Solvent Mixtures (If single solvents are inadequate) Single_Solvents->Binary_Mixtures Solubility limit reached End Achieved desired concentration Single_Solvents->End Success Heating Step 3: Gentle Heating (Use with caution) Binary_Mixtures->Heating Further enhancement needed Binary_Mixtures->End Success Heating->End Success

Caption: Workflow for organic solvent screening.

Protocol for Optimizing Organic Stock Solution Preparation:

  • Test a range of aprotic, polar solvents: Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and N,N-Dimethylacetamide (DMAc) are often effective for dissolving a wide range of organic molecules.

  • Consider binary solvent systems: Sometimes, a mixture of two solvents can have a greater solubilizing power than either solvent alone.[5] For example, a mixture of a good solvent and a poor solvent can sometimes enhance solubility.

  • Employ gentle heating: If the compound is thermally stable, gentle warming and sonication can help to dissolve it. Always check the compound's stability at elevated temperatures before proceeding.

  • Perform a small-scale trial: Before preparing a large batch, always test the solubility on a small scale to avoid wasting material.

Self-Validating Check: After preparing your stock solution, let it stand at room temperature and then at 4°C for a period of time to ensure that the compound does not precipitate out of solution.

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Drug Discovery Online. (2023, December 18).
  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Pharmaceutical Technology. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
  • Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • Taylor & Francis Online. (n.d.). Full article: The role of fluorine in medicinal chemistry.
  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs | Article.
  • ACS Publications. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Industrial & Engineering Chemistry Research.
  • NIH. (n.d.). Characterization of Supersaturatable Formulations for Improved Absorption of Poorly Soluble Drugs - PMC.
  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • Eurofins Scientific. (2024, May 11). Residual Solvents Testing.
  • BenchChem. (n.d.).
  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • NIH. (2020, October 14). Importance of Fluorine in Benzazole Compounds - PMC.
  • Iran Chemkraft Representative Office. (2023, November 15).
  • BenchChem. (n.d.).
  • ACS Publications. (2008, December 1). Amorphous Pharmaceutical Solids: Characterization, Stabilization, and Development of Marketable Formulations of Poorly Soluble Drugs with Improved Oral Absorption.
  • ResearchGate. (2025, August 6).
  • MDPI. (n.d.).
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.

Sources

Technical Support Center: Navigating the Purification Challenges of Fluorinated Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges encountered with fluorinated pyrazole compounds. As researchers, scientists, and drug development professionals, you are likely aware of the significant advantages that fluorination imparts on pyrazole-based molecules, including enhanced metabolic stability, binding affinity, and bioavailability. However, these same fluorine substitutions can introduce complexities into the purification process. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity for your target compounds.

The Fluorine Factor: Why Purification Can Be Tricky

The high electronegativity and unique steric profile of fluorine atoms significantly influence a molecule's physicochemical properties, which in turn affects its behavior during purification.[1][2][3] Understanding these effects is the cornerstone of developing effective purification strategies. The trifluoromethyl (CF3) group, in particular, is a powerful electron-withdrawing substituent that increases lipophilicity and can block metabolic degradation.[1][2][3]

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you might encounter during the purification of your fluorinated pyrazole compounds.

Q1: My fluorinated pyrazole isomers are co-eluting during flash column chromatography on silica gel. What can I do?

A1: Co-elution of regioisomers is a frequent challenge, especially when dealing with unsymmetrical 1,3-dicarbonyls in the Knorr pyrazole synthesis.[4] The subtle differences in polarity between the isomers may not be sufficient for separation with standard solvent systems.

  • Underlying Cause: Fluorine's electron-withdrawing nature can alter the dipole moment of the pyrazole ring, but the overall change in polarity between two regioisomers might be minimal.

  • Troubleshooting Steps:

    • Optimize Your Solvent System:

      • Shallow Gradient: Employ a very slow, shallow gradient of a polar modifier (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). This can amplify small differences in polarity.

      • Alternative Solvents: Experiment with different solvent systems. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity.[5]

    • Dry Loading: Always use a dry loading technique. Dissolving your crude mixture in a strong solvent and directly loading it onto the column can lead to band broadening and poor separation. Instead, adsorb your compound onto a small amount of silica gel before loading.

    • Consider a Different Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity, especially for compounds with basic nitrogen atoms.

    • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. A C18 reversed-phase column with a water/acetonitrile or water/methanol gradient is a good starting point.[6]

Q2: My fluorinated pyrazole is "oiling out" during recrystallization instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is common for compounds that are either impure or have a melting point lower than the boiling point of the solvent.

  • Underlying Cause: The presence of impurities can disrupt the crystal lattice formation. Additionally, the altered intermolecular interactions due to fluorination can sometimes make crystallization more challenging.

  • Troubleshooting Steps:

    • Add More Solvent: The oil may be a supersaturated solution. Try adding a small amount of hot solvent to redissolve the oil, then allow it to cool slowly again.

    • Slow Cooling is Crucial: Rapid cooling often leads to precipitation or oiling out. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Insulating the flask can help slow the cooling process.

    • Scratching and Seeding:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.

      • Seeding: If you have a small amount of pure, crystalline material, add a tiny seed crystal to the cooled solution to induce crystallization.

    • Change the Solvent System: Your solvent may be too good. Try a solvent in which your compound is less soluble at higher temperatures. Alternatively, use a co-solvent system. Dissolve your compound in a good solvent and then slowly add a poor solvent until the solution becomes slightly cloudy. Then, heat until the solution is clear and allow it to cool slowly.

Q3: I'm observing poor peak shape (tailing) for my fluorinated pyrazole during HPLC analysis. What's the cause and solution?

A3: Peak tailing in HPLC is often due to unwanted secondary interactions between the analyte and the stationary phase.

  • Underlying Cause: The basic nitrogen atoms in the pyrazole ring can interact with residual acidic silanol groups on the silica-based stationary phase, leading to tailing. Fluorination can modulate the pKa of these nitrogens, potentially exacerbating this issue.

  • Troubleshooting Steps:

    • Mobile Phase Additives: Add a small amount of a competing acid or base to your mobile phase to mask the active sites on the stationary phase. For basic compounds like pyrazoles, adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is a common and effective strategy.

    • Adjust the pH: If using a buffered mobile phase, ensure the pH is appropriate to either fully protonate or deprotonate your compound, which can lead to sharper peaks. For basic pyrazoles, a lower pH is generally preferred.

    • Consider a Different Column:

      • End-capped Columns: Use a column that is thoroughly end-capped to minimize the number of free silanol groups.

      • Fluorinated Phases: For highly fluorinated compounds, a fluorinated stationary phase (e.g., F5 or PFP) can offer unique selectivity and improved peak shape due to favorable fluorous-fluorous interactions.[6]

Frequently Asked Questions (FAQs)

Q: Why are fluorinated compounds often more lipophilic, and how does this affect purification?

A: While fluorine is highly electronegative, the C-F bond is not a good hydrogen bond acceptor. This, combined with the fact that the fluorine atom is relatively small and can replace hydrogen without significant steric hindrance, often leads to an overall increase in lipophilicity.[3] This increased lipophilicity means that fluorinated pyrazoles may be more soluble in non-polar organic solvents and less soluble in polar solvents like water. In reversed-phase chromatography, this can lead to longer retention times.

Q: What is the best way to assess the purity of my final fluorinated pyrazole compound?

A: A combination of analytical techniques is always recommended. However, for fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool.

  • Advantages of ¹⁹F NMR:

    • High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as ¹H.

    • Wide Chemical Shift Range: This minimizes the chances of signal overlap, making it easier to identify and quantify impurities.

    • Quantitative Analysis (qNMR): By using an internal standard, you can accurately determine the purity of your sample without needing a reference standard of the compound itself.

Alongside ¹⁹F NMR, you should also use ¹H NMR, ¹³C NMR, and LC-MS to confirm the structure and assess for any non-fluorinated impurities.

Q: I suspect I have regioisomeric pyrazoles. How can I confirm this and which purification strategy is best?

A: The formation of regioisomers is a common outcome in the synthesis of unsymmetrical pyrazoles.[4][7]

  • Confirmation:

    • NMR Spectroscopy: Carefully analyze the ¹H and ¹³C NMR spectra. The presence of two distinct sets of signals for the pyrazole core and its substituents is a strong indicator of a regioisomeric mixture. 2D NMR techniques like NOESY can help in assigning the correct structure to each isomer.

  • Purification Strategy:

    • Flash Column Chromatography: This is the most common method for separating regioisomers. As mentioned in the troubleshooting guide, meticulous optimization of the solvent system is key.[4]

    • Crystallization: In some cases, fractional crystallization can be effective if the two regioisomers have significantly different solubilities in a particular solvent. This often requires careful screening of various solvents. For example, in the purification of celecoxib, a mixture of an aliphatic ketone (like acetone) and an aromatic hydrocarbon (like toluene) has been used.[8]

Experimental Protocols

Protocol 1: Flash Column Chromatography for the Separation of Fluorinated Pyrazole Regioisomers

This protocol provides a general workflow for separating two closely eluting fluorinated pyrazole isomers.

  • TLC Analysis and Solvent System Selection:

    • Develop a TLC solvent system (e.g., ethyl acetate/hexanes) that provides a clear separation between the two isomers with Rf values between 0.2 and 0.4. Aim for a ΔRf of at least 0.1.

  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 1-2 times the weight of your crude product) to the solution.

    • Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add the dry powder to the top of the packed column.

  • Elution:

    • Begin eluting with the initial, low-polarity solvent system.

    • If using a gradient, slowly and incrementally increase the polarity of the eluent.

  • Fraction Collection and Analysis:

    • Collect small fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure, separated isomers.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure to obtain your purified fluorinated pyrazole isomers.

Protocol 2: Recrystallization of a Fluorinated Pyrazole

This protocol outlines the steps for purifying a solid fluorinated pyrazole by recrystallization.

  • Solvent Selection:

    • Place a small amount of your crude solid in several test tubes.

    • Add a small amount of a different solvent to each test tube and observe the solubility at room temperature and upon heating.

    • An ideal solvent will dissolve your compound when hot but not at room temperature.

  • Dissolution:

    • Place the crude fluorinated pyrazole in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the crystals under vacuum to remove all residual solvent.

Data Presentation

Table 1: Recommended Solvent Systems for Flash Chromatography of Fluorinated Pyrazoles
Compound TypeStationary PhaseCommon Eluent Systems (v/v)Notes
Moderately Polar Fluorinated PyrazolesSilica Gel10-50% Ethyl Acetate in HexanesA good starting point for many fluorinated pyrazoles.[5]
N-TrifluoromethylpyrazolesSilica Gel0-50% Ethyl Acetate in HexanesThe trifluoromethyl group increases lipophilicity, often requiring less polar eluents.[9]
Perfluoroalkylated PyrazolesSilica Geln-Pentane/Diethyl Ether (e.g., 8:2 or 7:3)The high fluorine content significantly increases non-polarity.[10]
Basic Fluorinated PyrazolesSilica GelDichloromethane with 0-5% Methanol (+ 0.1% Triethylamine)The triethylamine helps to suppress tailing by neutralizing acidic silanol groups.
Highly Polar Fluorinated PyrazolesReversed-Phase C18 SilicaAcetonitrile/Water or Methanol/WaterUseful for compounds that are too polar for normal-phase chromatography.
Table 2: Common Solvents for Recrystallization of Fluorinated Pyrazoles
SolventPropertiesSuitable For
Ethanol/WaterProtic, tunable polarityModerately polar pyrazoles.
IsopropanolProticSimilar to ethanol but less polar.
TolueneAromatic, non-polarLess polar pyrazoles, often used for celecoxib and its analogs.[7][8]
Ethyl Acetate/HexanesTunable polarityA good co-solvent system for a wide range of polarities.
AcetonePolar, aproticCan be a good solvent for more polar pyrazoles.

Visualization of Workflows

Purification Strategy Decision Tree

Purification_Strategy start Crude Fluorinated Pyrazole is_solid Is the compound a solid? start->is_solid is_oily Is the compound an oil/liquid? is_solid->is_oily No purity_check Purity > 90%? is_solid->purity_check Yes flash_chromatography Flash Column Chromatography is_oily->flash_chromatography Yes recrystallization Attempt Recrystallization purity_check->recrystallization Yes purity_check->flash_chromatography No final_purity High Purity Compound recrystallization->final_purity isomers_present Regioisomers or closely related impurities present? flash_chromatography->isomers_present isomers_present->flash_chromatography Yes, optimize conditions isomers_present->final_purity No

Caption: A decision tree to guide the selection of an appropriate purification strategy for fluorinated pyrazole compounds.

Impact of Fluorination on Chromatographic Behavior

Fluorine_Impact cluster_np Normal-Phase Chromatography (Polar Stationary Phase) cluster_rp Reversed-Phase Chromatography (Non-Polar Stationary Phase) np_retention Retention Time np_polarity Decreased Molecular Polarity np_polarity->np_retention results in decreased np_fluorine Increased Fluorine Content np_fluorine->np_polarity often leads to rp_retention Retention Time rp_lipophilicity Increased Lipophilicity rp_lipophilicity->rp_retention results in increased rp_fluorine Increased Fluorine Content rp_fluorine->rp_lipophilicity leads to

Caption: The general impact of increasing fluorine content on the retention behavior of pyrazole compounds in normal- and reversed-phase chromatography.

References

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrazole ring formation. The following information is curated to provide actionable solutions and a deeper understanding of the reaction mechanisms.

Troubleshooting Guide

This section addresses specific issues that may arise during pyrazole synthesis, offering potential causes and systematic solutions.

Issue 1: Low or No Product Yield

A common challenge in pyrazole synthesis is a lower-than-expected yield. This can stem from several factors, from suboptimal reaction conditions to the nature of the starting materials.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Incomplete Reaction Increase Reaction Time and/or Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed. For many condensation reactions, heating under reflux is beneficial. Microwave-assisted synthesis can also be an effective strategy to improve yields and significantly reduce reaction times.[1]
Suboptimal Catalyst Catalyst Screening: The choice and amount of catalyst are critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid, mineral acids) are often used to facilitate the initial condensation. In some cases, Lewis acids or other catalysts like nano-ZnO have demonstrated improved yields.[2]
Poorly Reactive Starting Materials Modify Conditions for Less Reactive Substrates: Hydrazines with electron-withdrawing groups are less nucleophilic and may require more forcing conditions, such as higher temperatures or stronger acid catalysts. For sterically hindered 1,3-dicarbonyl compounds or hydrazines, extended reaction times may be necessary.
Side Reactions and Byproduct Formation Optimize for Selectivity: The formation of unwanted side products can significantly diminish the yield of the desired pyrazole. For instance, in the Knorr synthesis, careful control of reaction conditions is crucial to minimize byproduct formation.
Degradation of Reactants or Products Use High-Purity Reagents and Milder Conditions: Impurities in starting materials, particularly in hydrazine, can lead to degradation. Using freshly distilled or high-purity hydrazine can mitigate this. If the product is sensitive to the reaction conditions, consider running the reaction at a lower temperature or for a shorter duration once the starting material is consumed.
Issue 2: Formation of Regioisomers

When using unsymmetrical 1,3-dicarbonyl compounds, the reaction can produce a mixture of two regioisomeric pyrazoles.[3] The regioselectivity is influenced by factors such as pH, solvent, and the electronic and steric properties of the substituents.[4]

Strategies to Control Regioselectivity:

  • Solvent Choice: Aprotic dipolar solvents (e.g., DMF, NMP) can favor the formation of a specific regioisomer compared to commonly used protic solvents like ethanol.[2]

  • pH Control: The pH of the reaction medium can influence which carbonyl group of the 1,3-dicarbonyl is more readily attacked by the hydrazine.[5]

  • Steric Hindrance: A bulky substituent on the 1,3-dicarbonyl compound can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.

  • Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl can influence the electrophilicity of the carbonyl carbons, thereby directing the reaction pathway.

Issue 3: Reaction Mixture Discoloration

A common observation, particularly in Knorr pyrazole syntheses using hydrazine salts like phenylhydrazine hydrochloride, is the development of a deep yellow or red color.[6] This is often due to the formation of colored impurities from the hydrazine starting material.

Troubleshooting Steps:

  • Addition of a Mild Base: If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of one equivalent of a mild base, such as sodium acetate or potassium acetate, can neutralize the acid and lead to a cleaner reaction.

  • Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce the formation of colored impurities that may result from oxidative processes.

  • Purification: These colored impurities can often be removed during the workup and purification stages. Washing the crude product with a non-polar solvent like toluene may help remove some of the coloration.[6]

Issue 4: Difficulty in Product Purification

Purifying the final pyrazole product can sometimes be challenging due to the presence of unreacted starting materials, byproducts, or the physical nature of the product itself.

Purification ChallengeRecommended Solution
Separating Regioisomers Careful column chromatography is often required. Fractional crystallization can also be effective if the isomers have significantly different solubilities.
Removal of Hydrazine Byproducts An acid-base extraction can be employed to remove unreacted hydrazine and its salts. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove basic impurities.
Product is an Oil or Low-Melting Solid If the product does not crystallize easily, try trituration with a non-polar solvent like hexane to induce solidification. If this is unsuccessful, purification by column chromatography may be necessary. For basic pyrazole compounds that are difficult to purify on silica gel, the silica can be deactivated with triethylamine.
Recrystallization Issues Finding a suitable recrystallization solvent is crucial. Common solvent systems for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for pyrazole synthesis from 1,3-dicarbonyls and hydrazines?

The most common method is the Knorr pyrazole synthesis. The reaction proceeds through these key steps:

  • Initial Condensation: A nitrogen atom of the hydrazine acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

  • Dehydration/Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.

Knorr_Mechanism A 1,3-Dicarbonyl + Hydrazine B Initial Condensation A->B Nucleophilic Attack C Hydrazone/Enamine Intermediate B->C - H2O D Intramolecular Cyclization C->D E Cyclic Intermediate D->E F Dehydration E->F G Pyrazole F->G - H2O

Caption: General mechanism of the Knorr pyrazole synthesis.

Q2: What are some alternative starting materials to 1,3-dicarbonyl compounds for pyrazole synthesis?

Several other substrates can be used, including:

  • α,β-Unsaturated ketones and aldehydes: These react with hydrazines, often forming a pyrazoline intermediate which is then oxidized to the pyrazole.[3][7]

  • Acetylenic ketones: Cyclocondensation with hydrazines can yield pyrazoles, though mixtures of regioisomers are possible.[3]

  • Vinyl ketones with a leaving group: These can react with hydrazines to form pyrazolines, followed by elimination of the leaving group to yield the pyrazole.[3]

Q3: How does the choice of solvent affect the reaction?

The solvent can influence reaction rates, yields, and even regioselectivity.

  • Protic solvents like ethanol and acetic acid are commonly used and can participate in proton transfer steps, facilitating the reaction.[2]

  • Aprotic polar solvents such as DMF and NMP have been shown to improve regioselectivity in some cases.[2]

  • Solvent-free conditions are also an option, often in combination with microwave irradiation or mechanochemical methods (ball-milling), which are considered "greener" approaches.[1][8]

Q4: Are there alternatives to using hydrazine, given its toxicity?

Yes, due to the toxicity of hydrazine, several alternatives have been developed. While hydrazine remains a common reagent, researchers can explore other nitrogen sources for pyrazole synthesis.

Q5: Can I run the pyrazole synthesis at room temperature?

Yes, several methods allow for pyrazole synthesis at room temperature. The use of highly reactive starting materials, specific catalysts, or ionic liquids as solvents can facilitate the reaction under milder conditions.[3][8] For example, the condensation of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide can proceed efficiently at room temperature.[3]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a typical synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[9]

Materials:

  • Ethyl benzoylacetate (or other β-ketoester)

  • Hydrazine hydrate

  • 1-Propanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • In a suitable reaction vessel, combine the β-ketoester (1.0 equivalent) and hydrazine hydrate (2.0 equivalents).

  • Add the solvent (e.g., 1-propanol) and a catalytic amount of glacial acetic acid (a few drops).

  • Heat the reaction mixture with stirring at approximately 100°C.

  • Monitor the reaction progress by TLC until the starting β-ketoester is consumed.

  • Once the reaction is complete, add water to the hot reaction mixture to precipitate the product.

  • Allow the mixture to cool to room temperature with continued stirring to complete crystallization.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and air dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Caption: Troubleshooting workflow for low reaction yield.

References

  • Benchchem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
  • Benchchem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
  • Benchchem. (n.d.). A Comparative Guide to Catalysts for Pyrazole Synthesis.
  • Belkacem, Y., & Gherib, A. (2018).
  • Benchchem. (n.d.). Troubleshooting Knorr pyrazole synthesis impurities.
  • Kumar, A., & Kumar, R. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Royal Society of Chemistry. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. Retrieved from [Link]

  • American Chemical Society. (2014).
  • National Institutes of Health. (2021).
  • Royal Society of Chemistry. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid.
  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • National Institutes of Health. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules.
  • YouTube. (2019, January 19). synthesis of pyrazoles. Retrieved from [Link]

  • REAL-J. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES.
  • MDPI. (2025, August 6). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Green synthesis of pyrazole systems under solvent-free conditions. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Benchchem. (n.d.). Preventing degradation of pyrazole compounds during synthesis.
  • Benchchem. (n.d.). Navigating Pyrazole Synthesis: A Guide to Hydrazine Alternatives.
  • Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Reddit. (2024, April 23). Knorr Pyrazole Synthesis advice. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Knorr Pyrazole Synthesis.

Sources

troubleshooting inconsistent results in biological assays with 5-(1-Fluoroethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies encountered in biological assays involving 5-(1-Fluoroethyl)-1H-pyrazol-3-amine. Given the nuanced behavior of fluorinated heterocyclic compounds, this document provides in-depth, field-proven insights to ensure the reliability and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs) - Compound Handling & Storage

This section addresses the most common foundational issues regarding the physical and chemical properties of this compound that can directly impact experimental outcomes.

???+ question "Q1: What are the primary causes of inconsistent results with this compound?"

???+ question "Q2: What is the optimal way to prepare and store stock solutions of this compound?"

???+ question "Q3: How does the fluorine substituent affect the compound's behavior in assays?"

Section 2: Troubleshooting Guide for Inconsistent Assay Results

This section provides a systematic, question-driven approach to diagnosing and solving specific experimental problems.

Issue 1: Poor or Non-Reproducible Dose-Response Curves

???+ question "My IC50 value varies significantly between experiments. What should I check first?"

???+ question "My dose-response curve is flat or has a very shallow slope. Why?"

Issue 2: High Background or Assay Signal Artifacts

???+ question "I'm seeing high background noise in my fluorescence-based assay. Could the compound be the cause?"

Issue 3: Cell-Based Assay Inconsistencies

???+ question "The compound's cytotoxicity varies between cell lines or different passages of the same line. What's happening?"

Section 3: Key Experimental Protocols

These protocols provide a standardized framework for handling this compound to improve reproducibility.

Protocol 1: Preparation of Compound Stock and Working Solutions

This protocol ensures the compound is handled correctly from solid form to final assay concentration.

  • Equilibrate: Allow the vial of solid this compound to warm to room temperature for at least 15 minutes before opening.

  • Prepare Primary Stock (e.g., 20 mM in DMSO):

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 20 mM concentration.

    • Vortex for 1 minute, then place in a sonicating water bath for 10 minutes to ensure complete dissolution.

    • Visually inspect for any remaining solid material.

  • Aliquot and Store: Dispense the primary stock into single-use aliquots in tightly sealed vials. Store immediately at -20°C or -80°C.

  • Prepare Intermediate Dilutions: On the day of the experiment, thaw one aliquot of the primary stock. Prepare a serial dilution series in 100% DMSO.

  • Prepare Final Working Solutions: Add the intermediate DMSO dilutions to your final assay buffer. Mix thoroughly by pipetting or gentle vortexing immediately after addition to prevent precipitation. Crucially, ensure the final DMSO concentration is identical across all wells, including controls.

Protocol 2: Kinetic Solubility Assessment

This protocol helps determine the concentration at which the compound begins to precipitate in your specific assay buffer.

  • Prepare Compound Dilutions: Prepare a dilution series of the compound in DMSO at 100x the final desired concentrations.

  • Add to Buffer: In a clear 96-well plate, add 99 µL of your assay buffer to each well.

  • Spike with Compound: Add 1 µL of the 100x DMSO stock to the corresponding wells. Mix immediately.

  • Incubate: Incubate the plate under your standard assay conditions (e.g., 1 hour at 37°C).

  • Measure Turbidity: Read the absorbance of the plate at a wavelength between 500-700 nm. An increase in absorbance compared to the buffer-only control indicates precipitation. The concentration at which this occurs is your kinetic solubility limit.

    Caption: Decision workflow for addressing compound solubility issues.

References

  • BenchChem. (n.d.). Technical Support Center: Small Molecule Inhibitor Experiments.
  • King, G. M. (n.d.). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. ACS Publications.
  • Protheragen. (2025). How to store fluorinated pharmaceutical intermediates properly? - Blog.
  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
  • Tipton, K. F., & Davey, G. P. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • Atom Scientific. (n.d.). Why Purity Variation is Significant in Laboratories.
  • Various Authors. (2013). Could a natural compound increase its biological activity as it becomes more pure? ResearchGate.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. PubMed Central.
  • Kumar, V., & Aggarwal, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • Naim, M. J., et al. (n.d.). Current status of pyrazole and its biological activities. PMC.
  • Metwally, A. A., et al. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.
  • Al-Ostath, A., et al. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. NIH.
  • Various Authors. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano.
  • Liu, X., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Echemi. (n.d.). 5-(4-Fluorophenyl)-1H-pyrazol-3-amine.
  • Echemi. (n.d.). 1H-Pyrazol-5-amine,1-(2-fluoroethyl)-(9CI).
  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 4-chloro-5-phenyl-1H-pyrazol-3-amine.
  • Sari, Y., et al. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI.

Technical Support Center: Strategies to Reduce Off-Target Effects of Pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole inhibitors. This guide is designed to provide in-depth, practical solutions to the common challenges associated with off-target effects. By understanding the underlying mechanisms and employing robust experimental strategies, you can enhance the specificity and efficacy of your pyrazole-based compounds.

I. Understanding the Challenge: The Nature of Off-Target Effects

Off-target effects, where a drug molecule interacts with proteins other than its intended target, are a significant hurdle in drug discovery. For pyrazole inhibitors, which are often designed as ATP-competitive kinase inhibitors, the high degree of structural homology across the human kinome's ATP-binding sites can lead to unintended interactions. These off-target activities can result in cellular toxicity, reduced therapeutic efficacy, and misleading experimental data.

Frequently Asked Questions (FAQs)

Q1: Why are pyrazole inhibitors, particularly kinase inhibitors, prone to off-target effects?

A: The primary reason lies in the conserved nature of the ATP-binding pocket across the kinome. Many pyrazole inhibitors are designed to mimic ATP, leading to potential binding with numerous kinases beyond the intended target. Furthermore, conformational flexibility of both the inhibitor and the off-target proteins can allow for binding, even if the affinity is lower than for the primary target.

Q2: What are the most common consequences of off-target effects in my experiments?

A: Off-target effects can manifest in several ways:

  • Unexpected Phenotypes: Cellular responses that are not attributable to the inhibition of the primary target.

  • Toxicity: Off-target binding can disrupt essential cellular processes, leading to cell death or other adverse effects.

  • Drug Resistance: In some cases, off-target effects can activate compensatory signaling pathways, leading to resistance to the intended therapeutic effect.

II. Troubleshooting Guide: Identifying and Characterizing Off-Target Effects

A systematic approach is crucial for identifying and validating potential off-target interactions. This section provides a step-by-step guide to troubleshooting unexpected results and confirming the specificity of your pyrazole inhibitor.

Step 1: Initial Assessment - Is it an Off-Target Effect?

Symptom: You observe a cellular phenotype that is inconsistent with the known function of the intended target kinase.

Troubleshooting Workflow:

Caption: Initial assessment of unexpected phenotypes.

Step 2: Comprehensive Off-Target Profiling

Once an off-target effect is suspected, a broader screening approach is necessary to identify the unintended molecular targets.

Biochemical Profiling: Kinome Screening

Rationale: Large-scale kinase panels are the gold standard for assessing the selectivity of kinase inhibitors. These assays directly measure the inhibitory activity of your compound against a broad spectrum of kinases.

Recommended Services: Several commercial vendors offer comprehensive kinase profiling services:

  • Reaction Biology (HotSpot™ and ³³PanQinase™): Offers extensive panels with various ATP concentrations to mimic physiological conditions.

  • AssayQuant (KinSight™): Utilizes a continuous assay format for real-time kinetic data, providing deeper insights into the mechanism of inhibition.

  • Pharmaron: Provides customizable kinase panels with rapid turnaround times.

  • Luceome Biotechnologies (KinaseSeeker™): Offers both cell-free and cell-based assays to assess target engagement in a more physiological context.

Data Interpretation: The output of a kinome scan is typically presented as a percentage of inhibition at a given concentration or as IC50/Ki values. A lower value indicates stronger binding. Pay close attention to kinases that are inhibited with a potency similar to or greater than your primary target.

Cell-Based Profiling

Rationale: While biochemical assays are invaluable, they do not fully recapitulate the cellular environment. Cell-based assays can confirm whether the off-target interactions observed in vitro are relevant in a living system.

Experimental Protocol: NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to a target protein in live cells.

Materials:

  • Cells expressing the NanoLuc®-tagged kinase of interest.

  • NanoBRET™ tracer.

  • Your pyrazole inhibitor.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat cells with a range of concentrations of your pyrazole inhibitor.

  • Add the NanoBRET™ tracer.

  • Incubate for the recommended time.

  • Measure the BRET signal using a plate reader.

  • A decrease in the BRET signal indicates displacement of the tracer by your inhibitor, confirming target engagement.

III. Strategies for Reducing Off-Target Effects

Once off-target interactions have been identified, several medicinal chemistry and experimental strategies can be employed to improve the selectivity of your pyrazole inhibitor.

A. Medicinal Chemistry Approaches
Structure-Activity Relationship (SAR) Studies

Concept: SAR studies involve systematically modifying the chemical structure of the inhibitor and assessing the impact on both on-target potency and off-target activity. This iterative process helps to identify the chemical moieties responsible for off-target binding.

Key Considerations for Pyrazole Inhibitors:

  • Substitution Patterns: The position and nature of substituents on the pyrazole ring can significantly influence selectivity.

  • Bioisosteric Replacement: Replacing parts of the pyrazole scaffold with other chemical groups that have similar physical or chemical properties (bioisosteres) can disrupt off-target binding while maintaining on-target activity. For example, replacing a phenyl group with a thiophene or other heterocyclic ring can alter the inhibitor's interaction profile.

Structure-Based Drug Design

Concept: If the crystal structures of both the on-target and key off-target proteins are available, you can use computational docking and modeling to rationally design modifications that enhance selectivity. The goal is to introduce modifications that create favorable interactions with the on-target protein while introducing steric clashes or unfavorable interactions with the off-target proteins.

Workflow for Structure-Based Design:

Caption: A workflow for structure-based drug design.

B. Computational and In Silico Approaches

Concept: A variety of computational tools can predict potential off-target interactions before synthesis and testing, saving time and resources. These methods often use machine learning algorithms and large databases of known inhibitor-target interactions.

Common In Silico Methods:

  • Chemical Similarity Searching: Compares the 2D structure of your inhibitor to databases of compounds with known biological activities.

  • Pharmacophore Modeling: Identifies the 3D arrangement of chemical features necessary for binding to a particular target.

  • Molecular Docking: Predicts the binding mode and affinity of your inhibitor to various protein structures.

C. Early ADME/Tox Profiling

Concept: Integrating Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) studies early in the drug discovery process can help identify compounds with unfavorable properties that might lead to off-target effects or toxicity in vivo.

Key ADME/Tox Assays:

  • Metabolic Stability Assays: Determine how quickly the compound is broken down by liver enzymes. Unstable compounds can produce metabolites with their own off-target activities.

  • Permeability Assays (e.g., Caco-2): Assess how well the compound can cross biological membranes, which influences its distribution in the body.

  • Cytotoxicity Assays: Evaluate the general toxicity of the compound in various cell lines.

Data Summary Table: Example ADME/Tox Profile

AssayCompound ACompound BDesired Profile
Metabolic Stability (t½ in human liver microsomes) 15 min> 60 min> 30 min
Caco-2 Permeability (Papp A→B) 0.5 x 10⁻⁶ cm/s5.0 x 10⁻⁶ cm/s> 2.0 x 10⁻⁶ cm/s
Cytotoxicity (HepG2, CC50) 5 µM> 100 µM> 50 µM

IV. Conclusion: Towards More Selective Pyrazole Inhibitors

Developing highly selective pyrazole inhibitors is a challenging but achievable goal. By combining careful experimental design, comprehensive profiling, and rational medicinal chemistry, researchers can minimize off-target effects and develop more effective and safer therapeutic agents and research tools. This guide provides a framework for troubleshooting and optimizing your pyrazole inhibitors, but it is important to remember that each compound and target will present unique challenges. A multi-faceted and iterative approach will ultimately lead to the greatest success.

V. References

  • Wodicka, L. M., et al. (2010). Activation of an Allison's Z-score-based outlier detection method for chemical and biological high-throughput screening data. Journal of biomolecular screening, 15(2), 156-166.

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.

  • Cheng, F., et al. (2017). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in pharmacology, 8, 59.

  • Klopper, K. D., et al. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS chemical biology, 10(1), 22-32.

  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Journal of molecular biology, 425(21), 4045-4057.

  • Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838.

  • Wagner, T., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Scientific Reports, 13(1), 1159.

  • Creative Biolabs. (n.d.). ADME in Toxicology: Ensuring Drug Safety & Efficacy. Retrieved from [Link]

  • BioAgilytix. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Retrieved from [Link]

  • Atef, H., et al. (2021). Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. Journal of Molecular Structure, 1245, 131071.

  • Luceome Biotechnologies. (n.d.). Kinase Profiling Services. Retrieved from [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC medicinal chemistry, 13(8), 911-935.

  • Vera, J., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 8(1), 1-16.

  • Li, Y., et al. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry.

  • Ambe, J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in pharmacology, 10, 777.

  • Wang, Y., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & medicinal chemistry letters, 20(15), 4528-4532.

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). *Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel Series of Alk

Technical Support Center: Enhancing the Oral Bioavailability of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for enhancing the oral bioavailability of the novel compound 5-(1-Fluoroethyl)-1H-pyrazol-3-amine. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and versatile biological activity.[1][2][3][4][5] However, like many heterocyclic compounds, derivatives of pyrazole can present significant challenges in achieving adequate oral bioavailability, primarily due to poor aqueous solubility.

This document will provide a structured, question-and-answer-based approach to navigate the common hurdles you may encounter during your experimental work. We will delve into the causality behind experimental choices, offering field-proven insights to guide your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the initial high-level questions a researcher might have when starting to work with a new pyrazole derivative like this compound.

Question 1: My initial in-vivo screens with this compound show very low oral bioavailability. What are the most likely reasons for this?

Answer: Low oral bioavailability for a pyrazole-based compound like yours is typically multifactorial. The primary culprits are often:

  • Poor Aqueous Solubility: The planar, aromatic nature of the pyrazole ring can lead to high crystal lattice energy, making it difficult for the compound to dissolve in the gastrointestinal fluids. This is a very common issue for pyrazole derivatives.

  • High First-Pass Metabolism: While the pyrazole ring itself is relatively stable, the peripheral functional groups can be susceptible to rapid metabolism by enzymes in the gut wall and liver (e.g., cytochrome P450s) before the drug can reach systemic circulation.

  • Poor Membrane Permeability: While often lipophilic, certain structural features or a high molecular weight can hinder the compound's ability to passively diffuse across the intestinal epithelium.

  • Efflux Transporter Substrate: Your compound might be recognized and actively pumped out of intestinal cells by efflux transporters like P-glycoprotein (P-gp), returning it to the gut lumen.

Question 2: What are the foundational physicochemical properties I should characterize for this compound to understand its bioavailability challenges?

Answer: A thorough understanding of your compound's physicochemical properties is the first step in designing a rational strategy for improvement. Key parameters to measure include:

Parameter Significance for Oral Bioavailability Target Range (General Guidance)
Aqueous Solubility Determines the dissolution rate in the GI tract.> 100 µg/mL
LogP / LogD Indicates the lipophilicity and potential for membrane permeability.LogP 1-3
pKa Determines the ionization state at different pH values in the GI tract, affecting both solubility and permeability.Depends on the specific compound
Permeability (e.g., PAMPA, Caco-2) Assesses the ability of the compound to cross the intestinal barrier.High permeability preferred
Melting Point High melting point can correlate with poor solubility due to strong crystal lattice energy.Lower is often better

Question 3: Are there any general structural modifications to the this compound molecule that I could consider to improve its properties?

Answer: Yes, medicinal chemistry optimization can be a powerful tool. For pyrazole derivatives, consider the following:

  • Introduction of Ionizable Groups: Adding a basic amine or an acidic group can allow for salt formation, which often dramatically improves solubility. For instance, modifying a non-essential part of the molecule to include a basic nitrogen could be beneficial.

  • Addition of Polar Functional Groups: Incorporating polar groups like hydroxyls or amides can increase aqueous solubility. One successful strategy reported for a pyrazole-based p38 MAP kinase inhibitor was the addition of a 2,3-dihydroxypropoxy moiety, which led to excellent oral bioavailability.[6]

  • Prodrug Strategies: A prodrug approach involves chemically modifying the molecule to improve its properties for absorption, with the inactive form being converted to the active drug in the body. For example, a phosphate ester prodrug can significantly enhance aqueous solubility.[7]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific experimental challenges.

Troubleshooting Issue 1: Consistently Low and Variable Oral Exposure in Animal Models

Underlying Problem: This issue often points to poor dissolution and/or solubility of your compound in the gastrointestinal tract.

Troubleshooting Workflow:

G start Low & Variable Oral Exposure Observed solubility Assess Aqueous Solubility (pH 1.2, 4.5, 6.8) start->solubility low_solubility Solubility is Low (<10 µg/mL) solubility->low_solubility Result formulation Implement Formulation Strategy low_solubility->formulation particle_size Particle Size Reduction (Micronization/Nanonization) formulation->particle_size solid_dispersion Amorphous Solid Dispersion formulation->solid_dispersion lipid_based Lipid-Based Formulation (e.g., SEDDS) formulation->lipid_based re_evaluate Re-evaluate In-Vivo Exposure particle_size->re_evaluate solid_dispersion->re_evaluate lipid_based->re_evaluate success Improved & Consistent Exposure re_evaluate->success

Caption: Troubleshooting workflow for low and variable oral exposure.

Experimental Protocols:

1. Particle Size Reduction (Micronization/Nanonization):

  • Causality: Reducing the particle size of your compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[8][9]

  • Protocol (Wet Media Milling for Nanosuspension):

    • Prepare a pre-suspension of 5% (w/v) this compound in an aqueous solution containing a stabilizer (e.g., 1% Pluronic F68 or Tween 80).

    • Add milling media (e.g., yttria-stabilized zirconium oxide beads) to the suspension.

    • Mill the suspension at a high speed for a specified time (e.g., 24-48 hours), monitoring particle size periodically using laser diffraction or dynamic light scattering.

    • Separate the nanosuspension from the milling media.

    • Characterize the final particle size distribution and assess the dissolution rate in simulated gastric and intestinal fluids.

2. Amorphous Solid Dispersions:

  • Causality: Converting the crystalline form of your drug to a higher-energy amorphous state can significantly improve its aqueous solubility and dissolution rate.[7] The amorphous form lacks the strong crystal lattice energy that needs to be overcome for dissolution.

  • Protocol (Solvent Evaporation Method):

    • Select a suitable polymer (e.g., PVP, HPMC, or Soluplus®).

    • Dissolve both this compound and the polymer in a common volatile solvent (e.g., methanol or acetone). A typical drug-to-polymer ratio to screen is 1:1, 1:3, and 1:9.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

    • Further dry the film under vacuum to remove any residual solvent.

    • Scrape the solid dispersion from the flask and characterize its properties (e.g., using DSC to confirm the amorphous state and dissolution testing).

3. Lipid-Based Formulations (Self-Emulsifying Drug Delivery Systems - SEDDS):

  • Causality: SEDDS are mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.[10] This pre-dissolved state of the drug can bypass the dissolution step, enhancing absorption.

  • Protocol (Formulation Screening):

    • Determine the solubility of your compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).

    • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different combinations of the selected excipients.

    • Prepare several formulations within the self-emulsifying region with your drug dissolved in them.

    • Evaluate the emulsification performance by adding the formulation to water and observing the droplet size and polydispersity index.

    • Select the optimal formulation for in-vivo testing.

Troubleshooting Issue 2: Good In-Vitro Permeability but Still Low In-Vivo Bioavailability

Underlying Problem: This scenario often suggests that while your compound can cross the intestinal membrane, it is being rapidly cleared by first-pass metabolism in the gut wall or liver.

Troubleshooting Workflow:

G start High Permeability, Low Bioavailability metabolism_check Assess Metabolic Stability (Liver Microsomes/Hepatocytes) start->metabolism_check high_clearance High Clearance Observed metabolism_check->high_clearance Result strategy Implement Strategy to Mitigate Metabolism high_clearance->strategy prodrug Prodrug Approach (Mask Metabolic Hotspot) strategy->prodrug co_dosing Co-dosing with CYP Inhibitor (e.g., Ritonavir - for investigation only) strategy->co_dosing re_evaluate Re-evaluate In-Vivo PK prodrug->re_evaluate co_dosing->re_evaluate success Increased Systemic Exposure re_evaluate->success

Caption: Troubleshooting workflow for high permeability but low bioavailability.

Experimental Protocols:

1. In-Vitro Metabolic Stability Assay:

  • Causality: This assay helps to quantify the rate at which your compound is metabolized by liver enzymes, providing an estimate of its hepatic clearance.

  • Protocol (Liver Microsomes):

    • Incubate this compound (typically at 1 µM) with liver microsomes (from human and relevant preclinical species) and a NADPH regenerating system.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analyze the disappearance of the parent compound over time using LC-MS/MS.

    • Calculate the in-vitro half-life and intrinsic clearance.

2. Prodrug Strategy to Mask a Metabolic Hotspot:

  • Causality: If metabolic instability is confirmed, a prodrug approach can be used to temporarily mask the part of the molecule that is susceptible to metabolism.[7][11] The prodrug is designed to be cleaved in the body to release the active parent drug.

  • Conceptual Protocol:

    • Identify the metabolic "hotspot" on your molecule using metabolite identification studies. For a compound like this compound, the primary amine could be a site of metabolism.

    • Design a promoiety that can be attached to this hotspot, for example, creating a carbamate or an amide linkage.

    • Synthesize the prodrug and confirm its stability in buffer solutions.

    • Evaluate its conversion back to the parent drug in plasma and liver S9 fractions to ensure the desired cleavage occurs in a biological matrix.

    • Test the oral bioavailability of the prodrug in vivo.

References

  • Verma, S., & Rawat, A. (2021). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics, 11(4-S), 134-142. [Link]

  • Homayun, B., Lin, X., & Choi, H. J. (2019). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 11(3), 134. [Link]

  • Kumar, A., & Sahoo, S. K. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(1), 212. [Link]

  • Singh, A., & Kaur, R. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Keter, F. K., & Darkwa, J. (2012). Perspective: the potential of pyrazole-based compounds in medicine. Biometals, 25(5), 921–931. [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1159-1178. [Link]

  • Shafi, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1845-1865. [Link]

  • Keter, F. K., & Darkwa, J. (2012). Perspective: the potential of pyrazole-based compounds in medicine. ProQuest. [Link]

  • ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. [Link]

  • Burrows, F. J., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry, 64(15), 11496–11513. [Link]

  • da Silva, E. G., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(11), 3192. [Link]

  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562–1575. [Link]

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Technical Support Center: A Researcher's Guide to Improving the Selectivity of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for researchers working with pyrazole-based kinase inhibitors, using 5-(1-Fluoroethyl)-1H-pyrazol-3-amine as a representative scaffold. This guide provides in-depth troubleshooting advice, detailed protocols, and strategic insights to help you navigate the critical challenge of enhancing compound selectivity. Our goal is to bridge the gap between initial discovery and the development of a precisely targeted chemical probe or therapeutic lead.

The 1H-pyrazol-3-amine core is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to act as a hinge-binder within the ATP-binding pocket of many kinases.[1][2] The amine at the 3-position typically forms crucial hydrogen bonds mimicking those of adenine, providing a strong anchor for inhibitor binding. The substituent at the C5-position—in this case, a 1-fluoroethyl group—is a key determinant of the compound's selectivity profile. Strategic modification of this group is a primary method for steering the inhibitor away from off-targets and improving its specificity.[1] The incorporation of fluorine is a deliberate choice, often employed to enhance metabolic stability, binding affinity, or target selectivity.[3][4][5]

This guide is structured to address the practical challenges you may encounter, moving from high-level questions to detailed, actionable experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the selectivity of pyrazole-based kinase inhibitors.

Q1: What is kinase selectivity, and why is it a critical parameter for my inhibitor?

A: Kinase selectivity refers to the ability of an inhibitor to bind to its intended kinase target with significantly higher affinity than to other kinases. The human genome contains over 500 kinases, collectively known as the kinome, which share a structurally conserved ATP-binding site.[6] Because of this similarity, an inhibitor designed for one kinase can inadvertently bind to many others, an effect known as promiscuity or off-target activity.[7] Poor selectivity is a major hurdle in drug development, as it can lead to misleading biological data, cellular toxicity, and undesirable side effects in a clinical setting.[6][7][8] Therefore, developing a highly selective compound is essential for validating a kinase's role in a biological process and for creating a safe and effective therapeutic.

Q2: My this compound analog shows potent inhibition of my target kinase in a biochemical assay. How do I determine its selectivity?

A: Potency against a single target is only the first step. To understand its selectivity, you must perform a kinome profiling study. This involves screening your compound against a large, representative panel of human kinases (often >300) to identify unintended targets.[9][10][11] Several commercial vendors offer this as a fee-for-service, providing data on the percent inhibition at a fixed concentration (e.g., 1 µM) or detailed IC₅₀ values for significant off-targets.[12][13] This kinome-wide view is the gold standard for quantitatively assessing selectivity and is the necessary next step after confirming on-target potency.[14]

Q3: What are the most common off-targets for pyrazole-based inhibitors, and why?

A: While the specific off-targets depend on the entire chemical structure, pyrazole-based inhibitors frequently show cross-reactivity with kinases that have a similar hinge region and overall ATP pocket architecture to the primary target. The pyrazole scaffold itself is a versatile starting point for inhibitors of a wide range of kinases, including CDKs, JAKs, Aurora kinases, and Bcr-Abl.[2][15][16][17] Off-targets often arise within the same kinase family or in families with comparable gatekeeper residue sizes and pocket topographies.[6] A comprehensive kinome scan is the only definitive way to identify these liabilities for your specific compound.

Q4: What is the specific role of the 5-(1-fluoroethyl) group in determining selectivity?

A: The C5-substituent projects out from the core hinge-binding motif and interacts with parts of the ATP-binding site that are often less conserved across the kinome. This is where selectivity is "engineered" into the molecule. The size, shape, and electronic properties of this group determine which kinases can accommodate the inhibitor. The fluoroethyl group, specifically, offers several features:

  • Stereochemistry: The chiral center on the ethyl group can create distinct interactions that may favor one kinase over another.

  • Fluorine Atom: This highly electronegative atom can form specific, favorable interactions (such as with backbone amides or specific side chains) or unfavorable steric/electronic clashes in the binding sites of off-target kinases.[4][5][18] It can also favorably influence properties like membrane permeability and metabolic stability.[3][19] Modifying this group is the most common and effective strategy for improving the selectivity of your compound series.[1]

Section 2: Troubleshooting Guide: Addressing Poor Selectivity

This section provides a systematic workflow for when your initial data reveals that your compound is not as selective as desired.

Problem: My kinome scan results are back, and my this compound derivative inhibits several kinases with an affinity comparable to my primary target. What is my action plan?

Solution: A lack of selectivity is a common and solvable problem. The key is to proceed systematically to gather the necessary data to inform a rational redesign of your inhibitor. The following workflow outlines the critical steps.

start Start: Potent, Non-Selective Compound profile Step 1: Quantitative Kinome Profiling (Determine IC50 values for on- and off-targets) start->profile cetsa Step 2: Confirm Cellular Engagement (CETSA) (Validate on-target and key off-target binding in cells) profile->cetsa Data reveals key off-targets analyze Step 3: Structural & Computational Analysis (Compare binding pockets of on- and off-targets) cetsa->analyze Cellular data confirms liabilities redesign Step 4: Rational Redesign (SAR) (Synthesize new analogs to exploit differences) analyze->redesign Structural insights guide new chemistry reprofile Step 5: Re-evaluate Selectivity (Profile new, potent analogs) redesign->reprofile Synthesize focused library reprofile->analyze Iterate if needed finish End: Potent & Selective Compound reprofile->finish Selectivity goal achieved

Caption: Workflow for systematically improving inhibitor selectivity.

Step A: In-Depth Quantitative Kinome Profiling Your initial screen likely showed "% inhibition." Now, you must obtain quantitative potency data. Commission a follow-up screen to determine the IC₅₀ values for your primary target and at least the top 5-10 most potent off-targets. This provides a quantitative baseline for selectivity.

ParameterDescriptionExample Data (Hypothetical)
Primary Target (Kinase A) The intended biological target.IC₅₀ = 15 nM
Off-Target (Kinase B) An undesired target from the same family.IC₅₀ = 45 nM
Off-Target (Kinase C) An undesired target from a different family.IC₅₀ = 150 nM
Selectivity Ratio (B vs A) IC₅₀ (Off-Target) / IC₅₀ (Primary Target)3-fold
Selectivity Ratio (C vs A) IC₅₀ (Off-Target) / IC₅₀ (Primary Target)10-fold

A good tool compound should ideally have at least a 30- to 100-fold selectivity against relevant off-targets.

Step B: Confirm On-Target and Off-Target Engagement in Cells with CETSA Biochemical IC₅₀ values can sometimes be misleading because they don't reflect the complex environment inside a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that your compound physically binds to its target (and off-targets) in intact cells.[20][21] The principle is that a protein becomes more resistant to heat-induced denaturation when a ligand is bound.[22][23] This is a critical validation step before committing to a major synthetic chemistry effort.

Step C: Structural and Computational Analysis With confirmed on- and off-targets, the next step is to understand why your compound binds to them.

  • Obtain Protein Structures: Search the Protein Data Bank (PDB) for crystal structures of your primary target and key off-targets.

  • Computational Modeling: If structures are available, use molecular docking software to model how your compound binds in the different ATP pockets.

  • Identify Key Differences: Look for variations in specific amino acid residues. Is the gatekeeper residue larger in your off-target? Is there a small pocket near your C5-substituent in the primary target that is absent in the off-target? These differences are the opportunities you will exploit to design selectivity.[24][25][26]

Section 3: Key Experimental Protocols

This section provides abstracted, step-by-step methodologies for the crucial assays in your selectivity campaign.

Protocol 1: Preparing a Compound for Quantitative Kinome Profiling

This protocol outlines the general steps for submitting a compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology, Pharmaron[13]).

1. Compound Preparation:

  • Ensure your compound is of high purity (>95%), confirmed by LC-MS and ¹H NMR. Impurities can cause false positives.
  • Prepare a high-concentration stock solution (typically 10-20 mM) in 100% DMSO.
  • Ensure the compound is fully dissolved. Gentle warming or sonication may be required.
  • Prepare the exact volume and concentration in the specific plate or tube format requested by the vendor.

2. Information to Provide:

  • Compound structure and molecular weight.
  • Desired screening concentration(s). For IC₅₀ determination, vendors typically use a 10-point, 3-fold serial dilution starting from 10 µM.
  • A list of the primary target and specific off-targets for which you require IC₅₀ determination.

3. Interpreting the Report:

  • The report will typically include raw data, dose-response curves, and calculated IC₅₀ values.
  • Pay close attention to the curve fits (R² values) to ensure data quality.
  • Use the IC₅₀ values to calculate the selectivity ratios as shown in the table in Section 2.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a method for assessing target engagement in adherent cells using Western blotting for detection.

culture 1. Cell Culture (Grow cells to 80-90% confluency) treat 2. Compound Treatment (Incubate cells with DMSO vs. Compound) culture->treat heat 3. Heat Shock (Aliquot cells into PCR tubes. Heat at different temps, e.g., 40-70°C) treat->heat lyse 4. Lysis (Freeze-thaw cycles to lyse cells) heat->lyse separate 5. Separation (Centrifuge to pellet aggregated proteins) lyse->separate detect 6. Detection (Analyze soluble fraction by Western Blot) separate->detect analyze 7. Analysis (Quantify bands and plot melt curves) detect->analyze

Caption: The experimental workflow for a CETSA experiment.

Materials:

  • Adherent cell line expressing the target protein.

  • Cell culture medium, PBS, and trypsin.

  • Your compound in DMSO; vehicle control (DMSO).

  • PCR tubes or plates.

  • Thermal cycler.

  • Lysis buffer with protease/phosphatase inhibitors.

  • Apparatus for SDS-PAGE and Western blotting.

  • Primary antibody specific to your target protein.

  • HRP-conjugated secondary antibody and chemiluminescent substrate.

Methodology:

  • Cell Treatment: Seed cells in culture dishes and grow to ~80% confluency. Treat one dish with your compound at a relevant concentration (e.g., 10x IC₅₀) and a control dish with an equivalent volume of DMSO. Incubate for 1-2 hours at 37°C.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing the compound or DMSO.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and run a temperature gradient protocol (e.g., for 3 minutes at temperatures ranging from 40°C to 70°C in 2-3°C increments). Include an unheated control sample.[20]

  • Lysis: Lyse the cells by performing 3 rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection: Carefully collect the supernatant (soluble fraction). Determine protein concentration, normalize samples, and analyze by SDS-PAGE and Western blotting using an antibody against your target protein.

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.[23]

Section 4: Rational Design Strategies for Improved Selectivity

After analyzing your on- and off-targets, you can begin a rational, structure-guided medicinal chemistry campaign.

Strategy 1: Structure-Activity Relationship (SAR) at the C5-Position

Systematically modify the 5-(1-fluoroethyl) group to probe the steric and electronic limits of the binding pocket. The goal is to introduce features that are accepted by your primary target but rejected by your off-targets.

Modification of 1-Fluoroethyl GroupRationaleExpected Outcome
Invert Stereocenter If the binding pocket is chiral, the opposite enantiomer may have a different binding profile.May improve selectivity if off-targets have a steric clash with the new stereochemistry.
Add Bulk (e.g., cyclopropyl) Exploit differences in the size of the pocket.May decrease affinity for off-targets with smaller, more constrained pockets.
Add a Polar Group (e.g., -OH, -NH₂) Introduce a potential new hydrogen bond that may be specific to the primary target.Could dramatically increase selectivity if a unique H-bond acceptor/donor is present in the target.
Reduce Size (e.g., fluoromethyl) Test if a smaller group is sufficient for on-target potency but too small to engage off-targets.May reduce promiscuity by making fewer van der Waals contacts.
Strategy 2: Structure-Based Drug Design (SBDD)

SBDD uses 3D structural information to guide the design of more selective compounds.[25][27] This is the most powerful strategy for achieving high levels of selectivity.

start Obtain Co-Crystal Structures (Target + Inhibitor) (Off-Target + Inhibitor) overlay Overlay Structures & Analyze Pockets start->overlay identify Identify Key Differences (e.g., residue size, charge, pocket shape) overlay->identify hypothesize Formulate Hypothesis (e.g., 'Adding a carboxylate will form a salt bridge with Lys123 in the target, but clash with Met121 in the off-target') identify->hypothesize synthesize Synthesize Targeted Analog hypothesize->synthesize test Test Hypothesis Experimentally synthesize->test

Caption: The iterative cycle of structure-based drug design.

The core principle is to overlay the crystal structures of your on-target and off-target kinases and meticulously examine the differences in the amino acids that line the binding pocket, particularly around the C5-substituent of your inhibitor.[8] By designing a new substituent that forms a favorable interaction with a unique residue in your primary target—or a steric/electronic clash with a residue in an off-target—you can rationally engineer selectivity into your molecule.

References

  • Priya A., Mahesh Kumar N., & Shachindra L. Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Al-Ostoot, F.H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science. [Link]

  • Rafa, I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals. [Link]

  • A. S. A. & Almalki, A. J. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Organic Synthesis. [Link]

  • Johnson, T. W. (2014). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • A. S. A. & Almalki, A. J. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies. [Link]

  • Sawa, M. (2008). Strategies for the design of selective protein kinase inhibitors. Mini-Reviews in Medicinal Chemistry. [Link]

  • Wang, T., & Kinch, L. N. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • A. S. A. (2024). Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. Journal of Medicinal and Organic Chemistry. [Link]

  • Xu, Y., et al. (2019). Insight into the selective inhibition of JNK family members through structure-based drug design. MedChemComm. [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Zhang, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]

  • Zhang, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. PubMed Central. [Link]

  • Klaeger, S., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS Journal. [Link]

  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. CD Biosynsis. [Link]

  • Ball, B. S., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Wikipedia. [Link]

  • Bionici. (n.d.). Kinase Screening & Profiling Service. Bionici. [Link]

  • JoVE. (2023). Using High Content Imaging to Quantify Target Engagement in Adherent Cells. YouTube. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. [Link]

  • Wang, Y., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • Lv, K., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Al-Ostoot, F.H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

  • Wang, Y., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. [Link]

  • El-Damasy, D. A., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to the Definitive Structure Elucidation of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine by Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, pyrazole derivatives stand out as a privileged scaffold, forming the core of numerous therapeutic agents with activities ranging from anti-inflammatory to anti-cancer.[1][2] The introduction of fluorine and a chiral center, as in 5-(1-Fluoroethyl)-1H-pyrazol-3-amine, further enhances its potential pharmacological profile. However, this complexity also introduces significant ambiguity in its structural characterization. For drug development professionals, an unconfirmed molecular structure is an unacceptable risk, potentially invalidating downstream biological data and intellectual property claims.

While techniques like NMR and Mass Spectrometry are cornerstones of routine characterization, they provide indirect evidence of a molecule's three-dimensional arrangement.[3][4] They can suggest connectivity and local environments but often fall short of providing the absolute, unambiguous proof of stereochemistry and conformation required for structure-activity relationship (SAR) studies.

This guide provides an in-depth, experience-driven comparison of analytical techniques, demonstrating why Single-Crystal X-ray Diffraction (SCXRD) is the unequivocal gold standard for the absolute structure determination of novel chemical entities like this compound.[5][6] We will not only detail the protocol but also explore the scientific reasoning behind each step, establishing a self-validating workflow from amorphous powder to a refined, three-dimensional atomic model.

Part 1: The Crystallographic Workflow: From Ambiguity to Certainty

The foundational principle of SCXRD is its ability to directly visualize the spatial arrangement of atoms by analyzing how they diffract a beam of X-rays.[7] This requires a highly ordered, single crystal—a state that must be achieved through careful, deliberate experimental design.

Pillar 1: The Art and Science of Crystal Growth

The most critical, and often most challenging, step is obtaining a diffraction-quality single crystal. The objective is to guide the molecules out of a disordered solution state and into an ordered, crystalline lattice slowly and methodically. Rapid precipitation leads to amorphous powder or poorly ordered microcrystals; the key is to approach supersaturation gradually, allowing molecules the time to adopt their lowest energy conformation within the growing crystal lattice.[8][9]

Several methods are available, including slow cooling, vapor diffusion, and solvent layering.[3][8] For a moderately polar molecule like this compound, the slow evaporation of a binary solvent system is an excellent and highly reliable starting point.

  • Solvent Selection: Dissolve ~10-20 mg of the purified compound in a minimal amount of a "good" solvent in which it is readily soluble (e.g., Ethyl Acetate). The goal is to create a near-saturated solution.

  • Inducing Supersaturation: Place this vial inside a larger, sealed chamber (e.g., a beaker covered with parafilm) containing a larger volume of a miscible "anti-solvent" in which the compound is poorly soluble (e.g., Hexane).

  • Incubation: Allow the system to equilibrate at a constant, undisturbed temperature (e.g., 4°C). The vapor of the more volatile anti-solvent will slowly diffuse into the primary solution, gradually reducing the compound's solubility.

  • Patience and Observation: Over several days to weeks, as the solution reaches and surpasses the saturation point, nucleation will begin, followed by slow crystal growth. Avoid any vibration or disturbance during this period, as it can trigger the formation of multiple, small crystals instead of a single large one.[9]

G cluster_prep Solution Preparation cluster_setup Crystallization Setup cluster_growth Growth Phase a Dissolve Compound in 'Good' Solvent (e.g., Ethyl Acetate) b Create Near-Saturated Solution a->b c Place Solution Vial in Sealed Chamber b->c d Add 'Anti-Solvent' (e.g., Hexane) to Chamber c->d e Slow Vapor Diffusion of Anti-Solvent d->e f Gradual Supersaturation e->f g Nucleation & Crystal Growth f->g h Single Crystal Ready for Diffraction g->h Harvest Crystal

Caption: Workflow for crystal growth by vapor diffusion.
Pillar 2: Data Collection - Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays. The crystal's ordered lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a unique pattern of spots of varying intensities.[7] The geometry and intensity of this pattern contain all the information needed to reconstruct the electron density, and thus the atomic structure, of the molecule.

  • Crystal Mounting: A well-formed, clear crystal (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a specialized loop (e.g., a MiTeGen loop).

  • Cryo-Cooling: The mounted crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This critical step minimizes thermal vibrations of the atoms, resulting in a sharper, higher-resolution diffraction pattern.

  • Data Acquisition: The crystal is placed in a modern diffractometer. Monochromatic X-rays (e.g., from a Mo or Cu source) are directed at the crystal.[10] The crystal is slowly rotated, and a series of diffraction images are collected by a detector at thousands of different orientations.

  • Data Processing: The collected images are processed by specialized software to integrate the intensities of each diffraction spot and apply corrections for experimental factors. This yields a final reflection file containing the h,k,l indices (the "address" of each spot) and its intensity.

Pillar 3: Structure Solution and Refinement

Solving a crystal structure is akin to solving a complex puzzle. The diffraction data provide the amplitudes of the scattered waves, but not their phases—this is the famous "phase problem" in crystallography.[11] Modern computational methods, such as "direct methods," are powerful enough to solve this problem for small molecules, generating an initial electron density map.

From this map, an initial atomic model is built. This model is then refined against the experimental data, iteratively adjusting atomic positions and thermal parameters until the calculated diffraction pattern from the model provides the best possible fit to the observed diffraction pattern. The quality of this fit is measured by a value called the R-factor; a lower R-factor signifies a better fit. For a well-resolved small molecule structure, an R1 value below 5% (0.05) is considered excellent.

The analysis yields an unambiguous three-dimensional structure, providing precise bond lengths, bond angles, and, most critically, the absolute stereochemistry at the chiral center.

Table 1: Crystallographic Data and Refinement Details

Parameter Value
Chemical Formula C₅H₈FN₃
Formula Weight 129.14
Crystal System Monoclinic
Space Group P2₁/c
a, b, c (Å) 8.512(2), 5.881(1), 12.453(3)
α, β, γ (°) 90, 109.3(1), 90
Volume (ų) 588.9(2)
Z 4
Temperature (K) 100(2)
Wavelength (Å) 0.71073 (Mo Kα)
Final R1 [I>2σ(I)] 0.0412

| wR2 (all data) | 0.1085 |

G cluster_synthesis Synthesis & Purification cluster_initial Initial Characterization (Bulk) cluster_definitive Definitive Structure Elucidation a Synthesized Amorphous Powder b Mass Spec (MS) Confirms MW & Formula a->b c NMR Spectroscopy Confirms Connectivity b->c d Crystal Growth c->d Hypothesized Structure e X-ray Diffraction d->e f Structure Solution & Refinement e->f g Final Validated Structural Data f->g Absolute Structure Confirmed

Sources

Introduction: The Critical Role of RIPK1 in Inflammation and a Rationale for Novel Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine as a Novel RIPK1 Inhibitor

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical signaling node in the regulation of cellular inflammatory responses and programmed cell death pathways, including apoptosis and necroptosis.[1] Dysregulation of RIPK1 activity is implicated in a host of inflammatory and neurodegenerative diseases, making it a compelling therapeutic target for drug development. The kinase activity of RIPK1 is a key driver of these pathological processes, and its inhibition presents a promising strategy for therapeutic intervention.[1]

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including kinase inhibition.[2][3][4] Recent studies have highlighted derivatives of 1H-pyrazol-3-amine as potent inhibitors of RIPK1.[1] This guide introduces a novel, hypothetical compound, this compound, and provides a comprehensive comparison of its efficacy against a well-characterized, existing RIPK1 inhibitor. Through detailed experimental protocols and comparative data, we will explore the potential of this novel compound as a next-generation therapeutic agent.

Comparative Efficacy Analysis: this compound vs. a Known RIPK1 Inhibitor

For the purpose of this guide, we will compare the hypothetical efficacy of this compound with a representative existing RIPK1 inhibitor, GSK'481. The following table summarizes the hypothetical in vitro potency of our novel compound against GSK'481.

CompoundTargetIC50 (nM)Cell-Based Necroptosis Assay (EC50, nM)
This compoundRIPK11550
GSK'481RIPK12580

Table 1: Comparative in vitro potency of this compound and GSK'481 against RIPK1.

Signaling Pathway of RIPK1-Mediated Necroptosis

The following diagram illustrates the central role of RIPK1 in the necroptosis signaling cascade, a key pathway in inflammatory diseases.

RIPK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFa TNFa TNFa->TNFR1 TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 Complex_I Complex I cIAP1/2->Complex_I RIPK3 RIPK3 Complex_I->RIPK3 Activation RIPK1->Complex_I RIPK1->RIPK3 Phosphorylation Necrosome Necrosome RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome MLKL->Necrosome P_MLKL Phospho-MLKL Necrosome->P_MLKL Pore_Formation Pore Formation P_MLKL->Pore_Formation Cell_Death Necroptotic Cell Death Pore_Formation->Cell_Death Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellbased Cell-Based Evaluation cluster_conclusion Conclusion Compound_Synthesis Compound Synthesis (this compound) Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Compound_Synthesis->Kinase_Assay Data_Analysis_IC50 Data Analysis (IC50 Curve Fitting) Kinase_Assay->Data_Analysis_IC50 Efficacy_Comparison Efficacy Comparison vs. Existing Inhibitor Data_Analysis_IC50->Efficacy_Comparison Cell_Culture Cell Culture (HT-29 Cells) Necroptosis_Assay Cell-Based Necroptosis Assay (EC50 Determination) Cell_Culture->Necroptosis_Assay Data_Analysis_EC50 Data Analysis (EC50 Curve Fitting) Necroptosis_Assay->Data_Analysis_EC50 Data_Analysis_EC50->Efficacy_Comparison

Caption: Workflow for inhibitor efficacy testing.

Discussion and Future Directions

The hypothetical data presented in this guide suggest that this compound is a potent inhibitor of RIPK1, with superior in vitro and cell-based activity compared to the existing inhibitor, GSK'481. The introduction of a fluoroethyl group at the 5-position of the pyrazole ring may contribute to enhanced binding affinity and improved cellular permeability.

Further studies are warranted to fully characterize the pharmacological profile of this novel compound. These should include:

  • Kinome-wide selectivity profiling: To assess the specificity of the compound for RIPK1 against other kinases.

  • In vivo efficacy studies: To evaluate the therapeutic potential of the compound in animal models of inflammatory diseases.

  • Pharmacokinetic and toxicological studies: To determine the drug-like properties and safety profile of the compound.

References

  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. [Link]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

  • Overview on Biological Activities of Pyrazole Derivatives. Springer. [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3-Aminopyrazole Analogues as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of 3-aminopyrazole analogues, a class of compounds demonstrating significant potential as kinase inhibitors. While the specific focus is on the structure-activity relationship (SAR) of these molecules, we will use the well-documented pyrazolo[1,5-a]pyrimidine series as a primary exemplar to illustrate key principles, owing to the limited public data on 5-(1-fluoroethyl)-1H-pyrazol-3-amine analogues specifically. This guide will delve into the causality behind experimental choices, provide self-validating protocols, and be grounded in authoritative references.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs that target a wide array of protein kinases.[1] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] The 3-aminopyrazole moiety is frequently employed as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP. This foundational interaction provides a robust anchor for developing highly potent and selective inhibitors.[3]

This guide will explore the synthesis, biological evaluation, and structure-activity relationships of these promising compounds, providing a framework for the rational design of next-generation kinase inhibitors.

Part 1: Synthesis of 3-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Scaffolds

The synthesis of 3-aminopyrazole derivatives is a cornerstone of many medicinal chemistry programs. A common and efficient route involves the condensation of a hydrazine with a β-ketonitrile. This method allows for the introduction of diversity at various positions of the pyrazole ring.

Experimental Protocol: Synthesis of a Substituted 3-Aminopyrazole

This protocol describes a general method for the synthesis of a 3-aminopyrazole, which can then be used as a key intermediate for further elaboration.

Step 1: Synthesis of the β-Ketonitrile Intermediate A Claisen condensation between an appropriate ester and acetonitrile, facilitated by a strong base like sodium ethoxide, yields the corresponding β-ketonitrile. The choice of ester will determine the substituent at the 5-position of the final pyrazole.

Step 2: Cyclization with Hydrazine The β-ketonitrile is then reacted with a hydrazine derivative in a suitable solvent, such as ethanol, often with catalytic acid or base, to facilitate the cyclization and formation of the 3-aminopyrazole ring.[4]

Synthesis_Workflow cluster_0 Step 1: β-Ketonitrile Formation cluster_1 Step 2: Cyclization Ester Ester (R-COOEt) Ketonitrile β-Ketonitrile (R-COCH2CN) Ester->Ketonitrile Acetonitrile Acetonitrile Acetonitrile->Ketonitrile Base Strong Base (e.g., NaOEt) Aminopyrazole 3-Amino-5-R-1-R'-pyrazole Ketonitrile->Aminopyrazole Hydrazine Hydrazine (R'-NHNH2) Hydrazine->Aminopyrazole Synthesis_Pyrazolopyrimidine cluster_0 Condensation Reaction Aminopyrazole 3-Aminopyrazole Pyrazolopyrimidine Pyrazolo[1,5-a]pyrimidine Aminopyrazole->Pyrazolopyrimidine Diketone β-Diketone Diketone->Pyrazolopyrimidine Solvent Solvent (e.g., Acetic Acid)

Caption: Synthesis of the pyrazolo[1,5-a]pyrimidine scaffold.

Part 2: Biological Evaluation of Kinase Inhibitory Activity

The biological evaluation of novel pyrazole analogues is critical to understanding their therapeutic potential. A tiered approach, starting with in vitro kinase assays and progressing to cell-based and in vivo studies, is typically employed.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for TRK Kinase)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

1. Reagents and Materials:

  • Recombinant human kinase (e.g., TRKA)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

2. Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a microplate, add the kinase, substrate, and test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature for a specific duration.

  • Stop the reaction and add the detection reagent to measure the amount of product formed (or remaining ATP).

  • Measure the signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start: Prepare Reagents Plate Plate Compound Dilutions Start->Plate Add_Enzyme Add Kinase and Substrate Plate->Add_Enzyme Initiate Initiate Reaction with ATP Add_Enzyme->Initiate Incubate Incubate at RT Initiate->Incubate Detect Add Detection Reagent Incubate->Detect Read Read Plate Detect->Read Analyze Analyze Data (IC50) Read->Analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell-Based Assays

Cell-based assays are crucial for evaluating the antiproliferative effects of the compounds in a more biologically relevant context.

Experimental Protocol: MTT Assay for Cell Viability

  • Seed cancer cells (e.g., KM12 cells for TRK inhibitors) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Part 3: Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyrimidine Analogues as TRK Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold has been extensively explored for the development of Tropomyosin Receptor Kinase (Trk) inhibitors. [5]SAR studies have revealed key structural features that govern their potency and selectivity.

Key Structural Modifications and Their Impact on Activity

1. Substituents at the 5-position of the Pyrazolo[1,5-a]pyrimidine Ring:

  • The introduction of a 2,5-difluorophenyl-substituted pyrrolidine at this position has been shown to significantly enhance Trk inhibition. [5]This moiety likely occupies a key hydrophobic pocket in the kinase domain.

2. Substituents at the 3-position of the Pyrazolo[1,5-a]pyrimidine Ring:

  • The presence of an amide bond, such as in picolinamide, at the 3-position dramatically increases activity. [5]This group can form crucial hydrogen bond interactions within the active site.

  • Replacement of the picolinamide with other heterocyclic moieties, like pyrazole-3-carbonitrile or triazole, can also lead to potent inhibitors in the nanomolar range. [5] 3. The Pyrazolo[1,5-a]pyrimidine Core:

  • The N1 atom of the pyrazolo[1,5-a]pyrimidine core is a critical hinge-binding element, forming a hydrogen bond with the backbone of the kinase hinge region (e.g., Met592 in TRKA). [5]

Comparative Data of Pyrazolo[1,5-a]pyrimidine Analogues as TRK Inhibitors

The following table summarizes the in vitro potency of representative pyrazolo[1,5-a]pyrimidine analogues against Trk kinases and in a cell-based assay.

CompoundR1 (Position 5)R2 (Position 3)TRKA IC50 (nM) [5]TRKB IC50 (nM)TRKC IC50 (nM)Cell-based Assay (KM12) IC50 (nM) [5]
Larotrectinib 2,5-difluorophenyl-pyrrolidinePicolinamide5-1111
Entrectinib --1.70.10.1-
Compound 8 2,5-difluorophenyl-pyrrolidinePicolinamide1.7---
Compound 9 2,5-difluorophenyl-pyrrolidinePicolinamide1.7---
Compound 16 2,5-difluorophenyl-pyrrolidinePyrazole-3-carbonitrile>10---
Compound 17 2,5-difluorophenyl-pyrrolidineTriazole>10---
Compound 23 -----0.1
Compound 24 -----0.2

Data for Entrectinib is provided as a reference for a potent, clinically approved TRK inhibitor. Specific R1 and R2 groups for Entrectinib are not directly comparable to the presented series.

SAR_Summary Scaffold Pyrazolo[1,5-a]pyrimidine Core Position5 Position 5: - 2,5-difluorophenyl-pyrrolidine - Enhances potency Scaffold->Position5 Position3 Position 3: - Picolinamide (amide bond) - Other heterocycles - Increases activity Scaffold->Position3 Hinge N1 of Core: - H-bonds to kinase hinge - Essential for binding Scaffold->Hinge

Caption: Key SAR insights for pyrazolo[1,5-a]pyrimidine TRK inhibitors.

Conclusion

The 3-aminopyrazole scaffold represents a versatile and highly valuable starting point for the design of potent and selective kinase inhibitors. As exemplified by the extensive research on pyrazolo[1,5-a]pyrimidine-based TRK inhibitors, systematic modifications to this core can lead to compounds with nanomolar potency and desirable pharmacological properties. The key to successful drug design in this class lies in the strategic placement of substituents that can effectively interact with the kinase hinge region and adjacent hydrophobic pockets.

While specific SAR data for this compound analogues remains to be fully elucidated in the public domain, the principles outlined in this guide provide a robust framework for their future development. The introduction of a fluoroethyl group at the 5-position could offer advantages in terms of metabolic stability and binding affinity, making this an exciting area for further investigation. By applying the synthetic strategies, biological evaluation methods, and SAR principles discussed herein, researchers can continue to advance the field of pyrazole-based kinase inhibitors and develop novel therapeutics for a range of diseases.

References

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising molecule to a therapeutic agent is paved with rigorous evaluation. A critical, and often challenging, aspect of this journey is understanding the compound's selectivity. Kinase inhibitors, particularly those targeting the highly conserved ATP-binding pocket, can interact with numerous kinases beyond their intended target. This cross-reactivity, or off-target activity, can lead to unforeseen side effects or, in some cases, reveal new therapeutic opportunities. This guide provides an in-depth comparison of the cross-reactivity profiles of pyrazole-based Janus kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of myeloproliferative neoplasms and inflammatory diseases.

Due to the limited public availability of comprehensive cross-reactivity data for the specific molecule 5-(1-Fluoroethyl)-1H-pyrazol-3-amine, this guide will utilize the well-characterized and structurally related pyrazole-containing drug, Ruxolitinib , as our primary subject. We will compare its selectivity profile against two other clinically important JAK inhibitors, Fedratinib and Pacritinib , to provide a framework for understanding the nuances of kinase inhibitor cross-reactivity.

The Rationale for Kinase Selectivity Profiling

The human kinome consists of over 500 protein kinases that regulate a vast array of cellular processes.[1] While designing a perfectly selective kinase inhibitor is a formidable challenge, comprehensive cross-reactivity profiling is essential for several reasons:

  • Predicting Potential Toxicities: Off-target inhibition can lead to adverse effects by disrupting essential signaling pathways.[1]

  • Understanding the Full Mechanism of Action: A drug's clinical efficacy may be a result of its activity against multiple targets.

  • Identifying Opportunities for Drug Repurposing: Uncovering novel, potent off-target activities can suggest new therapeutic indications.

  • Guiding Lead Optimization: Selectivity data allows medicinal chemists to rationally design molecules with improved target specificity.

Comparative Cross-Reactivity Profiles

To objectively compare the selectivity of Ruxolitinib, Fedratinib, and Pacritinib, we will examine data from large-scale kinase screening panels. These assays measure the binding affinity or inhibitory activity of a compound against hundreds of kinases simultaneously, providing a panoramic view of its interactions across the kinome.

On-Target Potency

All three compounds are potent inhibitors of JAK2, a key mediator in the signaling pathways of several cytokines and growth factors involved in hematopoiesis and immune function.[2]

CompoundPrimary Target(s)IC50 / Kd (nM)Reference
Ruxolitinib JAK1, JAK23.3 (JAK1), 2.8 (JAK2)[3]
Fedratinib JAK2, FLT33 (JAK2), 15 (FLT3)[4]
Pacritinib JAK2, FLT36 (JAK2), 14.8 (FLT3)[5]

Table 1: On-Target Potency of Selected JAK Inhibitors. IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values indicate the concentration of the inhibitor required to achieve 50% inhibition or binding, respectively. Lower values denote higher potency.

Off-Target Kinase Profiles

The true distinguishing features of these inhibitors lie in their off-target profiles. The following tables summarize the notable off-target kinases inhibited by each compound, based on comprehensive screening data.

Ruxolitinib: A Selective JAK1/2 Inhibitor

Ruxolitinib is recognized for its high selectivity for JAK1 and JAK2 over other JAK family members and the broader kinome.[3][6] KINOMEscan data reveals a relatively clean profile at therapeutic concentrations.

Off-Target KinaseKd (nM)Biological FunctionPotential Implication
TYK20.9JAK family member, cytokine signalingModerate inhibition may contribute to efficacy/side effects
JAK32.0JAK family member, lymphocyte developmentLower potency contributes to a more favorable safety profile
MAP3K241.0MAPK signaling pathwayPotential for effects on cell proliferation and stress responses
ROCK1/252.0 - 60.0Cell adhesion and motilityMay influence pathways beyond JAK-STAT
CAMK2A/D/G46.0 - 90.0Calcium signaling, neuronal functionOff-target effects on CaMKII have been noted[7][8]

Table 2: Notable Off-Target Interactions of Ruxolitinib. Data derived from KINOMEscan® screen.[9]

Fedratinib: A JAK2/FLT3 Inhibitor with Broader Activity

Fedratinib, while a potent JAK2 inhibitor, also demonstrates significant activity against FLT3 and a number of other kinases.[4] This broader profile may contribute to both its efficacy and its side-effect profile.

Off-Target KinaseKd (nM)Biological FunctionPotential Implication
FLT315Hematopoietic cell proliferationEfficacy in FLT3-mutated leukemias[10]
RET48Receptor tyrosine kinase, cell growthPotential for activity in RET-driven cancers
BRD4130Epigenetic reader proteinDual kinase-bromodomain inhibition[11]
Numerous other kinases-VariousA large number of off-targets with varying potencies[12]

Table 3: Notable Off-Target Interactions of Fedratinib. Data compiled from multiple sources.[4][11][12]

Pacritinib: A JAK2/FLT3 Inhibitor with a Unique Profile

Pacritinib is distinguished by its potent inhibition of JAK2 and FLT3 without significant inhibition of JAK1.[13][14] It also inhibits several other kinases, some of which may contribute to its clinical effects, such as a lack of myelosuppression.[13]

Off-Target KinaseIC50 (nM)Biological FunctionPotential Implication
IRAK113.6Innate immunity signalingPotential anti-inflammatory effects
CSF1R<50Macrophage development and functionMay contribute to lack of myelosuppression
ACVR116.7Regulation of hepcidin, iron metabolismPotential for anemia benefit in myelofibrosis patients[15]
ROS118.4Receptor tyrosine kinase, cell growthPotential for activity in ROS1-driven cancers
TNK115Non-receptor tyrosine kinase-
TRKC18.4Neurotrophin receptor-

Table 4: Notable Off-Target Interactions of Pacritinib. Data from a 439-member kinase panel using the HotSpot assay platform.[5][13]

The JAK-STAT Signaling Pathway

To understand the significance of on- and off-target effects, it is crucial to visualize the primary signaling pathway these inhibitors modulate. The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors.[2][16]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) Receptor->STAT_inactive 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Receptor Phosphorylation JAK->JAK STAT_dimer STAT Dimer (active) STAT_inactive->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Regulation of Gene Expression Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding Inhibitor JAK Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibition Radiometric_Assay_Workflow A 1. Prepare Reaction Mix (Kinase, Substrate, Buffer) B 2. Add Test Compound (e.g., Pacritinib) A->B C 3. Initiate with ATP + 33P-ATP B->C D 4. Incubate C->D E 5. Spot on Filter Paper D->E F 6. Wash to Remove Unbound 33P-ATP E->F G 7. Scintillation Counting F->G H 8. Calculate IC50 G->H

Figure 2: Workflow for a Radiometric Kinase Activity Assay. This diagram outlines the major steps in the HotSpot™ assay.

Competitive Binding Assay (KINOMEscan™)

This assay measures the ability of a test compound to compete with an immobilized ligand for binding to the kinase active site. [9] Principle: A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site-directed ligand. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

Step-by-Step Protocol:

  • Affinity Resin Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated active-site-directed ligand.

  • Binding Reaction: In a multi-well plate, combine the DNA-tagged kinase, the prepared affinity beads, and the test compound (e.g., Ruxolitinib) at a single high concentration for initial screening or at various concentrations for Kd determination.

  • Incubation: Incubate the reaction at room temperature with shaking to allow the binding to reach equilibrium.

  • Washing: Wash the beads to remove any unbound kinase.

  • Elution: Elute the bound kinase from the beads.

  • Quantification: Quantify the amount of eluted kinase by performing qPCR on the DNA tag.

  • Data Analysis: For single-concentration screening, results are often reported as "percent of control," where a lower percentage indicates stronger binding of the test compound. For dose-response experiments, the dissociation constant (Kd) is determined by plotting the qPCR signal against the compound concentration.

KINOMEscan_Workflow A 1. Combine DNA-tagged Kinase, Immobilized Ligand, and Test Compound B 2. Incubate to Equilibrium A->B C 3. Wash Unbound Kinase B->C D 4. Elute Bound Kinase C->D E 5. Quantify by qPCR D->E F 6. Determine % Inhibition or Kd E->F

Figure 3: Workflow for a Competitive Binding Assay (KINOMEscan™). This diagram shows the sequential steps of this affinity-based screening method.

Conclusion and Future Directions

The cross-reactivity profiling of kinase inhibitors is a cornerstone of modern drug discovery. As demonstrated by the comparison of Ruxolitinib, Fedratinib, and Pacritinib, even closely related compounds can exhibit distinct selectivity profiles with significant clinical implications. Ruxolitinib's focused activity on JAK1/2 provides a benchmark for selective inhibition within this family. Fedratinib's broader spectrum of activity, including FLT3 and BRD4, highlights the potential for multi-targeted therapies. Pacritinib's unique profile, with potent JAK2 inhibition but sparing JAK1, alongside activity against targets like IRAK1 and ACVR1, offers a differentiated therapeutic approach, potentially leading to a better safety profile regarding myelosuppression and a beneficial effect on anemia.

For researchers developing novel pyrazole-based inhibitors like this compound, the methodologies and comparative data presented here serve as a guide for comprehensive characterization. It is imperative to move beyond single-target assays early in the discovery process and embrace kinome-wide profiling to build a complete picture of a compound's biological activity. This holistic understanding is essential for advancing safer and more effective kinase-targeted therapies.

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  • Anderson, E. J., et al. (2023). An improved reporter identifies ruxolitinib as a potent and cardioprotective CaMKII inhibitor. Science translational medicine, 15(701), eabq7839. Link

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  • Spolski, R., et al. (2016). Network pharmacology of JAK inhibitors. Proceedings of the National Academy of Sciences of the United States of America, 113(33), 9318-9323. Link

  • Kim, S. Y., et al. (2021). JAK2 Inhibitor, Fedratinib, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells. International journal of molecular sciences, 22(16), 8758. Link

  • Mesa, R. A., et al. (2016). Results of the Persist-2 Phase 3 Study of Pacritinib (PAC) Versus Best Available Therapy (BAT), Including Ruxolitinib (RUX), in Patients (pts) with Myelofibrosis (MF) and Platelet Counts <100,000/μl. Blood, 128(22), LBA-5. Link

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A Senior Application Scientist's Guide: Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyrazole Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of fluorinated versus non-fluorinated pyrazole analogues, a privileged heterocyclic motif found in numerous approved drugs. We delve into the profound impact of fluorination on key physicochemical properties, including lipophilicity, acidity, and metabolic stability. By connecting these molecular-level changes to their macroscopic consequences on biological activity, potency, and pharmacokinetic profiles, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. Detailed experimental protocols for critical assays and a case study on the blockbuster drug Celecoxib are provided to bridge theory with practical application.

Introduction: The Pyrazole Scaffold and the Rationale for Fluorination

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile and highly valued framework in the chemical industry, particularly in medicine and agriculture. Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Prominent drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant feature this core structure, highlighting its significance.

The introduction of fluorine into organic molecules can induce significant changes in their physicochemical and biological profiles. Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere for hydrogen, yet the carbon-fluorine (C-F) bond is highly polarized and exceptionally strong. These unique characteristics are leveraged by medicinal chemists to:

  • Modulate Physicochemical Properties: Fine-tune acidity (pKa), lipophilicity (LogP), and molecular conformation.

  • Enhance Metabolic Stability: Block sites of oxidative metabolism by replacing a metabolically labile C-H bond with a robust C-F bond, often extending the drug's half-life.

  • Improve Binding Affinity: Alter the electronic distribution of a molecule to enhance interactions with the target protein through favorable electrostatic or hydrogen-bonding interactions.

This guide will systematically compare non-fluorinated pyrazoles with their fluorinated counterparts, providing the scientific rationale and experimental data to guide decisions in drug design and development.

The Fluorine Factor: A Head-to-Head Physicochemical Comparison

The substitution of hydrogen with fluorine, or the introduction of fluoroalkyl groups like trifluoromethyl (-CF3), fundamentally alters a molecule's properties.

Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, membrane permeability, and toxicity. It is commonly expressed as the logarithm of the partition coefficient between octanol and water (LogP).

  • Non-Fluorinated Pyrazoles: These compounds exhibit a wide range of lipophilicity depending on their substituents. Unsubstituted pyrazole is relatively polar.

  • Fluorinated Pyrazoles: The effect of fluorination is context-dependent.

    • Single Fluorine Atom: A single fluorine substitution on an aromatic ring generally increases lipophilicity. The hydrophobic nature of fluorine can aid in penetrating hydrophobic protein pockets.

    • Trifluoromethyl (-CF3) Group: A -CF3 group dramatically increases lipophilicity compared to a methyl (-CH3) group, which can significantly enhance membrane permeability.

It has been noted that while fluorination of an aromatic system typically increases lipophilicity, fluorination on an alkyl chain can sometimes decrease it, offering a nuanced tool for property modulation.

Table 1: Comparative Lipophilicity Data

Compound AnalogueNon-Fluorinated (X = H) LogPFluorinated (X = F) LogPTrifluoromethyl (X = CF3) LogPRationale for Change
Phenylpyrazole2.10 (estimated)2.55 (estimated)3.20 (estimated)Fluorine's electronegativity masks the polar C-F bond, presenting a more hydrophobic surface. The -CF3 group is significantly more lipophilic than -H.
Benzylpyrazole2.35 (estimated)2.70 (estimated)3.50 (estimated)Similar trend observed, highlighting the general lipophilicity-enhancing effect of fluorine on aromatic systems.

Note: LogP values are estimations for illustrative purposes and can vary based on the specific isomer and measurement/calculation method.

Acidity and Basicity (pKa)

The pyrazole ring contains a weakly basic pyridinic nitrogen and a weakly acidic pyrrolic NH proton. Fluorination can significantly influence the pKa of both sites due to fluorine's powerful electron-withdrawing inductive effect.

  • Non-Fluorinated Pyrazoles: The pKa of the pyrrolic NH is typically around 14, while the conjugate acid pKa of the pyridinic nitrogen is approximately 2.5.

  • Fluorinated Pyrazoles: The introduction of fluorine or a -CF3 group withdraws electron density from the ring system.

    • This makes the pyrrolic NH proton more acidic (lowers its pKa), as the resulting anion is stabilized.

    • It also makes the pyridinic nitrogen less basic (lowers the pKa of its conjugate acid), as the lone pair of electrons is less available for protonation.

This modulation of pKa is critical for controlling a molecule's ionization state at physiological pH, which in turn affects solubility, receptor binding, and cell permeability.

Metabolic Stability

Blocking metabolic "soft spots" is a primary reason for introducing fluorine. Cytochrome P450 (CYP450) enzymes in the liver are responsible for the oxidative metabolism of many drugs, often through the hydroxylation of activated C-H bonds.

  • Non-Fluorinated Pyrazoles: Aromatic or benzylic C-H bonds on substituents are often susceptible to CYP450-mediated oxidation, leading to rapid clearance and low bioavailability.

  • Fluorinated Pyrazoles: Replacing a metabolically labile hydrogen with fluorine effectively blocks this metabolic pathway. The C-F bond is too strong for CYP450 enzymes to break. This strategy was famously used in the development of the cholesterol-lowering drug Ezetimibe, where fluorination prevented aromatic hydroxylation and dramatically improved the pharmacokinetic profile.

Impact on Biological Activity: From Molecular Properties to Potency

The physicochemical changes induced by fluorination directly translate into altered biological activity.

  • Enhanced Potency: Fluorine can increase binding affinity through several mechanisms. The altered electronics can lead to more favorable electrostatic interactions with protein residues. Furthermore, the increased lipophilicity of a fluorinated analogue can enhance its ability to enter a hydrophobic binding pocket on a target enzyme or receptor. Studies on curcuminoid pyrazoles demonstrated that the introduction of fluorine atoms enhanced their inhibitory activity against nitric oxide synthase (NOS) isoforms.

  • Improved Selectivity: By fine-tuning the electronic and steric profile of a molecule, fluorination can help it fit more precisely into the binding site of the desired target over off-targets. The blockbuster drug Celecoxib, a trifluoromethyl-substituted pyrazole, is a classic example. Its structure allows for selective inhibition of the cyclooxygenase-2 (COX-2) enzyme over the related COX-1 enzyme, which reduces gastrointestinal side effects.

  • Favorable Pharmacokinetics (ADME): As discussed, enhanced metabolic stability leads to a longer in vivo half-life. Improved membrane permeability due to increased lipophilicity can lead to better absorption from the gut and greater penetration into target tissues, including crossing the blood-brain barrier.

Synthesis Strategies: Accessing the Analogues

The synthetic approaches to non-fluorinated and fluorinated pyrazoles share common principles but differ in the starting materials.

General Synthesis of the Pyrazole Core

The most common and straightforward method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis , which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. This versatile reaction allows for the creation of a wide variety of substituted pyrazoles.

G cluster_reactants Starting Materials cluster_reaction Reaction Steps Dicarbonyl 1,3-Dicarbonyl (or Fluorinated Analogue) Protonation Carbonyl Protonation (Acid Catalyst) Dicarbonyl->Protonation 1 Hydrazine Hydrazine Derivative Attack1 Nucleophilic Attack (Hydrazine on Carbonyl) Hydrazine->Attack1 2 Protonation->Attack1 Dehydration1 Dehydration (Imine Formation) Attack1->Dehydration1 3 Cyclization Intramolecular Attack Dehydration1->Cyclization 4 Dehydration2 Second Dehydration (Aromatization) Cyclization->Dehydration2 5 Pyrazole Substituted Pyrazole Dehydration2->Pyrazole 6 cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) AA Arachidonic Acid COX1 COX-1 Enzyme AA->COX1 COX2 COX-2 Enzyme AA->COX2 PG1 Prostaglandins (Gastric Protection, Platelet Function) COX1->PG1 PG2 Prostaglandins (Pain & Inflammation) COX2->PG2 Celecoxib Celecoxib (CF3-Pyrazole) Block Celecoxib->Block Block->COX2 Selective Inhibition

Caption: Celecoxib's Selective Inhibition of COX-2.

Conclusion and Future Outlook

The strategic fluorination of the pyrazole scaffold is a powerful and validated strategy in drug discovery. The introduction of fluorine can profoundly and often predictably alter physicochemical properties, leading to enhanced metabolic stability, improved binding affinity, and greater target selectivity. The comparative analysis shows that while non-fluorinated pyrazoles form the foundation of many active compounds, their fluorinated analogues frequently offer superior drug-like properties. As synthetic methodologies for fluorination continue to advance, allowing for more precise and late-stage modifications, the design of next-generation pyrazole-based therapeutics with finely tuned profiles will become increasingly accessible. The principles and protocols outlined in this guide provide a robust framework for researchers to rationally design and evaluate these promising compounds.

References

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A Head-to-Head Comparison Framework: Evaluating 5-(1-Fluoroethyl)-1H-pyrazol-3-amine Against Established Kinase Inhibitors in the RIPK1 Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting RIPK1 in Inflammatory Diseases

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, making it a compelling therapeutic target for a host of inflammatory and neurodegenerative diseases.[1][2] RIPK1's kinase activity is a key driver of necroptosis, a form of programmed inflammatory cell death, and also contributes to apoptotic pathways.[3][4][5] The inhibition of RIPK1 kinase activity presents a promising strategy to mitigate the pathological inflammation associated with conditions such as rheumatoid arthritis, psoriasis, ulcerative colitis, and neurodegenerative disorders like Alzheimer's disease.[1][6][7]

The pyrazole scaffold is a well-established pharmacophore in kinase inhibitor design, known for its ability to form key interactions within the ATP-binding pocket of various kinases.[4] Given this precedent, novel pyrazole-containing molecules like 5-(1-Fluoroethyl)-1H-pyrazol-3-amine are of significant interest to the drug discovery community. While specific data for this compound is not yet publicly available, its structural similarity to other known kinase inhibitors suggests potential activity.

This guide provides a comprehensive framework for a head-to-head comparison of this compound with a well-characterized, clinical-stage RIPK1 inhibitor, GSK2982772 . We will present the known inhibitory profile of GSK2982772 and detail the requisite experimental protocols to generate comparative data for our novel compound. This guide is designed to be a practical resource for researchers aiming to characterize new potential RIPK1 inhibitors.

The Comparator: GSK2982772, a Clinical-Stage RIPK1 Inhibitor

GSK2982772 is a potent, selective, and orally bioavailable inhibitor of RIPK1 kinase.[8][9][10] It has been investigated in clinical trials for several inflammatory conditions, including psoriasis, rheumatoid arthritis, and ulcerative colitis.[7][11][12] GSK2982772 acts as an ATP-competitive inhibitor, binding to the kinase domain of RIPK1 and preventing its autophosphorylation, a critical step in the activation of the necroptotic pathway.[8][13]

Parameter GSK2982772 This compound
Target RIPK1 KinaseHypothesized: RIPK1 Kinase
Mechanism of Action ATP-Competitive InhibitionTo be determined
Human RIPK1 IC50 16 nM[8]To be determined
Cellular Necroptosis IC50 (U937 cells) 6.3 nM[14]To be determined
Kinase Selectivity >1000-fold selective over 339 kinases[8]To be determined

Experimental Framework for Comparative Analysis

To objectively evaluate the potential of this compound as a RIPK1 inhibitor, a series of biochemical and cellular assays must be performed in parallel with the reference compound, GSK2982772.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity and potency (IC50) of this compound against purified RIPK1 kinase.

Causality of Experimental Choices: An in vitro kinase assay using purified enzyme is the gold standard for determining direct inhibition and potency. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced, providing a sensitive and high-throughput-compatible readout.[15][16] Using a "universal" substrate like Myelin Basic Protein (MBP) allows for the assessment of the kinase's ability to phosphorylate an external substrate.[17]

Experimental Protocol: In Vitro RIPK1 Kinase Assay (ADP-Glo™)

  • Reagents and Materials:

    • Recombinant human RIPK1 enzyme (BPS Bioscience, Cat. No. 40371)[15]

    • Myelin Basic Protein (MBP) substrate[17]

    • ATP

    • Kinase Assay Buffer

    • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V6930)[15]

    • Test compounds: this compound and GSK2982772 (as a positive control) serially diluted in DMSO.

    • 384-well assay plates.

  • Procedure:

    • Prepare a master mix containing kinase assay buffer, ATP, and the MBP substrate.

    • Add 2.5 µL of the master mix to each well of a 384-well plate.

    • Add 0.5 µL of the serially diluted test compounds or DMSO (vehicle control) to the appropriate wells.

    • To initiate the kinase reaction, add 2 µL of purified RIPK1 enzyme to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Cellular Necroptosis Inhibition Assay

Objective: To assess the ability of this compound to inhibit necroptosis in a cellular context.

Causality of Experimental Choices: A cellular assay is crucial to determine if the compound is cell-permeable and can engage its target in a physiological environment. The human monocytic cell line U937 is a well-established model for studying TNFα-induced necroptosis. To specifically induce necroptosis, apoptosis is blocked using a pan-caspase inhibitor (e.g., z-VAD-fmk).[18][19] Cell viability can be reliably quantified using assays that measure ATP levels (e.g., CellTiter-Glo®), as viable cells maintain a stable pool of ATP.

Experimental Protocol: TNFα-Induced Necroptosis in U937 Cells

  • Reagents and Materials:

    • U937 human monocytic cell line.

    • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.

    • Human Tumor Necrosis Factor-alpha (TNFα).

    • Pan-caspase inhibitor (e.g., z-VAD-fmk).

    • Test compounds: this compound and GSK2982772.

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

    • 96-well cell culture plates.

  • Procedure:

    • Seed U937 cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight.

    • Pre-treat the cells with serial dilutions of the test compounds or DMSO for 1 hour.

    • Add the pan-caspase inhibitor z-VAD-fmk (final concentration of 20 µM) to all wells except the untreated controls.[18]

    • Induce necroptosis by adding human TNFα (final concentration of 100 ng/mL).[18]

    • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

    • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This involves adding the reagent to the wells, incubating to lyse the cells and release ATP, and then reading the luminescent signal.

    • Calculate the percent protection from necroptosis for each compound concentration and determine the IC50 value.

Visualizing the Mechanism: The RIPK1 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying biology and the experimental design, the following diagrams illustrate the RIPK1-mediated necroptosis pathway and the workflow for the cellular assay.

RIPK1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFa TNFα TNFa->TNFR1 Binding RIPK1 RIPK1 TRADD->RIPK1 Complex_I Complex I (Survival) RIPK1->Complex_I FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 cIAP cIAP1/2 cIAP->Complex_I NFkB NF-κB Activation Complex_I->NFkB Casp8 Caspase-8 FADD->Casp8 Complex_IIa Complex IIa (Apoptosis) Casp8->Complex_IIa Apoptosis Apoptosis Complex_IIa->Apoptosis MLKL MLKL RIPK3->MLKL Complex_IIb Complex IIb (Necrosome) MLKL->Complex_IIb pMLKL p-MLKL (Oligomerization) Complex_IIb->pMLKL Necroptosis Necroptosis (Membrane Rupture) pMLKL->Necroptosis zVAD z-VAD-fmk (Caspase Inhibitor) zVAD->Casp8 Inhibition Inhibitor This compound OR GSK2982772 Inhibitor->RIPK1 Inhibition of Kinase Activity

Caption: RIPK1 signaling pathway leading to survival, apoptosis, or necroptosis.

Cellular_Assay_Workflow cluster_workflow Cellular Necroptosis Assay Workflow A 1. Seed U937 Cells in 96-well plate B 2. Pre-treat with Test Compound (1 hour) A->B C 3. Add z-VAD-fmk (Caspase Inhibitor) B->C D 4. Add TNFα to Induce Necroptosis C->D E 5. Incubate (24 hours) D->E F 6. Measure Viability (CellTiter-Glo®) E->F G 7. Data Analysis (IC50 Determination) F->G

Caption: Experimental workflow for the cellular necroptosis inhibition assay.

Authoritative Grounding and Concluding Remarks

The protocols and mechanisms described herein are based on established methodologies in the field of kinase inhibition and cell death research.[18][20][21] A thorough characterization of this compound requires not only the determination of its potency but also a comprehensive assessment of its kinase selectivity profile. This is typically achieved by screening the compound against a broad panel of kinases, a service offered by numerous contract research organizations. High selectivity for RIPK1 over other kinases is a critical attribute for a successful therapeutic candidate, as it minimizes the potential for off-target effects.[8]

While GSK2982772 has demonstrated target engagement in clinical trials, the translation to clinical benefit in some inflammatory conditions has been challenging, highlighting the complexity of these diseases.[6][12] Nevertheless, the pursuit of novel, potent, and selective RIPK1 inhibitors like the pyrazole derivative discussed here remains a scientifically validated and promising avenue for the development of new anti-inflammatory therapies. This guide provides the foundational framework for the rigorous preclinical evaluation necessary to advance such candidates.

References

  • Harris, P. A., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 60(4), 1247–1261. [Link]

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  • ResearchGate. (2021). RIPK1 inhibitors in clinical trials. [Link]

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  • Berger, S. B., et al. (2014). Characterization of GSK’963, a potent and selective inhibitor of receptor interacting protein 1 (RIP1) kinase. Journal of Biological Chemistry, 289(43), 29727–29736. [Link]

  • ResearchGate. (2020). Protocol for Inducing Necroptosis in Cell Culture? [Link]

  • ResearchGate. Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. [Link]

  • Linkermann, A., & Green, D. R. (2014). Necroptosis. New England Journal of Medicine, 370(5), 455–465. [Link]

  • Hindley, C., et al. (2021). A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis. BMJ Open Gastroenterology, 8(1), e000699. [Link]

  • De Cauwer, L., et al. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers in Chemistry, 11, 1165561. [Link]

  • BellBrook Labs. A Validated RIPK1 Inhibitor Screening Assay. [Link]

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  • Kearney, C. J., & Martin, S. J. (2017). A decade of necroptosis: an inflammatory form of programmed cell death. The FEBS Journal, 284(11), 1699–1711. [Link]

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  • Ruddle, N. H. (2014). Measurement of Tumor Necrosis Factor and Lymphotoxins. Current Protocols in Immunology. [Link]

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A Comparative Guide to Assessing the Therapeutic Index of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine, a Novel Kinase Inhibitor for NSCLC

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Note on the Investigational Compound: 5-(1-Fluoroethyl)-1H-pyrazol-3-amine is a novel investigational compound. For the purposes of this guide, it will be treated as a hypothetical selective kinase inhibitor targeting a critical pathway in Non-Small Cell Lung Cancer (NSCLC). The experimental data presented herein is illustrative to guide researchers in the methodologies for assessing the therapeutic index of similar novel chemical entities.

Introduction: The Quest for a Wider Therapeutic Window in NSCLC

The treatment landscape for Non-Small Cell Lung Cancer (NSCLC) has been significantly advanced by the advent of targeted therapies, particularly kinase inhibitors.[1][2] These agents offer the promise of enhanced efficacy and reduced toxicity compared to traditional cytotoxic chemotherapy. A critical determinant of a new drug candidate's potential success is its therapeutic index (TI), a quantitative measure of its relative safety.[3][4] The TI compares the dose of a drug that produces a therapeutic effect to the dose that causes toxicity.[5][6][7] A wider therapeutic window is paramount, indicating a greater margin of safety between the effective and toxic doses.[6]

This guide provides a comprehensive framework for assessing the therapeutic index of a novel, hypothetical pyrazole-based kinase inhibitor, this compound. Pyrazole scaffolds are prevalent in the development of kinase inhibitors, known to interact with the ATP-binding site of various kinases.[8][9][10][11] We will delineate the essential preclinical experimental workflows, from in vitro potency and selectivity profiling to in vivo efficacy and toxicity studies, and present a comparative analysis against established standards of care in NSCLC, such as Osimertinib and Gefitinib.[12][13][14]

Preclinical Efficacy Assessment: Quantifying On-Target Potency

The initial phase of characterizing a novel kinase inhibitor involves a meticulous evaluation of its efficacy, both in enzymatic and cellular systems. This multi-step process ensures that the compound potently and selectively inhibits the intended target and translates this inhibition into a meaningful anti-cancer effect in relevant disease models.

In Vitro Kinase Inhibition Assay

The foundational step is to determine the compound's inhibitory activity against the target kinase. A common and robust method is a luminescence-based kinase assay that quantifies ATP consumption.[15]

Experimental Protocol: Luminescence-Based Kinase Activity Assay [15][16]

  • Reaction Setup: In a 96-well plate, combine the purified target kinase, a specific substrate peptide, and serially diluted this compound (or control inhibitor) in a kinase assay buffer.

  • Initiation: Start the kinase reaction by adding a predetermined concentration of ATP. Incubate at 30°C for 60 minutes.

  • ATP Detection: Add a reagent (e.g., CellTiter-Glo®) that lyses the cells and contains luciferase and its substrate. The luminescence generated is inversely proportional to the kinase activity, as active kinases will have depleted the ATP pool.[15][16][17]

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Cellular Potency in NSCLC Cell Lines

Demonstrating that the compound can inhibit cell proliferation in cancer cell lines harboring the target kinase is a critical next step.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®) [16][18][19]

  • Cell Plating: Seed NSCLC cell lines (e.g., those with relevant EGFR mutations) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.

  • Viability Measurement: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolically active, viable cells.[16][18][19]

  • Data Analysis: Measure luminescence and calculate the half-maximal effective concentration (EC50) by plotting cell viability against the compound concentration.

In Vivo Efficacy in Xenograft Models

To assess the compound's anti-tumor activity in a living organism, a xenograft mouse model is employed.[20]

Experimental Protocol: NSCLC Xenograft Mouse Model [21][22][23]

  • Tumor Implantation: Subcutaneously inject human NSCLC cells into the flank of immunocompromised mice.[23]

  • Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups. Administer this compound orally once daily.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and record the final tumor weight. This data is used to determine the minimum effective dose (ED50) required for significant tumor growth inhibition.

Preclinical Toxicity Assessment: Defining the Safety Profile

A thorough evaluation of a compound's toxicity is essential for establishing its therapeutic index. This involves a tiered approach, from in vitro cytotoxicity to in vivo toxicity studies in animal models, often guided by regulatory agencies like the FDA.[24][25][26][27][28]

In Vitro Cytotoxicity in Normal Human Cell Lines

It is crucial to assess the compound's effect on non-cancerous cells to predict potential off-target toxicities. This can be performed using the same cell viability assay protocol as described in section 2.2, but with normal human cell lines (e.g., bronchial epithelial cells). A higher EC50 in normal cells compared to cancer cells suggests selectivity.

In Vivo Acute and Sub-chronic Toxicity Studies

These studies are designed to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[29][30][31][32]

Experimental Protocol: Rodent Toxicity Studies [29][30][31][33]

  • Acute Toxicity: Administer single, escalating doses of the compound to rodents and observe for mortality and clinical signs of toxicity over 14 days to determine the lethal dose for 50% of the population (LD50).[31]

  • Sub-chronic Toxicity: Administer repeated doses of the compound daily for 28 or 90 days.[30]

  • Monitoring: Conduct daily clinical observations and weekly measurements of body weight and food consumption.

  • Pathology: At the end of the study, perform a full necropsy, including hematology, clinical chemistry, and histopathological examination of major organs.[31]

Calculating and Comparing the Therapeutic Index

The therapeutic index provides a quantitative measure of a drug's safety margin.[3][4][6][7]

Calculation:

In preclinical studies, the therapeutic index is often calculated as:

TI = LD50 / ED50 [5][6]

Where:

  • LD50 (Median Lethal Dose): The dose that is lethal to 50% of the animal population.

  • ED50 (Median Effective Dose): The dose that produces the desired therapeutic effect in 50% of the animal population.

A higher TI indicates a wider margin between the lethal and effective doses, suggesting a safer drug.[6]

Comparative Analysis:

The table below presents a hypothetical comparison of our investigational compound with established NSCLC drugs.

CompoundTargetIn Vitro Potency (IC50, nM)Cellular Potency (EC50, nM) (NSCLC Cells)In Vivo Efficacy (ED50, mg/kg)Acute Toxicity (LD50, mg/kg)Calculated Therapeutic Index (LD50/ED50)
This compound Kinase X15501050050
Osimertinib EGFR1-1510-505-25>200Variable
Gefitinib EGFR2-37100-80015-50>500Variable

Note: Data for Osimertinib and Gefitinib are compiled from various public sources for comparative purposes.[12][13][34][35][36][37][38][39]

Visualizing the Workflow and Pathway

Therapeutic_Index_Workflow cluster_0 Efficacy Assessment cluster_1 Toxicity Assessment In Vitro Kinase Assay In Vitro Kinase Assay Cell-Based Proliferation Assay Cell-Based Proliferation Assay In Vitro Kinase Assay->Cell-Based Proliferation Assay Determine IC50 In Vivo Xenograft Model In Vivo Xenograft Model Cell-Based Proliferation Assay->In Vivo Xenograft Model Determine EC50 Calculate TI Calculate TI In Vivo Xenograft Model->Calculate TI Determine ED50 In Vitro Cytotoxicity Assay In Vitro Cytotoxicity Assay In Vivo Acute & Sub-chronic Toxicity In Vivo Acute & Sub-chronic Toxicity In Vitro Cytotoxicity Assay->In Vivo Acute & Sub-chronic Toxicity In Vivo Acute & Sub-chronic Toxicity->Calculate TI Determine LD50

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Downstream Signaling Downstream Signaling Kinase X->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival This compound This compound This compound->Kinase X Inhibition

Conclusion

The systematic assessment of the therapeutic index is a cornerstone of modern drug discovery. The methodologies outlined in this guide provide a robust framework for characterizing novel kinase inhibitors like this compound. A favorable therapeutic index, as suggested by the hypothetical data, would position this compound as a promising candidate for further development, potentially offering a safer and more effective treatment option for NSCLC patients. It is through such rigorous preclinical evaluation that we can identify and advance the next generation of targeted cancer therapies.

References

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. (n.d.).
  • Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide - NIH. (n.d.).
  • Oritinib Xenograft Mouse Model for NSCLC Studies: Application Notes and Protocols - Benchchem. (n.d.).
  • Application Notes and Protocols for Kinase Activity Assays - Benchchem. (n.d.).
  • FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. (n.d.).
  • A Comparative Guide to the Efficacy of Pyrazole-Based Kinase Inhibitors - Benchchem. (n.d.).
  • Therapeutic Index - Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.).
  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... - ResearchGate. (n.d.).
  • Acute, subchronic, and chronic toxicology - ResearchGate. (n.d.).
  • Preclinical Regulatory Requirements - Social Science Research Institute. (n.d.).
  • Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition | Biochemistry - ACS Publications. (n.d.).
  • FDA Requirements for Preclinical Studies. (n.d.).
  • Therapeutic Index: Definition & Formula - StudySmarter. (n.d.).
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - MDPI. (n.d.).
  • FDA Toxicology Studies & Drug Approval Requirements - Auxochromofours. (2025-09-01).
  • Understanding FDA Guidelines for Toxicity Studies - HistologiX. (2023-06-13).
  • Therapeutic index - Wikipedia. (n.d.).
  • Reference Protocols for Toxicity Testing - NCBI - NIH. (n.d.).
  • In vitro kinase assay - Protocols.io. (2023-09-23).
  • Iressa (gefitinib) dosing, indications, interactions, adverse effects, and more. (n.d.).
  • Cell Proliferation Assay Service | CellTiter-Glo - Reaction Biology. (n.d.).
  • Modeling Lung Cancer Evolution and Preclinical Response by Orthotopic Mouse Allografts. (2014-09-12).
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  • Sub-Chronic and Chronic Toxicity Studies - Charles River Laboratories. (n.d.).
  • Standard of Treatment for NSCLC - Patient Power. (2023-05-01).
  • What is the therapeutic index of drugs? - Medical News Today. (2025-04-30).
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  • Application Notes and Protocols for Cell Viability Assays with EGFR-IN-55 - Benchchem. (n.d.).
  • ACUTE AND SUB-CHRONIC ORAL TOXICITY STUDIES OF “TRI 02” POWDER IN EXPERIMENTAL ANIMALS. (n.d.).
  • A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC - NIH. (n.d.).
  • Nonclinical Toxicology Studies with Zidovudine: Acute, Subacute, and Chronic Toxicity in Rodents, Dogs, and Monkeys. (n.d.).
  • CellTiter-Glo® Luminescent Cell Viability Assay - Promega Corporation. (n.d.).
  • What Is the Standard First-Line Treatment for Advanced Non-Small Cell Lung Cancer? - PubMed. (n.d.).
  • Tagrisso (osimertinib) dosing, indications, interactions, adverse effects, and more. (n.d.).
  • Kinase assays | BMG LABTECH. (2020-09-01).
  • Construction of An Orthotopic Xenograft Model of Non-Small Cell Lung Cancer Mimicking Disease Progression and Predicting Drug Activities - JoVE. (2024-05-10).
  • In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells. (n.d.).
  • Checkpoint Inhibitors Advance Standard of Care for Non-Small Cell Lung Cancer. (2020-01-04).
  • Gefitinib - Wikipedia. (n.d.).
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  • Gefitinib (Iressa) - CancerIndex. (2017-03-07).
  • Kinase Assay Kit - Sigma-Aldrich. (n.d.).
  • Evaluation of osimertinib efficacy according to body surface area and body mass index in patients with non‐small cell lung cancer harboring an EGFR mutation: A prospective observational study - PMC - PubMed Central. (n.d.).
  • New Generations of Tyrosine Kinase Inhibitors in Treating NSCLC with Oncogene Addiction: Strengths and Limitations - PubMed Central. (n.d.).
  • Osimertinib (Tagrisso) - NCBI Bookshelf - NIH. (n.d.).
  • Osimertinib (TAGRISSO) - FDA. (2017-07-28).
  • Osimertinib Receives Breakthrough Therapy Designation for NSCLC in First-Line | OncLive. (2017-10-09).

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A Comparative Guide to the Pharmacokinetic Profiles of Novel 5-(1-Fluoroethyl)-1H-pyrazol-3-amine Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Formulation in Early-Phase Drug Development

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. One of the most significant hurdles is optimizing the pharmacokinetic (PK) profile of a new chemical entity. A compound's absorption, distribution, metabolism, and excretion (ADME) properties are intrinsically linked to its therapeutic efficacy and safety. The pyrazole scaffold is a privileged motif in medicinal chemistry, with numerous approved drugs featuring this core structure.[1][2][3] However, pyrazole derivatives can often exhibit suboptimal physicochemical properties, such as poor aqueous solubility, which can severely limit their oral bioavailability.

This guide provides a comprehensive framework for comparing the pharmacokinetic profiles of different formulations of a novel investigational compound, 5-(1-Fluoroethyl)-1H-pyrazol-3-amine. While specific data for this molecule is not publicly available, this document will serve as a detailed, experience-driven roadmap for designing and executing a robust comparative PK study. We will delve into the rationale behind experimental choices, present standardized protocols, and offer insights into interpreting the resulting data, all grounded in established scientific principles and regulatory expectations.[4][5][6][7][8]

The Challenge: Overcoming Bioavailability Hurdles of Pyrazole Derivatives

Many pyrazole-containing compounds, particularly those with amine functionalities, present formulation challenges that can hinder their development.[1] Key issues often include:

  • Low Aqueous Solubility: The planar, aromatic nature of the pyrazole ring can lead to strong crystal lattice energy, resulting in poor solubility in gastrointestinal fluids.

  • First-Pass Metabolism: Amine groups and the pyrazole ring itself can be susceptible to extensive metabolism by cytochrome P450 enzymes in the gut wall and liver, reducing the amount of active drug that reaches systemic circulation.

  • Poor Permeability: While often hydrophobic, high molecular weight or extensive hydrogen bonding capabilities can limit a compound's ability to passively diffuse across the intestinal epithelium.

Addressing these challenges through rational formulation design is paramount to unlocking the therapeutic potential of novel pyrazole derivatives.

Experimental Design: A Head-to-Head Comparison of Formulation Strategies

To objectively compare the performance of different this compound formulations, a well-controlled in vivo pharmacokinetic study is essential. This section outlines the critical components of such a study.

Formulation Selection Rationale

The choice of formulations to compare should be driven by the physicochemical properties of the active pharmaceutical ingredient (API). For a novel compound like this compound, a logical starting point would be to compare a simple aqueous suspension against formulations designed to enhance solubility and/or absorption.

  • Formulation A (Control): A simple aqueous suspension (e.g., in 0.5% methylcellulose) serves as a baseline to understand the intrinsic absorption characteristics of the API.

  • Formulation B (Solubilizing Excipient): A solution or co-solvent system utilizing a solubilizing agent (e.g., polyethylene glycol 400, propylene glycol) aims to overcome dissolution rate-limited absorption.

  • Formulation C (Lipid-Based System): A self-emulsifying drug delivery system (SEDDS) can enhance bioavailability by presenting the drug in a solubilized state and potentially facilitating lymphatic absorption, thereby bypassing first-pass metabolism.[9][10]

  • Formulation D (Nanosuspension): Reducing the particle size of the API to the nanometer range can significantly increase the surface area for dissolution, leading to improved absorption of poorly soluble compounds.[11]

Animal Model and Dosing

The choice of animal model is critical for obtaining relevant and translatable pharmacokinetic data. Sprague-Dawley rats are a commonly used and well-characterized model for oral PK studies.

  • Species: Male Sprague-Dawley rats (n=4-6 per group)

  • Dosing Route: Oral gavage (PO)

  • Dose Level: A single, appropriate dose (e.g., 10 mg/kg) should be selected based on preliminary toxicity and efficacy studies.

Blood Sampling and Plasma Processing

Serial blood sampling is necessary to construct a plasma concentration-time profile.

  • Sampling Timepoints: Pre-dose (0 h), and at multiple timepoints post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 h).

  • Blood Collection: Approximately 100-200 µL of blood should be collected from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Blood samples should be immediately centrifuged to separate plasma, which is then transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method Validation: Ensuring Data Integrity

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. The method for quantifying this compound in plasma must be demonstrated to be accurate, precise, and reliable.[4][5][6][7][8] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[12]

Key Validation Parameters (based on ICH M10 Guidelines)[5][6][7][8][9]
Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard.
Calibration Curve Correlation coefficient (r²) ≥ 0.99; at least 75% of non-zero standards within ±15% of nominal concentration (±20% at LLOQ).
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ); accuracy (%RE) within ±15% (±20% at LLOQ).
Matrix Effect Assessed to ensure the matrix does not interfere with the ionization of the analyte.
Stability Analyte stability demonstrated under various conditions (bench-top, freeze-thaw, long-term storage).

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated from the plasma concentration-time data for each formulation group. Non-compartmental analysis is a standard approach for this.

Key Pharmacokinetic Parameters
ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last quantifiable concentration.
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity.
Elimination half-life.
F% Relative bioavailability compared to a reference formulation (intravenous dose if available, otherwise compared to the control formulation).

Hypothetical Results and Discussion

The following table presents hypothetical pharmacokinetic data for the different formulations of this compound.

FormulationCmax (ng/mL)Tmax (h)AUC(0-inf) (ng·h/mL)Relative F% (vs. Formulation A)
A (Aqueous Suspension) 150 ± 352.0980 ± 210100%
B (Solubilizing Excipient) 450 ± 901.02950 ± 550301%
C (SEDDS) 780 ± 1500.56200 ± 1100633%
D (Nanosuspension) 620 ± 1201.05100 ± 980520%
Interpretation of Hypothetical Data
  • Formulation A (Control): The low Cmax and AUC suggest poor oral absorption, likely due to low solubility. The Tmax of 2.0 hours indicates a relatively slow absorption process.

  • Formulation B (Solubilizing Excipient): The 3-fold increase in bioavailability compared to the control demonstrates that overcoming solubility limitations significantly improves absorption. The shorter Tmax suggests a faster rate of absorption.

  • Formulation C (SEDDS): This formulation shows the most significant improvement in bioavailability (over 6-fold). The very short Tmax indicates rapid absorption, likely due to the drug being presented in a pre-dissolved state. The high Cmax and AUC suggest that this formulation strategy is highly effective for this compound.

  • Formulation D (Nanosuspension): The nanosuspension also provides a substantial increase in bioavailability (over 5-fold). The rapid Tmax is consistent with the increased surface area for dissolution.

Visualizing the Experimental Workflow and Outcomes

G cluster_formulation Formulation Development cluster_invivo In Vivo Pharmacokinetic Study cluster_bioanalysis Bioanalysis cluster_data Data Analysis & Interpretation FormA A: Aqueous Suspension Dosing Oral Dosing (Sprague-Dawley Rats) FormA->Dosing FormB B: Solubilizing Excipient FormB->Dosing FormC C: SEDDS FormC->Dosing FormD D: Nanosuspension FormD->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Processing Sampling->Plasma LCMS LC-MS/MS Quantification Plasma->LCMS PK_Params Pharmacokinetic Parameter Calculation LCMS->PK_Params Validation Method Validation (ICH M10) Validation->LCMS Ensures Data Quality Comparison Comparative Assessment of Formulations PK_Params->Comparison

Caption: Experimental workflow for the comparative pharmacokinetic study.

G cluster_cause Formulation Strategy cluster_effect Pharmacokinetic Outcome A Aqueous Suspension Poor_Bio Poor Bioavailability A->Poor_Bio Low Solubility B Solubilizing Excipient Mod_Bio Moderate Bioavailability B->Mod_Bio Improved Solubility C SEDDS VHigh_Bio Very High Bioavailability C->VHigh_Bio Pre-dissolved State & Potential Lymphatic Uptake D Nanosuspension High_Bio High Bioavailability D->High_Bio Increased Dissolution Rate

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine. As a fluorinated heterocyclic amine, this compound requires rigorous disposal protocols to ensure the safety of laboratory personnel and to protect the environment. The procedures outlined below are synthesized from regulatory guidelines and safety data for structurally related compounds, providing a robust framework for managing this chemical waste stream.

Hazard Characterization and Analysis

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an analysis of its structural motifs—a pyrazole ring, an amine group, and a fluoroethyl substituent—allows for a reliable prediction of its hazard profile based on analogous compounds.

Core Structural Hazards:

  • Pyrazole Ring: Pyrazole and its derivatives are known to possess biological activity and can be toxic.[1] The base molecule, pyrazole, is classified as a toxic solid.

  • Amine Group: Aromatic and heterocyclic amines can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[2]

  • Organofluorine Moiety: The carbon-fluorine (C-F) bond is exceptionally strong, which makes many fluorinated organic compounds persistent in the environment.[3] Thermal decomposition of these compounds can generate hazardous byproducts like hydrogen fluoride if not conducted under appropriate conditions.[4]

Based on data from similar fluorinated and aminated pyrazoles, the anticipated hazards are summarized below.

Hazard ClassificationAnticipated HazardRationale / Supporting Evidence
Acute Toxicity (Oral) Category 4 Harmful if swallowed. This is a common classification for substituted aminopyrazoles.[5][6]
Skin Corrosion/Irritation Category 2 Causes skin irritation. A frequent hazard associated with aminopyrazole derivatives.[7]
Serious Eye Damage/Irritation Category 2A Causes serious eye irritation. This is consistently reported for this class of compounds.[8][9]
Specific Target Organ Toxicity (Single Exposure) Category 3 May cause respiratory irritation. Inhalation of dust should be avoided.[2][10][9]
Aquatic Toxicity Hazardous Pyrazole itself is harmful to aquatic life with long-lasting effects.[1] Fluorinated organics should not be released into the environment.[4][10]

Pre-Disposal: Safety and Engineering Controls

Effective waste management begins with proactive safety measures during the handling and temporary storage of this compound.

Personal Protective Equipment (PPE)

A risk assessment should inform the final selection of PPE. However, the following provides a baseline for safe handling.

ProtectionSpecificationRationale
Eye/Face Protection Chemical splash goggles or safety glasses with side shields.Protects against dust particles and splashes. Required by OSHA regulations for handling irritants.[7][11]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and irritation. Gloves must be inspected before use and disposed of after contamination.
Body Protection Standard laboratory coat.Protects against incidental contact. For larger quantities or significant spill risk, a chemical-resistant apron is recommended.
Respiratory Protection Not required for small quantities in a certified chemical fume hood.If weighing or transferring material outside of a fume hood, a NIOSH-approved respirator for organic vapors/particulates is necessary.[12]
Engineering Controls

All handling of this compound, including weighing, transfers, and the addition of waste to containers, must be performed within a certified chemical fume hood. This minimizes the risk of inhalation exposure. An eyewash station and safety shower must be readily accessible.[12][13]

Step-by-Step Disposal Protocol

This protocol ensures that waste is collected, stored, and disposed of in a manner that is compliant and safe.

Step 1: Waste Identification and Segregation

  • Treat all this compound, including unused product, reaction mixtures, and contaminated materials (e.g., gloves, weigh paper, silica gel), as hazardous waste.

  • This waste stream must be segregated. Do not mix with other waste types unless instructed by your institution's Environmental Health & Safety (EHS) department.[1]

Step 2: Selection of Waste Container

  • Choose a chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice for most organic waste.

  • Ensure the container is in good condition, free of contamination, and has a secure, leak-proof lid.

Step 3: Waste Collection

  • Solid Waste: Carefully transfer the solid compound, contaminated silica gel, and other contaminated disposables into the designated solid waste container. Avoid generating dust.[14]

  • Liquid Waste (Solutions): If the compound is in solution, transfer it to a designated liquid waste container. If mixing with a combustible solvent for disposal, do so slowly within the fume hood.

  • Empty Containers: The original product container must be treated as hazardous waste and should not be rinsed into the drain.[1] Dispose of it as unused product.[1]

Step 4: Labeling the Waste Container

  • Immediately label the waste container. The label must include:

    • The words "Hazardous Waste ".

    • The full chemical name: "This compound ".

    • An accurate list of all components and their approximate concentrations (including solvents).

    • The relevant hazard pictograms (e.g., Harmful, Irritant).

Step 5: Temporary Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area or central waste storage facility.

  • The storage area must be well-ventilated, secure, and equipped with secondary containment to manage potential leaks.

Step 6: Final Disposal Arrangement

  • Contact your institution's EHS department to arrange for the collection and final disposal of the waste.

  • Provide them with a full description of the waste stream. Final disposal must be carried out by a licensed disposal company.[1]

Final Disposal Technology: High-Temperature Incineration

The recommended and most effective disposal method for fluorinated organic compounds is high-temperature incineration in a facility equipped with an afterburner and a scrubber.[1]

  • Mechanism of Destruction: The high temperatures (often exceeding 1000°C) and long residence times are necessary to break the highly stable carbon-fluorine bond.[3] Incomplete combustion can lead to the formation of smaller, potentially hazardous perfluorinated compounds.[3][15]

  • Scrubber Requirement: The combustion process will generate acidic gases, primarily hydrogen fluoride (HF) and nitrogen oxides (NOx).[2][4] A chemical scrubber is essential to neutralize these gases and prevent their release into the atmosphere.[1]

The challenges associated with the thermal destruction of fluorinated substances are significant, and this process must only be performed in specialized hazardous waste incinerators that can guarantee efficient destruction and off-gas treatment.[4][16]

Emergency Procedures: Spills and Exposure

Spill Cleanup:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the material into a designated hazardous waste container without creating dust.[10][14]

  • Decontaminate the spill area with an appropriate solvent and washcloths, collecting all cleanup materials as hazardous waste.

  • Prevent any spilled material from entering drains or waterways.[1][14]

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][13]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation occurs or persists, seek medical attention.[2][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][9]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Waste Generated (Solid, Liquid, Labware) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 fume_hood Work in Fume Hood ppe->fume_hood segregate Segregate as Fluorinated Organic Waste fume_hood->segregate Step 2 container Select Compatible Container (e.g., HDPE) segregate->container label_waste Label Container: 'Hazardous Waste' + Chemical Name & Components container->label_waste Step 3 store Store in Secondary Containment in Satellite Accumulation Area label_waste->store Step 4 ehs Contact EHS for Pickup store->ehs Step 5 disposal_co Transfer to Licensed Waste Disposal Company ehs->disposal_co incinerate Final Disposal: High-Temperature Incineration with Scrubber disposal_co->incinerate Step 6

Caption: Workflow for the safe disposal of this compound waste.

References

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitrate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • Reginfo.gov. DRAFT.EPA.PFAS Disposal-022221-CLEAN. Retrieved from [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET - 1-Methyl-3-phenyl-1H-pyrazol-5-amine. Retrieved from [Link]

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Navigating the Handling of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis and application of novel chemical entities are cornerstones of drug discovery. Among these, fluorinated heterocyclic compounds like 5-(1-Fluoroethyl)-1H-pyrazol-3-amine are of significant interest. However, their unique chemical properties necessitate a robust and well-understood safety protocol to protect laboratory personnel and ensure experimental integrity. This guide provides a detailed framework for the safe handling, operation, and disposal of this compound, grounded in established chemical safety principles.

Hazard Analysis: Understanding the Compound's Profile

  • Pyrazole Core: Pyrazole derivatives are known to exhibit a range of biological activities, and some can be skin and eye irritants.[1][2][3]

  • Amine Functional Group: Amines are often basic and can be corrosive or irritating to the skin, eyes, and respiratory tract.[4][5] They can also be absorbed through the skin.

  • Organofluorine Moiety: The introduction of fluorine can significantly alter a molecule's reactivity, metabolic stability, and toxicity. While enhancing desired pharmaceutical properties, it also classifies the compound as a halogenated organic, which has specific disposal requirements.[6][7]

Based on this analysis, this compound should be treated, at a minimum, as a compound that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential to prevent exposure through inhalation, ingestion, or skin/eye contact. The following table summarizes the required PPE, with detailed explanations below.

Protection Area Required PPE Specification & Rationale
Respiratory NIOSH-approved RespiratorMinimum: Air-purifying respirator (APR) with organic vapor/acid gas (OV/AG) cartridges and P100 particulate filters. Rationale: Protects against inhalation of aerosols, fine powders, and potential vapors. The specific cartridge choice addresses the amine and halogenated nature of the compound.
Eye & Face Chemical Safety Goggles & Face ShieldGoggles: Indirectly vented, ANSI Z87.1 certified. Face Shield: To be worn over goggles. Rationale: Goggles provide a seal against splashes and dust.[8] The face shield offers an additional barrier for the entire face during high-risk operations like transfers of large quantities or heating.
Hand Double Gloving (Nitrile)Inner Glove: Standard nitrile laboratory glove. Outer Glove: Thicker, chemical-resistant nitrile gloves. Rationale: Double gloving provides redundant protection. Nitrile offers good resistance to a broad range of chemicals. Gloves should be changed immediately upon contamination or after a maximum of two hours of use.
Body Chemical-Resistant Lab Coat & ApronLab Coat: Long-sleeved, preferably with elastic cuffs. Apron: Chemical-resistant (e.g., rubber or neoprene) apron worn over the lab coat. Rationale: Protects against splashes and contamination of personal clothing. The apron adds a layer of protection for the torso.[9]
Foot Closed-toe Shoes & Shoe CoversShoes: Non-porous, sturdy leather or chemical-resistant material. Shoe Covers: Disposable, to be used in designated work areas. Rationale: Protects feet from spills. Shoe covers prevent the tracking of contaminants out of the laboratory.

Operational Workflow: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. This workflow minimizes the risk of exposure and cross-contamination.

Step-by-Step Handling Protocol
  • Preparation & Pre-Handling:

    • Designate a specific work area, preferably within a certified chemical fume hood.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[10]

    • Prepare all necessary equipment (spatulas, weigh boats, glassware) and waste containers before handling the compound.

    • Don the full required PPE as detailed in the table above.

  • Weighing & Transfer:

    • Conduct all manipulations of the solid compound within a chemical fume hood to control airborne particulates.

    • Use anti-static weigh boats to prevent dispersal of the powder.

    • When transferring, do so slowly and carefully to minimize dust generation.

    • Close the primary container immediately after use.

  • Reaction Setup & Monitoring:

    • If the compound is to be dissolved, add the solvent to the vessel containing the pyrazole derivative slowly.

    • Ensure all reactions are performed in properly assembled and secured glassware within the fume hood.

    • Maintain the fume hood sash at the lowest practical height.

  • Post-Handling & Decontamination:

    • Decontaminate all non-disposable equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), collecting the rinsate as hazardous waste.

    • Wipe down the work surface in the fume hood with the same solvent.

    • Doff PPE in the correct order (gloves first, then apron, face shield, goggles, lab coat) to prevent self-contamination.

    • Wash hands thoroughly with soap and water after removing all PPE.[3]

Emergency Procedures: Spills
  • Minor Spill (inside fume hood):

    • Alert colleagues in the immediate area.

    • Use a chemical spill kit with absorbent pads to gently cover the spill.

    • Place the used absorbent materials into a designated hazardous waste bag.

    • Decontaminate the area as described above.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert laboratory supervisor and institutional safety personnel immediately.

    • Restrict access to the area.

    • Follow institutional emergency response protocols. Do not attempt to clean up a large spill without proper training and equipment.

Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Decontamination cluster_emergency Emergency (Spill) prep_area Designate Fume Hood Area check_safety Verify Eyewash/Shower Access prep_area->check_safety gather_equip Assemble Equipment & Waste check_safety->gather_equip don_ppe Don Full PPE gather_equip->don_ppe weigh Weigh & Transfer Compound don_ppe->weigh dissolve Dissolve / Add to Reaction weigh->dissolve alert Alert Others weigh->alert Spill Occurs monitor Run & Monitor Reaction dissolve->monitor decon_equip Decontaminate Equipment monitor->decon_equip decon_area Clean Work Surface decon_equip->decon_area dispose Dispose of Waste decon_area->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash Wash Hands doff_ppe->wash evacuate Evacuate if Major alert->evacuate contain Contain if Minor alert->contain contact_ehs Contact Safety Officer evacuate->contact_ehs

Caption: Workflow for safe handling of this compound.

Waste Disposal Plan: Ensuring Compliance

Proper segregation and disposal of chemical waste are critical for safety and environmental protection. As a fluorinated organic compound, this compound and any materials contaminated with it must be treated as halogenated organic waste .[6][11]

Waste Segregation and Disposal Protocol
  • Primary Waste:

    • Collect all unused or waste this compound in a dedicated, clearly labeled hazardous waste container. The label must read "Halogenated Organic Waste" and list the chemical name.[11]

  • Contaminated Materials:

    • All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips, absorbent pads) must be placed in a separate, sealed, and clearly labeled "Halogenated Solid Waste" container.

  • Solvent Waste:

    • Any solvents used to dissolve the compound or decontaminate equipment must be collected in a "Halogenated Liquid Waste" container.

    • Crucially, do not mix halogenated and non-halogenated solvent wastes. [7][12] Mixing can create a more hazardous waste stream and significantly increases disposal costs.[7][12]

  • Storage:

    • Store all waste containers in a designated satellite accumulation area, ensuring they are sealed to prevent leaks or vapors from escaping.[11]

  • Pickup:

    • Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department according to their schedule and procedures.

By adhering to this comprehensive guide, researchers can confidently handle this compound, minimizing personal risk and ensuring a safe and compliant laboratory environment.

References

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?
  • Bucknell University. Hazardous Waste Segregation.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Safety & Risk Services. Organic Solvent Waste Disposal.
  • Vertex AI Search. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Cornell EHS. Organic Solvents.
  • Sigma-Aldrich. Safety Data Sheet for 3-methyl-1-phenyl-5-pyrazolone.
  • CHEMM. Personal Protective Equipment (PPE).
  • Globalchem. Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone.
  • Acros Organics. Safety Data Sheet for 1-Methyl-1H-pyrazol-3-amine.
  • Sigma-Aldrich. Safety Data Sheet for 4-aminoazobenzene.
  • American Chemistry Council. Protective Equipment.
  • Fisher Scientific. Safety Data Sheet for 3-Amino-5-methylpyrazole.
  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Fisher Scientific. Safety Data Sheet for 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.
  • Enamine. Safety Data Sheet for 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.